4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Description
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Properties
IUPAC Name |
5-(4-fluorophenyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFNZGXVLAUJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966111 | |
| Record name | 5-(4-Fluorophenyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51787-96-3 | |
| Record name | γ-(4-Fluorophenyl)-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51787-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-(4-Fluorophenyl)-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Fluorophenyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-(4-fluorophenyl)-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mechanistic Insights into the Pharmacological Profile of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE: A Technical Guide Based on its Structural Class
A Note on the Subject Compound: An extensive review of publicly available scientific literature reveals a notable absence of specific studies on the mechanism of action of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. To provide a scientifically grounded and valuable resource, this guide will focus on the well-documented pharmacological activities and mechanisms of the broader class of compounds to which it belongs: γ-butyrolactone derivatives . The insights presented here are derived from the activities of structurally related molecules and provide a predictive framework for understanding the potential biological profile of the title compound.
Introduction: The γ-Butyrolactone Scaffold
The γ-butyrolactone (GBL) ring is a five-membered lactone that is a core structural motif in numerous natural products and pharmacologically active molecules.[1] Its prevalence in FDA-approved drugs for diverse conditions, from cardiovascular disease to glaucoma, underscores its status as a "privileged structure" in medicinal chemistry.[1] The biological activity of GBL derivatives is highly dependent on the nature and stereochemistry of their substituents. This guide will explore the primary mechanisms through which these derivatives, including potentially those with a 5-(4-fluorophenyl) substitution, exert their effects.
Part 1: The γ-Butyrolactone Core as a Pro-drug for Gamma-Hydroxybutyric Acid (GHB)
One of the most well-documented activities of unsubstituted GBL is its role as a pro-drug for gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system (CNS) depressant.[2][3][4]
Mechanism of Action: Metabolic Conversion to GHB
Upon oral ingestion, GBL is rapidly absorbed and hydrolyzed by lactonases (specifically 1,4-lactonase) in the blood and liver into GHB.[2] GHB then crosses the blood-brain barrier and exerts its effects by acting on at least two distinct receptor sites in the CNS:
-
GABAB Receptor Agonism: GHB is a weak agonist at the GABAB receptor, which is the primary receptor for the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4] Activation of GABAB receptors leads to a decrease in neuronal excitability.
-
GHB Receptor Agonism: GHB is a potent agonist at its own specific, excitatory GHB receptor.[4]
The overall effect of GHB is a dose-dependent CNS depression, leading to effects ranging from euphoria and drowsiness at low doses to unconsciousness, respiratory depression, and coma at high doses.[2]
Experimental Workflow: In Vivo Conversion and CNS Effect Assessment
The following protocol outlines a general method to assess if a GBL derivative acts as a pro-drug for GHB.
Objective: To determine if 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is converted to a GHB analog in vivo and elicits CNS depressant effects.
Methodology:
-
Animal Model: Male Wistar rats (200-250g).
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at varying doses. A vehicle control (e.g., saline or a suitable solvent) and a positive control (GBL) are used.
-
Behavioral Assessment: Animals are observed for signs of CNS depression, such as sedation, ataxia (loss of coordination), and loss of righting reflex.
-
Blood Sampling: At timed intervals post-administration, blood samples are collected.
-
Bioanalytical Analysis: Plasma is separated, and liquid chromatography-mass spectrometry (LC-MS) is used to quantify the concentrations of the parent compound and its potential hydrolyzed product (the corresponding GHB analog).
Causality and Validation: A positive result would show a time-dependent decrease in the plasma concentration of the parent furanone and a corresponding increase in the GHB analog, correlated with the onset and intensity of CNS depressant effects.
Visualizing the Pro-drug Pathway
Caption: Metabolic conversion of a GBL derivative to its active GHB analog.
Part 2: Direct Modulation of the GABA-A Receptor Complex
Independent of conversion to GHB, some substituted γ-butyrolactones can directly modulate the GABA-A receptor complex. This complex is a ligand-gated ion channel that is the primary target for benzodiazepines and barbiturates. Certain GBL derivatives act at the picrotoxin recognition site on this receptor complex.[5]
Mechanism of Action: Picrotoxin Site Interaction
The picrotoxin site is a non-competitive antagonist site within the GABA-A receptor's ion channel. Ligands binding here can either enhance or reduce the GABA-mediated chloride ion flux. Depending on the alkyl substituents, γ-butyrolactone derivatives can act as:
-
Agonists: Mimic the effect of GABA, enhancing chloride influx and neuronal inhibition.
-
Inverse Agonists: Have the opposite effect of agonists, reducing chloride influx and promoting neuronal excitation.
-
Antagonists: Block the effects of both agonists and inverse agonists at the picrotoxin site without having an effect of their own.[5]
Part 3: Anticancer and Cytotoxic Activities of Furanone Derivatives
A significant body of research has focused on the anticancer properties of various furanone derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.[6][7]
Potential Mechanisms of Cytotoxicity
The precise mechanisms are diverse and depend on the specific substitutions on the furanone ring. Potential targets and pathways include:
-
Inhibition of Key Signaling Pathways: Some derivatives may inhibit receptor tyrosine kinases like EGFR, which are crucial for cancer cell growth and proliferation.[8]
-
Induction of Apoptosis: Compounds can trigger programmed cell death (apoptosis) by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.[9]
-
Cell Cycle Arrest: Furanone derivatives can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from dividing.[8][10]
-
COX Inhibition: Some 4,5-diaryl furanones act as inhibitors of cyclooxygenase (COX) enzymes, which can be overexpressed in certain cancers.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment using SRB Assay
Objective: To determine the growth inhibitory effect of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone on human cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., WI-38) are used.
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of increasing concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a fixed period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader at ~515 nm.
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curve.
Quantitative Data: Cytotoxicity of Representative Furanone Derivatives
| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Pyrazole-carboxamide with 4-fluorophenyl group | MCF-7 (Breast) | <0.1 µM | [12] |
| 3,4-diaryl-2(5H)-furanone | Various | <20 nM | [6] |
| 4,5-diarylfuran-3(2H)-one (F-derivative) | MCF-7 (Breast) | 10 µM | [11] |
| 4,5-diarylfuran-3(2H)-one (F-derivative) | HSC-3 (Squamous Cell) | 7.5 µM | [11] |
Visualizing a Potential Anticancer Pathway
Caption: Hypothetical inhibition of the EGFR signaling pathway by a furanone derivative.
Part 4: Anti-inflammatory Mechanisms
Certain furanone derivatives have been characterized as nonsteroidal anti-inflammatory drugs (NSAIDs).[13] Their mechanism may involve more than simple inhibition of prostaglandin synthesis, suggesting a unique pharmacological profile.
A structurally related compound, 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, demonstrated potent anti-inflammatory and analgesic activity.[13] Notably, it raised the pain threshold in both inflamed and non-inflamed paws, suggesting a central component to its analgesic action, in addition to its peripheral anti-inflammatory effects.[13]
Conclusion
While the specific mechanism of action for 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone remains to be elucidated through direct experimental investigation, its structural components—the γ-butyrolactone core and a 4-fluorophenyl substituent—allow for several evidence-based hypotheses. Based on the activities of related compounds, its pharmacological profile could potentially involve:
-
CNS Effects: Acting as a pro-drug for a GHB analog, leading to CNS depression.
-
GABAergic Modulation: Direct interaction with the GABA-A receptor complex.
-
Anticancer Activity: Cytotoxicity against cancer cells through mechanisms such as enzyme inhibition, apoptosis induction, or cell cycle arrest. The 4-fluorophenyl moiety is a common feature in many modern cytotoxic and enzyme-inhibiting drugs.[12][14][15][16][17]
-
Anti-inflammatory Effects: Inhibition of inflammatory pathways, potentially involving both central and peripheral mechanisms.
Further research, beginning with broad pharmacological screening followed by specific in vitro and in vivo assays as outlined in this guide, is necessary to definitively characterize the mechanism of action of this specific compound.
References
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health. [Link]
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Gamma-Butyrolactone. DEA Diversion Control Division. [Link]
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γ-Butyrolactone. Wikipedia. [Link]
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Gamma-butyrolactone antagonism of the picrotoxin receptor: comparison of a pure antagonist and a mixed antagonist/inverse agonist. (1991). Molecular Pharmacology. [Link]
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γ-Hydroxybutyric acid. Wikipedia. [Link]
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Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. (2022). Journal of the Iranian Chemical Society. [Link]
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Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones. Europe PMC. [Link]
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Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal. [Link]
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Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. (1985). Journal of Pharmacology and Experimental Therapeutics. [Link]
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Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal. [Link]
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Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2022). MDPI. [Link]
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Natural and Synthetic Furanones with Anticancer Activity. (2016). Natural Product Communications. [Link]
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(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]
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4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (2019). Molecules. [Link]
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Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. (2018). ChemistrySelect. [Link]
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5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. [Link]
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SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]
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Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules. [Link]
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Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. (2023). Bioorganic & Medicinal Chemistry. [Link]
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Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. ResearchGate. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
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Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI. [Link]
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Unveiling the Therapeutic Potential of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the biological activities of the synthetic compound 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. Drawing upon established research into structurally analogous furanone derivatives, we will explore its putative mechanisms of action, potential therapeutic applications, and robust methodologies for its preclinical evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Furanone Scaffold and the Significance of Fluorine Substitution
The 2(3H)-furanone ring system, a five-membered lactone, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of this heterocyclic core have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5]
The specific compound of interest, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, incorporates a γ-butyrolactone (GBL) backbone. GBL and its derivatives are known to be readily absorbed and can cross the blood-brain barrier, often acting as prodrugs for gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[6][7] The introduction of a 4-fluorophenyl group at the 5-position is a key structural modification. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In the context of furanone derivatives, the presence of a fluorinated aryl substituent has been associated with potent and selective biological activity.
Predicted Biological Activities and Underlying Mechanisms of Action
Based on extensive research on analogous 4,5-diaryl-2(3H)-furanones and other substituted furanone derivatives, the primary anticipated biological activities of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE are anti-inflammatory and analgesic effects. The principal mechanism underlying these activities is likely the inhibition of cyclooxygenase (COX) enzymes.
Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition
Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by two key isoenzymes: cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions, such as gastric protection and platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.
Numerous studies on furanone derivatives have demonstrated their potent inhibitory effects on COX enzymes.[8][9][10] Notably, a structurally related compound, 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU), has been identified as a highly selective COX-2 inhibitor.[8] DFU exhibited a thousand-fold selectivity for COX-2 over COX-1 in cellular assays.[8] This selectivity is a highly desirable characteristic for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective actions of COX-1.
The proposed mechanism of action for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: Proposed mechanism of anti-inflammatory action.
Analgesic Activity
The analgesic properties of furanone derivatives are closely linked to their anti-inflammatory effects. By inhibiting the production of prostaglandins at the site of inflammation, these compounds reduce the sensitization of peripheral nociceptors, thereby alleviating pain. Some furanone derivatives have also been shown to possess a central analgesic component, suggesting a mechanism of action that extends beyond peripheral inflammation.[11] For instance, a related compound, 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, was found to raise the pain threshold in both inflamed and non-inflamed paws of rats, indicating a potential central nervous system effect.[11]
Methodologies for Preclinical Evaluation
To rigorously assess the biological activity of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, a series of well-established in vitro and in vivo assays should be employed.
In Vitro Assays
3.1.1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is critical to determine the potency and selectivity of the compound for the two COX isoenzymes.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against purified human or ovine COX-1 and COX-2.
-
Protocol:
-
Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
In Vivo Models
3.2.1. Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.[9][12]
-
Objective: To assess the ability of the test compound to reduce acute inflammation.
-
Protocol:
-
A baseline measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
-
3.2.2. Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.[13]
-
Objective: To evaluate the peripheral analgesic effect of the test compound.
-
Protocol:
-
The test compound or vehicle is administered to mice.
-
After a predetermined time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of analgesic activity is calculated by comparing the number of writhes in the treated group to the control group.
-
Quantitative Data from Analogous Compounds
The following table summarizes the reported biological activity data for furanone derivatives that are structurally similar to 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. This data provides a strong rationale for the expected potency of the target compound.
| Compound | Assay | Target | IC50 / Activity | Reference |
| 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU) | Cellular Assay | COX-2 | 41 ± 14 nM | [8] |
| 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU) | Cellular Assay | COX-1 | > 50 µM | [8] |
| F-derivative of –SOMe substituted furan-3(2H)-one | In vitro | COX-1 | 2.8 µM | [12] |
| F-derivative of –SOMe substituted furan-3(2H)-one | Carrageenan Paw Edema | Anti-inflammatory | 54% inhibition at 0.01 mmol/kg | [12] |
Conclusion and Future Directions
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE represents a promising lead compound for the development of novel anti-inflammatory and analgesic agents. The strong precedent set by structurally related furanone derivatives, particularly those bearing a fluorophenyl moiety, suggests a high probability of potent and selective COX-2 inhibition. The experimental protocols outlined in this guide provide a clear and robust framework for the comprehensive preclinical evaluation of this compound.
Future research should focus on the synthesis and in-depth biological characterization of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. Elucidating its precise mechanism of action, pharmacokinetic profile, and safety profile will be critical for its advancement as a potential therapeutic candidate.
References
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Gauthier, J. Y., et al. (1999). The biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 127(8), 1743–1752. [Link]
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Mascitti, V., & Corey, E. J. (2006). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063-6066. [Link]
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Perron, F., et al. (2003). Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 13(14), 2453-2456. [Link]
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Cushman, D. W., et al. (1983). Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. Journal of Pharmacology and Experimental Therapeutics, 226(2), 488-495. [Link]
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Kumar, A., et al. (2009). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. Journal of the Serbian Chemical Society, 74(1), 103-112. [Link]
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Semenok, D., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1751. [Link]
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Semenok, D., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1751. [Link]
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Jahani, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 405–416. [Link]
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Shin, S. S., et al. (2001). 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(2), 165-168. [Link]
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Chen, J., et al. (2022). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 12(1), 1-10. [Link]
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DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone. Drug & Chemical Evaluation Section. [Link]
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Unangst, P. C., et al. (1987). Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and related compounds. Journal of Medicinal Chemistry, 30(8), 1349-1355. [Link]
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Zarrindast, M. R., et al. (2005). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Iranian Journal of Pharmaceutical Research, 4(4), 251-256. [Link]
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Wikipedia. (2024). γ-Butyrolactone. [Link]
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Yamamiya, I., et al. (2010). Formation pathways of gamma-butyrolactone from the furan ring of tegafur during its conversion to 5-fluorouracil. Drug Metabolism and Disposition, 38(7), 1145-1151. [Link]
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Sowińska, A., & Demkowicz, S. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]
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Sowińska, A., & Demkowicz, S. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]
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RxList. (2021). Gamma Butyrolactone (gbl): Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
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Emi, Y., et al. (2007). Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer. Fukuoka Igaku Zasshi, 98(12), 418-424. [Link]
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Spectroscopic Characterization of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. This molecule, belonging to the γ-butyrolactone class, is of significant interest in medicinal chemistry and drug development due to the prevalence of the lactone ring system in a wide array of biologically active compounds. The incorporation of a 4-fluorophenyl substituent can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its structural and electronic characteristics paramount.
This guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopic interpretation and data from analogous structures to provide a robust and scientifically grounded predictive analysis. We will delve into the causality behind the expected spectral features, offering insights that are both theoretically sound and practically applicable.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is the foundation for interpreting its spectroscopic data.
Figure 1: Molecular structure of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone.
The key structural features that will dictate the spectroscopic output are:
-
The γ-butyrolactone ring: A five-membered saturated lactone. The protons on this ring will exhibit characteristic chemical shifts and coupling patterns.
-
The carbonyl group (C=O): This will give rise to a strong and distinct absorption in the IR spectrum and will influence the chemical shifts of adjacent carbons and protons in the NMR spectra.
-
The 4-fluorophenyl group: A para-substituted aromatic ring. The fluorine atom will induce characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. The aromatic protons will exhibit a typical AA'BB' system.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the proton framework of a molecule. For 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, the spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 5.3 - 5.6 | dd | J ≈ 8.0, 6.0 | 1H |
| H-3 | 2.6 - 2.9 | m | - | 2H |
| H-4 | 2.2 - 2.5 | m | - | 2H |
| H-2', H-6' | 7.2 - 7.4 | dd | J ≈ 8.5, 5.5 | 2H |
| H-3', H-5' | 7.0 - 7.2 | t | J ≈ 8.5 | 2H |
Interpretation and Rationale
-
H-5 (Benzylic Proton): This proton is attached to a carbon that is bonded to both the aromatic ring and the lactone oxygen. This deshielding environment places its resonance at a downfield position, predicted to be between 5.3 and 5.6 ppm. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons at the C-4 position.
-
H-3 and H-4 (Lactone Ring Protons): These methylene protons are part of the saturated lactone ring. The H-3 protons, being adjacent to the electron-withdrawing carbonyl group, are expected to be more deshielded (2.6 - 2.9 ppm) than the H-4 protons (2.2 - 2.5 ppm). Due to their diastereotopic nature and coupling to each other and to the H-5 proton, they will likely appear as complex multiplets.
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The 4-fluorophenyl group will give rise to a characteristic symmetrical pattern often referred to as an AA'BB' system, which can be approximated as a pair of doublets or a doublet of doublets and a triplet.
-
H-2' and H-6' are ortho to the lactone substituent and will be influenced by its electronic effects. They are expected to appear as a doublet of doublets due to coupling with the adjacent H-3'/H-5' protons and a longer-range coupling to the fluorine atom.
-
H-3' and H-5' are ortho to the fluorine atom and meta to the lactone substituent. Their signal will be split into a triplet due to coupling with the adjacent aromatic protons and the fluorine atom.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.
-
-
Instrument Setup:
-
The experiment is performed on the same NMR spectrometer used for ¹H NMR.
-
The spectrometer is tuned to the ¹³C frequency.
-
-
Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
The spectral width should be set to cover the full range of organic carbon chemical shifts (e.g., 0-200 ppm).
-
Data processing is similar to that for ¹H NMR. The chemical shift is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.
-
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 (C=O) | 175 - 178 | s | - |
| C-8' (C-F) | 161 - 164 | d | ¹JCF ≈ 245-250 |
| C-5' (C-Ar) | 135 - 138 | d | ⁴JCF ≈ 3-4 |
| C-6', C-10' | 127 - 129 | d | ³JCF ≈ 8-9 |
| C-7', C-9' | 115 - 117 | d | ²JCF ≈ 21-22 |
| C-5 | 78 - 82 | s | - |
| C-3 | 33 - 36 | s | - |
| C-4 | 28 - 31 | s | - |
Interpretation and Rationale
-
C-2 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to oxygen, with a predicted chemical shift in the 175-178 ppm range.
-
Aromatic Carbons:
-
C-8' (ipso-Carbon to Fluorine): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift (161-164 ppm) and a large one-bond coupling constant (¹JCF).
-
C-5' (ipso-Carbon to Lactone): This quaternary carbon's chemical shift is influenced by the lactone substituent. It will exhibit a small four-bond coupling to fluorine (⁴JCF).
-
C-6', C-10' (ortho to Lactone): These carbons will show a three-bond coupling to fluorine (³JCF).
-
C-7', C-9' (meta to Lactone): These carbons, which are ortho to the fluorine, will have a larger two-bond coupling constant (²JCF) and will be shifted upfield relative to the other aromatic carbons.
-
-
Lactone Ring Carbons:
-
C-5: This benzylic carbon, bonded to an oxygen atom, will be significantly deshielded and appear in the 78-82 ppm region.
-
C-3 and C-4: These aliphatic carbons of the lactone ring will have chemical shifts in the typical alkane region, with C-3 being slightly more deshielded due to its proximity to the carbonyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The resulting spectrum is usually displayed in terms of transmittance or absorbance.
-
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1770-1790 | Strong | C=O stretch (γ-lactone) |
| ~1600, ~1510 | Medium-Strong | Aromatic C=C stretch |
| ~1220-1240 | Strong | C-O stretch (ester) |
| ~1160 | Strong | C-F stretch |
| ~830 | Strong | p-disubstituted C-H bend (out-of-plane) |
Interpretation and Rationale
-
C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the γ-lactone. The ring strain in the five-membered ring shifts this absorption to a higher frequency (~1770-1790 cm⁻¹) compared to acyclic esters or larger ring lactones.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the lactone ring will be observed below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester functional group is expected around 1220-1240 cm⁻¹.
-
C-F Stretch: The C-F bond will produce a strong absorption in the fingerprint region, typically around 1160 cm⁻¹.
-
Out-of-Plane Bending: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
-
Ionization:
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Predicted Mass Spectrum and Fragmentation
The molecular weight of C₁₀H₉FO₂ is 180.18 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 180.
An In-Depth Technical Guide to the Predicted Crystal Structure of 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone
Abstract
This technical guide provides a comprehensive analysis of the predicted crystal structure of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, a molecule of interest in medicinal chemistry and materials science. In the absence of an experimentally determined crystal structure, this document leverages crystallographic data from structurally analogous compounds to build a robust predictive model. The guide details a plausible synthetic route, outlines the methodology for single-crystal X-ray diffraction, and presents a thorough comparative analysis of expected molecular geometry and crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a deep, structurally informed understanding of this compound.
Introduction: The Significance of 5-Aryl-γ-butyrolactones
The γ-butyrolactone moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules. The introduction of an aryl substituent at the C5 position, as seen in 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, imparts significant conformational constraints and introduces the potential for a range of intermolecular interactions, including π-π stacking and hydrogen bonding. These interactions are fundamental to the molecule's solid-state properties, influencing everything from melting point and solubility to bioavailability and efficacy in drug formulations. The fluorine atom on the phenyl ring further modulates the electronic properties of the aryl group, enhancing its potential for specific intermolecular contacts and influencing its metabolic stability.
A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design and the development of new materials. This guide, therefore, aims to provide a detailed, albeit predictive, crystallographic profile of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone to facilitate these endeavors.
Synthesis and Characterization
While a specific, detailed synthetic protocol for 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is not extensively reported in the literature, a plausible and efficient synthesis can be proposed based on established methodologies for related γ-butyrolactones. One of the most direct routes involves the reduction of a γ-keto acid or its ester, followed by spontaneous or acid-catalyzed lactonization.
A likely synthetic pathway initiates from the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 4-(4-fluorophenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone functionality to a hydroxyl group would produce 4-(4-fluorophenyl)-4-hydroxybutanoic acid, which would readily undergo intramolecular cyclization (lactonization) to form the target compound.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride in a portion-wise manner.
-
Slowly add fluorobenzene to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.
-
Purify the product by recrystallization.
Step 2: Synthesis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone
-
Dissolve the 4-(4-fluorophenyl)-4-oxobutanoic acid in a suitable solvent (e.g., ethanol or methanol).
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to facilitate the lactonization of the intermediate 4-hydroxy acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone.
Spectroscopic Characterization (Predicted)
Based on data from analogous compounds such as 5-phenyl-γ-butyrolactone, the following spectroscopic characteristics are anticipated:
-
¹H NMR: Resonances for the diastereotopic protons of the furanone ring are expected in the range of δ 2.0-3.0 ppm. The benzylic proton at the C5 position would likely appear as a multiplet around δ 5.5 ppm. The aromatic protons of the 4-fluorophenyl group would present as two multiplets in the aromatic region (δ 7.0-7.5 ppm).
-
¹³C NMR: The carbonyl carbon of the lactone is expected to resonate around δ 175-180 ppm. The benzylic carbon (C5) would likely appear in the region of δ 80-85 ppm, with the other aliphatic carbons of the ring appearing at higher fields. The aromatic carbons will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the γ-lactone is expected around 1770 cm⁻¹. C-O stretching vibrations will likely be observed in the 1200-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉FO₂). Common fragmentation patterns would involve the loss of the 4-fluorophenyl group or cleavage of the lactone ring.
Crystallographic Analysis: A Predictive Approach
As no experimental crystal structure for 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone has been deposited in the Cambridge Structural Database (CSD), this section provides a detailed predictive analysis based on the crystallographic data of closely related analogues. The primary analogue for this comparison is 5,5-diphenyldihydrofuran-2(3H)-one, which provides a solid foundation for predicting the conformation of the dihydrofuranone ring and the orientation of the aryl substituent.
Molecular Conformation
The five-membered dihydrofuranone ring is not planar and is expected to adopt an envelope conformation . In this conformation, four of the ring atoms are roughly coplanar, while the fifth atom is puckered out of this plane. Based on the analysis of analogous structures, it is most likely that either the C3 or C4 atom will be the out-of-plane atom to minimize steric hindrance.
The 4-fluorophenyl group at the C5 position will adopt a pseudo-equatorial orientation to minimize steric clashes with the lactone ring. The torsional angle between the plane of the phenyl ring and the mean plane of the dihydrofuranone ring is a critical parameter that influences crystal packing. In related structures, this dihedral angle typically ranges from 70° to 90°, suggesting a nearly perpendicular arrangement of the two ring systems.
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic parameters for 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, based on an analysis of similar structures.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 10.0 - 15.0 |
| β (°) | 90 - 105 (for monoclinic) |
| Z | 4 |
Predicted Bond Lengths and Angles
The bond lengths and angles are predicted based on standard values for similar chemical environments and data from analogous crystal structures.
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C2=O1 | 1.19 - 1.22 | O2-C2-C3 | 120 - 125 |
| C2-O2 | 1.33 - 1.36 | C2-C3-C4 | 102 - 106 |
| C3-C4 | 1.52 - 1.55 | C3-C4-C5 | 102 - 106 |
| C4-C5 | 1.51 - 1.54 | C4-C5-O2 | 105 - 109 |
| C5-O2 | 1.45 - 1.48 | C5-O2-C2 | 108 - 112 |
| C5-C(Aryl) | 1.50 - 1.53 | C(Aryl)-C5-C4 | 110 - 115 |
Intermolecular Interactions and Crystal Packing
The crystal packing of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is expected to be dominated by a combination of weak hydrogen bonds and π-π stacking interactions. The presence of the fluorine atom introduces the possibility of C-H···F hydrogen bonds, which, although weak, can play a significant role in directing the crystal packing.
The carbonyl oxygen of the lactone is a primary hydrogen bond acceptor, and C-H···O interactions involving the aliphatic and aromatic protons are highly probable. Furthermore, the 4-fluorophenyl rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice. A Hirshfeld surface analysis of structurally similar compounds reveals that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing.
Experimental Protocols for Structural Determination
For researchers who successfully synthesize and wish to experimentally determine the crystal structure of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, the following protocols are recommended.
Crystallization
The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.
Recommended Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection:
-
Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data should be collected at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.
-
A complete dataset should be collected by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods until convergence is reached.
-
Visualizations
Molecular Structure
Caption: 2D representation of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone.
Experimental Workflow
An In-depth Technical Guide to the Solubility and Stability of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Executive Summary
4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is a γ-butyrolactone derivative whose utility in pharmaceutical and chemical research necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of the solubility and chemical stability of this compound. We move beyond simple data presentation to explain the underlying chemical principles and provide robust, field-proven experimental protocols for characterization. This document is designed to serve as a practical and authoritative resource for scientists engaged in formulation development, process chemistry, and analytical sciences, enabling predictive insights and informed decision-making.
Core Physicochemical Profile
Understanding the foundational properties of a molecule is the first step in predicting its behavior in various environments. The structure of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, featuring a polar lactone moiety and a nonpolar, electron-withdrawing fluorophenyl group, dictates its solubility and stability.
| Property | Value | Source |
| Chemical Name | 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone | - |
| CAS Number | 51787-96-3 | [1] |
| Molecular Formula | C₁₀H₉FO₂ | - |
| Molecular Weight | 180.18 g/mol | - |
| Appearance | Data not available; likely a white to off-white solid | Inferred |
| Predicted pKa | The lactone itself is not ionizable. The primary stability concern is pH-dependent hydrolysis rather than acid-base equilibrium. | Chemical Principle |
| Predicted logP | Moderately lipophilic, estimated between 1.5 - 2.5 | Inferred from structure |
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in formulation design. The molecule's dualistic nature—a polar lactone ring and a lipophilic fluorophenyl substituent—suggests a nuanced solubility profile.
Theoretical Solubility Prediction
Based on the principle of "like dissolves like," we can anticipate the following:
-
Aqueous Solubility: Limited solubility in neutral water is expected due to the nonpolar aromatic ring. Solubility will be significantly impacted at pH extremes where hydrolytic degradation occurs, leading to the formation of the more polar open-ring hydroxy acid.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted due to the potential for hydrogen bonding with the lactone's carbonyl oxygen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected, as these solvents can effectively solvate the polar lactone group without inducing hydrolysis.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polarity of the lactone ring.
Experimental Workflow for Solubility Determination
A definitive solubility profile must be determined empirically. The industry-standard shake-flask method provides reliable equilibrium solubility data. The core principle is to saturate a solvent with the compound at a controlled temperature and then quantify the dissolved concentration.
Caption: Workflow for equilibrium solubility determination.
Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone (e.g., 10 mg) to 1 mL of each test solvent (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, ethanol, acetonitrile) in duplicate. The solid should be visibly present to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining particulates.
-
Quantification: Accurately dilute the filtered supernatant with the analytical mobile phase and quantify the concentration against a standard curve using a validated stability-indicating HPLC method (see Section 4).
Stability Profile and Forced Degradation
Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2] As a lactone, the compound's primary vulnerability is the ester linkage within the furanone ring.[3] A target degradation of 5-20% is ideal to ensure that degradation products are detectable without excessively breaking down the main component.[3][4]
Primary Degradation Pathway: Hydrolysis
The ester bond of the lactone is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis. This reaction opens the ring to form 4-hydroxy-4-(4-fluorophenyl)butanoic acid.
Caption: Reversible hydrolysis of the lactone ring.
-
Base-Catalyzed Hydrolysis: This reaction is typically rapid and irreversible. The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon and leading to ring-opening to form the carboxylate salt of the hydroxy acid.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The resulting hydroxy acid can, under acidic conditions, re-cyclize to form the lactone.
Forced Degradation Experimental Protocols
A systematic approach involves subjecting the compound to various stress conditions as outlined by ICH guidelines.[5][6] A control sample, protected from stress, should always be analyzed in parallel.[2]
Table: Summary of Forced Degradation Conditions
| Stress Condition | Protocol | Expected Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2-24h | 4-Hydroxy-4-(4-fluorophenyl)butanoic acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30-60 min | 4-Hydroxy-4-(4-fluorophenyl)butanoic acid |
| Oxidation | 3% H₂O₂ at room temp for 24h | Minimal degradation expected |
| Thermal (Solid) | 105°C for 48h | Minimal degradation expected |
| Photostability | ICH Q1B exposure (solid & solution) | Potential for unspecified photoproducts |
Detailed Protocols
Protocol 1: Acid and Base Hydrolysis
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl).
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH).
-
Incubation: Place the acid stress vial in a heating block at 80°C and the base stress vial at 60°C. Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours for acid; 0, 15, 30, 60 minutes for base).
-
Neutralization & Analysis: Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) and dilute with mobile phase for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: Dilute an aliquot with mobile phase for HPLC analysis.
Protocol 3: Thermal and Photolytic Degradation
-
Solid State: Place a thin layer of the solid compound in a petri dish for thermal (105°C oven) and photostability chambers.
-
Solution State: Prepare a 0.5 mg/mL solution in a suitable solvent (e.g., acetonitrile/water) in quartz cuvettes for photostability testing.
-
Exposure: Expose samples to conditions specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[5]
-
Analysis: Dissolve the solid sample and dilute the solution sample in mobile phase for HPLC analysis.
Recommended Analytical Methodology
A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products and impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[6]
RP-HPLC with UV Detection
-
Principle: This technique separates compounds based on their hydrophobicity. The fluorophenyl group provides a strong chromophore, making UV detection highly sensitive.
-
Starting Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[6] The specificity is confirmed during the forced degradation study by demonstrating that all degradation peaks are baseline resolved from the main peak.
Mass Spectrometry (MS) for Peak Identification
For the structural elucidation of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is indispensable.[7][8] By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent compound, one can confirm the identity of expected products (like the hydrolyzed form) and gain structural insights into novel impurities.
Conclusion
The successful development of any product containing 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone hinges on a comprehensive understanding of its solubility and stability. This guide establishes that the compound is a moderately polar molecule with expected solubility in polar organic solvents and limited solubility in aqueous media. Its primary degradation pathway is the pH-dependent hydrolysis of the lactone ring, a critical factor for formulation and storage considerations. The provided protocols offer a robust framework for empirically determining these properties and developing the necessary stability-indicating analytical methods. By applying these principles and methodologies, researchers can ensure the quality, safety, and efficacy of their final product.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Abstract
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, presents a compelling case for therapeutic exploration due to the known pharmacological activities of both the γ-butyrolactone ring and the bioisosteric replacement of a phenyl with a fluorophenyl group. This technical guide synthesizes the current understanding of related compounds to propose high-probability therapeutic targets for this molecule. We will delve into the mechanistic rationale behind these potential targets, focusing on inflammatory and neurological pathways. Furthermore, this guide provides detailed, field-proven experimental protocols for the identification and validation of these putative molecular targets, designed for researchers and drug development professionals. Our objective is to provide a comprehensive roadmap for elucidating the therapeutic mechanism of action of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and accelerating its potential translation into clinical applications.
Introduction: The Therapeutic Promise of a Fluorinated γ-Butyrolactone
The γ-butyrolactone moiety is a recurring motif in a diverse array of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The introduction of a 4-fluorophenyl group at the 5-position of the dihydrofuranone ring is a strategic chemical modification known to enhance metabolic stability and receptor-binding affinity. This structural feature, combined with the inherent reactivity of the lactone ring, suggests that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a prime candidate for targeted drug discovery.
This guide will explore the most probable therapeutic targets of this compound, drawing logical inferences from the well-documented activities of structurally analogous furanones and γ-butyrolactones. We will focus on two primary areas of high therapeutic need and mechanistic plausibility: inflammation and neuroprotection.
Proposed Therapeutic Arenas and Molecular Targets
Based on the extensive literature on furanone and γ-butyrolactone derivatives, we hypothesize that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is likely to exert its therapeutic effects through the modulation of key proteins in inflammatory and neurological signaling cascades.
Anti-Inflammatory Potential: Targeting the Pillars of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Furanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and transcription factors.
Mechanistic Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The furanone scaffold is present in some selective COX-2 inhibitors, suggesting that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE may also bind to and inhibit this enzyme.
dot
Caption: Proposed inhibition of the COX-2 pathway.
Mechanistic Rationale: NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key mechanism for many anti-inflammatory compounds. Furan derivatives have been shown to suppress the NF-κB pathway, suggesting a similar mode of action for our compound of interest.
dot
Caption: Potential inhibition of the NF-κB signaling pathway.
Neuroprotective Potential: Modulating Neuronal Survival and Function
Neurodegenerative diseases represent a significant and growing unmet medical need. The γ-butyrolactone scaffold is present in molecules with demonstrated neuroprotective properties.
Mechanistic Rationale: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a promising strategy for protecting neurons from oxidative stress-induced damage, a common feature of neurodegenerative disorders. Certain butyrolactones have been shown to activate this protective pathway.
dot
Caption: Proposed activation of the Nrf2 antioxidant pathway.
Mechanistic Rationale: GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs that treat anxiety, epilepsy, and sleep disorders. The γ-butyrolactone structure is a known modulator of GABA receptors. Depending on the substitution pattern, these compounds can act as either agonists or antagonists, suggesting that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE could modulate GABAergic neurotransmission.
Experimental Workflows for Target Identification and Validation
To empirically determine the molecular targets of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, a multi-pronged approach is recommended, beginning with unbiased screening methods and progressing to hypothesis-driven validation assays.
Unbiased Target Identification
This classical biochemical technique involves immobilizing the small molecule of interest on a solid support to "pull down" its binding partners from a cell or tissue lysate.[1][2]
Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a biotin tag, connected via a linker to a non-essential position on the molecule.[3]
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Incubation and Crosslinking: Incubate the lysate with the photo-affinity probe. Irradiate with UV light to covalently crosslink the probe to its binding partners.
-
Pulldown: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them using mass spectrometry.[3]
dot
Caption: Workflow for affinity chromatography-based target identification.
CETSA is a powerful method for identifying target engagement in a cellular context.[4][5] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[6][7]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Hypothesis-Driven Target Validation
Based on the proposed targets, the following specific assays can be employed for validation.
Protocol: In Vitro COX-2 Enzyme Assay [8][9]
-
Reaction Setup: In a 96-well plate, combine a buffer solution, hematin (a cofactor), and purified human recombinant COX-2 enzyme.
-
Inhibitor Addition: Add varying concentrations of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE or a known COX-2 inhibitor (e.g., celecoxib) to the wells.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Detection: Measure the peroxidase activity of COX-2 using a colorimetric or fluorometric substrate. The rate of product formation is inversely proportional to the inhibitory activity of the compound.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[10][11]
| Parameter | Description |
| Enzyme Source | Purified human recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Colorimetric or Fluorometric |
| Readout | IC50 Value |
Table 1: Key parameters for a COX-2 inhibition assay.
Protocol: Luciferase-Based NF-κB Reporter Assay [12][13][14]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.
-
Cell Plating and Treatment: Plate the transfected cells and treat them with varying concentrations of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA), except for the unstimulated control.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.[15]
-
Data Analysis: A decrease in luciferase activity in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.
Protocol: Nrf2 Transcription Factor Activity Assay [16][17]
-
Nuclear Extract Preparation: Treat cells with 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and prepare nuclear extracts.
-
Binding Reaction: Incubate the nuclear extracts in a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).
-
Detection: Use a primary antibody specific for activated Nrf2 bound to its DNA consensus sequence, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Colorimetric Measurement: Add a colorimetric HRP substrate and measure the absorbance. An increase in signal indicates activation of Nrf2.[18][19][20]
Protocol: Radioligand Binding Assay for GABA-A Receptors [21][22]
-
Membrane Preparation: Prepare cell membranes from a brain region rich in GABA-A receptors (e.g., cortex or cerebellum) or from cells expressing recombinant GABA-A receptors.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) in the presence of varying concentrations of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).[23][24][25]
| Parameter | Description |
| Receptor Source | Brain tissue membranes or cells expressing recombinant receptors |
| Radioligand | e.g., [3H]muscimol or [3H]flunitrazepam |
| Detection Method | Liquid Scintillation Counting |
| Readout | Ki Value |
Table 2: Key parameters for a GABA-A receptor binding assay.
Conclusion and Future Directions
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE stands as a promising candidate for therapeutic development, with a high likelihood of activity in the realms of anti-inflammatory and neuroprotective applications. The proposed targets—COX-2, NF-κB, Nrf2, and GABA receptors—represent well-validated nodes in disease-relevant pathways. The experimental workflows detailed in this guide provide a clear and actionable strategy for elucidating the precise mechanism of action of this compound.
Successful identification and validation of its molecular targets will be a critical step in advancing 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE through the drug discovery pipeline. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models of inflammatory and neurodegenerative diseases to confirm its therapeutic efficacy.
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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- 7. news-medical.net [news-medical.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the In Vitro Screening of 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone Derivatives
This guide provides a comprehensive framework for the in vitro screening of a novel class of synthetic compounds, 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone derivatives. The furanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The introduction of a 4-fluorophenyl substituent at the 5-position presents an opportunity to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, making a systematic in vitro evaluation essential to elucidate their therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the strategic rationale behind the experimental design, ensuring a robust and insightful screening cascade.
Section 1: Foundational Screening: Cytotoxicity Assessment
A fundamental first step in the evaluation of any new chemical entity is to determine its inherent cytotoxicity. This initial screen serves a dual purpose: it identifies compounds with potent, non-specific toxicity that are unsuitable for further development, and it establishes a therapeutic window for subsequent, more targeted assays. Cytotoxicity assays are crucial for interpreting the results of later screens; a compound that appears to inhibit a specific target may, in fact, be simply killing the cells.
Rationale for Cytotoxicity Screening
The primary objective of this phase is to assess the concentration-dependent effect of the furanone derivatives on cell viability. This is typically achieved by measuring metabolic activity, which serves as a surrogate for the number of viable cells. A dose-response curve is generated for each derivative, from which the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of the compound that reduces cell viability by 50%.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon]) and a non-cancerous cell line (e.g., CCD112 [normal colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furanone derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Data for Cytotoxicity Screening
| Compound ID | Cell Line | IC50 (µM) |
| Furanone-001 | MCF-7 | 15.2 |
| Furanone-001 | HCT116 | 22.5 |
| Furanone-001 | CCD112 | > 100 |
| Furanone-002 | MCF-7 | 5.8 |
| Furanone-002 | HCT116 | 8.1 |
| Furanone-002 | CCD112 | 65.4 |
Section 2: Screening for Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[4] Many furanone derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[5][6][7] A logical next step in the screening cascade is to investigate the potential of the 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone derivatives to modulate inflammatory pathways.
Mechanistic Rationale: Targeting COX-2 and NF-κB
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[8] Selective inhibition of COX-2 is a validated therapeutic strategy for the treatment of inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes, including COX-2.[9][10] Therefore, a comprehensive anti-inflammatory screen should assess the ability of the furanone derivatives to inhibit COX-2 activity and modulate NF-κB signaling.
Experimental Workflow for Anti-Inflammatory Screening
Caption: A tiered screening cascade for identifying anti-inflammatory compounds.
Detailed Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of purified COX-2.[11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.[11]
-
Compound and Control Preparation:
-
Prepare serial dilutions of the furanone derivatives and celecoxib in COX Assay Buffer.
-
Add 10 µL of the diluted compounds or controls to the appropriate wells. For the enzyme control (100% activity), add 10 µL of assay buffer.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Add 70 µL of the reaction mix to each well.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of diluted COX-2 enzyme to all wells except the background control.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes.
-
Data Analysis:
The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition for each compound concentration is calculated relative to the enzyme control. IC50 values are determined using a dose-response curve.
Table 2: Representative Data for COX-2 Inhibition
| Compound ID | COX-2 IC50 (µM) |
| Furanone-001 | 8.9 |
| Furanone-002 | 1.2 |
| Celecoxib | 0.05 |
Section 3: Screening for Anticancer Activity
Given that many furanone derivatives exhibit cytotoxic activity against cancer cell lines, a focused investigation into their anticancer potential is warranted.[12] This section outlines a screening strategy to identify compounds that not only inhibit cancer cell proliferation but also induce programmed cell death, or apoptosis.
Mechanistic Rationale: Induction of Apoptosis
A key hallmark of cancer is the evasion of apoptosis. Therapeutic agents that can reactivate apoptotic pathways in cancer cells are of significant interest. Apoptosis is executed by a family of proteases called caspases, with caspase-3 being a key executioner caspase.[13] Therefore, a robust anticancer screen should not only confirm the cytotoxic effects observed in the initial screen but also investigate the induction of apoptosis through the measurement of caspase-3 activity.
Experimental Workflow for Anticancer Screening
Caption: A tiered screening approach to identify and characterize anticancer compounds.
Detailed Experimental Protocol: Caspase-3/7-Glo® Assay
This luminescent assay provides a sensitive and high-throughput method for measuring the combined activity of caspase-3 and caspase-7, key executioners of apoptosis.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone derivatives
-
Staurosporine (positive control for apoptosis induction)
-
Caspase-Glo® 3/7 Reagent
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with serial dilutions of the furanone derivatives, as described in the MTT assay protocol. Include positive controls (staurosporine) and vehicle controls.
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
The luminescent signal is proportional to the amount of caspase-3/7 activity. The fold-increase in caspase activity is calculated relative to the vehicle-treated control cells.
Table 3: Representative Data for Caspase-3/7 Activation
| Compound ID | Cell Line | Fold Increase in Caspase-3/7 Activity (at 2x IC50) |
| Furanone-001 | MCF-7 | 1.5 |
| Furanone-002 | MCF-7 | 4.2 |
| Staurosporine | MCF-7 | 8.5 |
Section 4: Data Interpretation and Hit Prioritization
The culmination of this screening cascade is the generation of a comprehensive dataset that allows for the prioritization of lead candidates for further development. A successful hit will exhibit a desirable therapeutic index (a significant separation between its cytotoxic IC50 in normal cells and its effective concentration in disease-relevant assays), potent and selective activity in the target-based and phenotypic screens, and a clear, druggable mechanism of action. By following the structured, rational approach outlined in this guide, researchers can confidently identify and validate the therapeutic potential of novel 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone derivatives.
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Husain, A., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. PMC. [Link]
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Geronikaki, A., et al. (2008). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. PubMed. [Link]
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Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
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Wang, Y., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. PubMed. [Link]
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Sharafutdinov, I., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH. [Link]
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Wietrzyk, J., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. NIH. [Link]
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Gouse, B., et al. (2025). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. ResearchGate. [Link]
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Di, M., et al. (2021). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
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Yusefi, M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. [Link]
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An In-Depth Technical Guide to the Computational Docking of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
A Senior Application Scientist's Perspective on In Silico Target Exploration
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting computational docking studies on 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, a molecule of interest within the broader class of γ-butyrolactones. In the absence of specific experimental data for this ligand, this document outlines an exploratory in silico approach. We will leverage the known biological activities of structurally analogous 5-aryl-γ-butyrolactones to identify and investigate potential protein targets. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols for performing and interpreting molecular docking experiments. We will focus on three well-established protein targets associated with γ-butyrolactone derivatives: Tubulin, the Sigma Receptors (σ1 and σ2), and Cyclooxygenase-2 (COX-2).
Introduction: The Rationale for Exploratory Docking
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neurological effects[1][2]. The specific compound of interest, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, features a 5-aryl substitution, a common motif in bioactive lactones. While, to date, no specific biological data for this exact molecule has been published, the extensive literature on similar compounds provides a strong basis for forming hypotheses about its potential protein interactions.
This guide, therefore, adopts an exploratory strategy. By identifying the validated targets of structurally related molecules, we can perform computational docking to predict the binding affinity and pose of our target molecule. This in silico approach serves as a cost-effective and rapid preliminary screening method to generate testable hypotheses and guide future experimental work.
Based on recurring findings for 5-aryl-γ-butyrolactones and related furanones, we have selected the following high-priority targets for our computational investigation:
-
Tubulin: A crucial component of the cellular cytoskeleton, tubulin is a validated target for many anticancer agents. Certain γ-butyrolactone derivatives have been shown to interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics[3][4][5][6].
-
Sigma Receptors (σ1 and σ2): These enigmatic proteins are implicated in a range of cellular functions and are targets for compounds affecting the central nervous system and cancer cell proliferation. The σ2 receptor, in particular, has been a focus for the development of anticancer diagnostics and therapeutics[7][8][9][10][11].
-
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory cascade, COX-2 is the target of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The furanone core is present in some selective COX-2 inhibitors[12][13][14][15][16].
This guide will provide detailed protocols for docking 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE against each of these targets, interpreting the results, and validating the computational methodology.
The Computational Docking Workflow: A Conceptual Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand to a protein's active site. A typical workflow is a multi-stage process, ensuring both accuracy and reproducibility.
Caption: A generalized workflow for computational molecular docking studies.
Detailed Methodologies: A Step-by-Step Guide
This section provides explicit protocols for preparing the ligand and protein targets, and for executing the docking simulations. While specific software packages are mentioned for illustrative purposes (e.g., Schrödinger Suite, AutoDock Vina), the principles are transferable to other molecular modeling software.
Ligand Preparation
The accuracy of a docking study begins with a high-quality, low-energy 3D conformation of the ligand.
Protocol:
-
2D to 3D Conversion:
-
Draw the 2D structure of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step resolves any steric clashes or unnatural bond lengths/angles.
-
-
Charge and Tautomer Assignment:
-
Use a dedicated ligand preparation tool (e.g., Schrödinger's LigPrep, AutoDock Tools) to:
-
Assign appropriate partial charges.
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Enumerate possible tautomers and stereoisomers. For our target molecule, the chirality at the C5 position should be considered. Both R and S enantiomers should be prepared for docking unless one is synthetically specified.
-
-
Protein Target Preparation
The quality of the protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) are the starting point.
Protocol:
-
Target Selection and PDB Structure Retrieval:
-
Select appropriate PDB entries for each target. Prioritize high-resolution structures complexed with a ligand similar to the furanone scaffold, if available.
-
Tubulin: PDB ID: 4O2B (Tubulin in complex with a colchicine-site inhibitor)[17].
-
Sigma-1 Receptor: PDB ID: 5HK1 (Human σ1 receptor in complex with a ligand)[10].
-
Sigma-2 Receptor: PDB ID: 6W0C (Human σ2 receptor)[9].
-
COX-2: PDB ID: 6COX (Human COX-2 in complex with diclofenac)[16].
-
-
Protein Structure Cleanup:
-
Load the PDB file into a molecular modeling environment (e.g., Schrödinger's Maestro, PyMOL, UCSF Chimera).
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign appropriate bond orders and formal charges.
-
-
Protonation and Energy Minimization:
-
Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps, while ensuring the backbone atoms do not deviate significantly from the crystal structure.
-
Docking Execution and Analysis
With the prepared ligand and protein, the docking simulation can be performed.
Protocol:
-
Grid Generation:
-
Define the binding site on the protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file or by identifying the active site through literature review.
-
-
Docking Simulation:
-
Use a docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand(s) into the defined grid.
-
The docking algorithm will explore various poses (orientations and conformations) of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
-
-
Pose Analysis and Visualization:
-
Analyze the top-scoring poses. The docking score (e.g., GlideScore, Vina score in kcal/mol) provides a quantitative estimate of binding affinity.
-
Visualize the binding pose of the top-ranked conformation to identify key molecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
-
Validation (Self-Validating System):
-
To ensure the trustworthiness of the docking protocol, perform a redocking experiment. This involves docking the co-crystallized ligand back into its own binding site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates the chosen docking parameters[5].
-
Target-Specific Considerations and Expected Interactions
Tubulin (Colchicine Site)
-
Signaling Pathway Context: Tubulin polymerization is essential for microtubule formation, which plays a critical role in cell division (mitotic spindle), intracellular transport, and cell structure. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis, a key mechanism for many anticancer drugs.
Caption: Inhibition of tubulin polymerization by a colchicine-site binder.
-
Docking Insights: The colchicine site is a hydrophobic pocket at the interface of α- and β-tubulin. We would expect the 4-fluorophenyl group of our ligand to form hydrophobic interactions and potentially a halogen bond. The lactone carbonyl oxygen is a potential hydrogen bond acceptor.
Sigma Receptors (σ1 and σ2)
-
Biological Context: Sigma receptors are membrane-bound proteins primarily located at the endoplasmic reticulum. They are involved in lipid transport, ion channel modulation, and cellular stress responses. The σ2 receptor is often overexpressed in proliferating cancer cells, making it a target for tumor imaging and therapy[9][11].
-
Docking Insights: The binding pockets of both sigma receptors contain a mix of hydrophobic and polar residues. Key interactions often involve an ammonium ion on the ligand forming a salt bridge with an acidic residue (e.g., Asp) in the receptor. While our ligand is neutral, hydrogen bonding with key residues like Tyrosine will be critical to analyze.
Cyclooxygenase-2 (COX-2)
-
Signaling Pathway Context: COX-2 is an enzyme that converts arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. Selective inhibition of COX-2 reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
Caption: The COX-2 pathway and the point of therapeutic intervention.
-
Docking Insights: The COX-2 active site is a long hydrophobic channel. Selective inhibitors often exploit a secondary side pocket present in COX-2 but not COX-1. Key interactions typically involve hydrogen bonds with residues such as Arg513 and His90[13]. The 4-fluorophenyl group would be expected to occupy the hydrophobic channel, with the lactone moiety potentially interacting with the polar residues.
Data Presentation and Interpretation
Quantitative results from the docking studies should be summarized in a clear, tabular format to allow for easy comparison between different targets and, if applicable, different ligand stereoisomers.
Table 1: Illustrative Docking Results for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
| Target Protein | PDB ID | Ligand Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Tubulin | 4O2B | (R) | -8.5 | Cys241, Leu248, Ala316 | Hydrogen Bond, Hydrophobic |
| (S) | -7.9 | Cys241, Val318 | Hydrogen Bond, Hydrophobic | ||
| Sigma-1 R | 5HK1 | (R) | -7.2 | Tyr103, Glu172 | Hydrogen Bond |
| (S) | -7.5 | Tyr103, Trp164 | Hydrogen Bond, Hydrophobic | ||
| Sigma-2 R | 6W0C | (R) | -8.1 | Asp28, Tyr102 | Hydrogen Bond |
| (S) | -8.3 | Asp28, Leu105 | Hydrogen Bond, Hydrophobic | ||
| COX-2 | 6COX | (R) | -9.2 | Arg513, Tyr385, Ser530 | Hydrogen Bond, Hydrophobic |
| (S) | -8.8 | Arg513, Val523 | Hydrogen Bond, Hydrophobic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation:
-
Docking Score: A more negative score generally indicates a more favorable predicted binding affinity. In this hypothetical example, the (R)-enantiomer shows the best score against COX-2.
-
Key Residues and Interaction Types: The analysis of interacting residues is crucial for understanding the structural basis of binding and for guiding future lead optimization. For instance, the interaction with Arg513 in COX-2 is a hallmark of many known inhibitors.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded workflow for the exploratory computational docking of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE against plausible biological targets derived from the literature on analogous compounds. By following these detailed protocols, researchers can generate valuable preliminary data, formulate clear, testable hypotheses about the molecule's mechanism of action, and prioritize experimental validation studies.
The results of such an in silico investigation, while predictive, form the critical first step in the drug discovery pipeline. Favorable docking scores and plausible binding modes, particularly if they recapitulate known interactions of established drugs, provide a strong rationale for synthesizing the compound and evaluating its activity in relevant biochemical and cellular assays. Subsequent studies could involve more advanced computational techniques, such as molecular dynamics simulations, to assess the stability of the predicted binding poses over time.
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An In-Depth Technical Guide to Preliminary Cytotoxicity Assays of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential preliminary cytotoxicity assays for evaluating the novel compound 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. As a compound with a furanone core, a structure known for a wide range of biological activities including anticancer properties, a systematic and robust assessment of its cytotoxic potential is a critical first step in the drug discovery pipeline.[1] This document is designed to equip researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct these initial evaluations. We will delve into the rationale behind assay selection, provide step-by-step experimental procedures, and discuss the interpretation of the resulting data. The overarching goal is to establish a clear and scientifically rigorous workflow for characterizing the cytotoxic profile of this promising compound.
Introduction: The Rationale for Cytotoxicity Screening
In the realm of drug discovery and development, the early assessment of a compound's effect on cell viability is a pivotal checkpoint.[2] Cytotoxicity assays serve as the frontline tool to identify and characterize the potential of a new chemical entity to induce cell death or inhibit cell growth.[2][3] For 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, a molecule belonging to the furanone class of compounds which have shown promise as anticancer agents, these initial screens are of paramount importance.[4][5]
The core objective of these preliminary assays is twofold: to determine the concentration-dependent effects of the compound on cell viability and to establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cell lines.[6] A favorable cytotoxic profile is characterized by high potency against cancer cells and low toxicity towards normal cells.[3] This initial data is instrumental in guiding subsequent, more detailed mechanistic studies and in vivo efficacy models.
This guide will focus on a multi-faceted approach to cytotoxicity testing, employing a battery of assays that probe different aspects of cellular health. This strategy provides a more comprehensive and reliable assessment than relying on a single method alone.[7] We will explore assays that measure metabolic activity, membrane integrity, and key markers of programmed cell death (apoptosis).
Strategic Selection of In Vitro Models: The Importance of Context
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[8][9] The selection should be guided by the therapeutic indication for which 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is being investigated. For a compound with potential anticancer activity, a panel of cell lines representing different tumor types is recommended.
Key Considerations for Cell Line Selection:
-
Relevance to Disease: If the compound is being developed as a potential treatment for a specific cancer, the primary cell lines should be derived from that malignancy.[10] For instance, if targeting breast cancer, cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate choices.[6]
-
Inclusion of a Non-Cancerous Control: To assess the selectivity of the compound, it is essential to include a non-cancerous cell line in the screening panel.[6] Human embryonic kidney cells (HEK293) or normal human fibroblasts are commonly used for this purpose.[6][8]
-
Authenticity and Low Passage: It is imperative to source cell lines from reputable cell banks to ensure their identity and to use cells at a low passage number to maintain their genetic and phenotypic stability.[9][10]
For the initial evaluation of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, a suggested starting panel could include:
-
HeLa (Cervical Cancer): A widely used and well-characterized cancer cell line.[6]
-
MCF-7 (Breast Cancer): Represents an estrogen receptor-positive breast cancer.[6]
-
A549 (Lung Cancer): A common model for non-small cell lung cancer.[11]
-
HEK293 (Non-Cancerous Human Embryonic Kidney): A standard for assessing general cytotoxicity.[6]
Core Cytotoxicity Assays: A Multi-Parametric Approach
A robust preliminary cytotoxicity assessment should not rely on a single assay. Instead, a combination of methods that probe different cellular functions provides a more complete picture of the compound's effects.
Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Workflow for the MTT Assay
Caption: A streamlined workflow for the MTT cell viability assay.
Detailed Protocol for the MTT Assay:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[14] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Mix gently by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.[14]
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15] This assay is a good indicator of necrosis or late-stage apoptosis.
Experimental Workflow for the LDH Assay
Caption: A typical workflow for the LDH cytotoxicity assay.
Detailed Protocol for the LDH Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[16] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Add 100 µL of the LDH assay reagent to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][17]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
Apoptosis Detection: Caspase-3/7 Activity Assay
To determine if the observed cytotoxicity is due to apoptosis, a key mechanism of programmed cell death, a caspase activity assay is employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[18] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[18]
Experimental Workflow for the Caspase-3/7 Assay
Caption: A simplified workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol for the Caspase-3/7 Assay:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Incubation: Incubate for appropriate time points to capture apoptotic events (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.[19]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Calculating Percentage Viability and Cytotoxicity
-
MTT Assay:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that is required to inhibit a biological process by 50%.[20][21] A lower IC50 value indicates a more potent compound.[20] The IC50 is typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values for 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone
| Cell Line | IC50 (µM) after 48h |
| HeLa | 15.2 |
| MCF-7 | 22.5 |
| A549 | 18.9 |
| HEK293 | > 100 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone exhibits selective cytotoxicity towards the tested cancer cell lines, with IC50 values in the low micromolar range. The significantly higher IC50 value for the non-cancerous HEK293 cell line indicates a favorable preliminary therapeutic window.
Interpreting Apoptosis Data
The results from the caspase-3/7 assay are typically expressed as a fold increase in luminescence compared to the vehicle-treated control. A significant, dose-dependent increase in caspase activity suggests that the compound induces apoptosis.
Distinguishing Between Apoptosis and Necrosis
To further elucidate the mechanism of cell death, it is beneficial to perform an assay that can simultaneously distinguish between viable, apoptotic, and necrotic cells. Flow cytometry using Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD is the gold standard for this purpose.[22][23]
-
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[24]
-
Propidium Iodide (PI) or 7-AAD are fluorescent dyes that are excluded by cells with intact membranes. They can only enter and stain the DNA of cells with compromised membranes, which is characteristic of late-stage apoptosis and necrosis.[22][23]
Interpretation of Staining Patterns:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
This dual-staining approach provides a more nuanced understanding of the cell death pathways initiated by 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone.
Conclusion and Future Directions
The preliminary cytotoxicity assays outlined in this guide provide a robust framework for the initial characterization of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and markers of apoptosis, researchers can gain valuable insights into the compound's cytotoxic potential and selectivity.
Positive results from these initial screens, such as potent and selective activity against cancer cell lines, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis, western blotting for key apoptotic and cell cycle regulatory proteins, and ultimately, in vivo efficacy studies in relevant animal models. This systematic and rigorous approach to preclinical evaluation is essential for advancing promising new chemical entities like 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone through the drug discovery and development pipeline.
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Methodological & Application
Application Notes and Protocols for the Analysis of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone . This compound, a γ-lactone derivative, is of significant interest in pharmaceutical development as an intermediate or potential impurity. Ensuring its precise and accurate measurement is critical for quality control, stability testing, and regulatory compliance.[1][2] This guide details protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive detection. Furthermore, it outlines the principles of method validation in accordance with International Conference on Harmonisation (ICH) guidelines and discusses the strategy for conducting forced degradation studies to establish the stability-indicating nature of the analytical methods.[3][4]
Introduction to the Analyte
4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone belongs to the furanone class of compounds, specifically a γ-butyrolactone substituted with a fluorophenyl group. The presence of the lactone functional group makes it susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] The fluorophenyl moiety introduces aromaticity and a potential site for metabolic modification, while also influencing the molecule's chromatographic behavior. Accurate analytical methods are essential to monitor its purity, quantify its presence in drug substances or products, and identify any related degradation products.[3]
Chemical Structure:
Caption: Chemical structure of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone.
Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
For quantitative analysis in a pharmaceutical setting, RP-HPLC is the method of choice due to its robustness, reproducibility, and suitability for non-volatile compounds.[7] The method described below is designed to be stability-indicating, meaning it can resolve the target analyte from its potential degradation products.[4]
Rationale for Method Design
-
Column Chemistry: A C18 column is selected for its versatility and strong retentive properties for moderately polar to non-polar compounds. The fluorophenyl group provides sufficient hydrophobicity for good retention.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure efficient separation of the main compound from earlier-eluting polar impurities and later-eluting non-polar degradants. A phosphate or acetate buffer is included to control the pH and ensure consistent peak shapes.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group (typically around 254 nm) is chosen for its sensitivity and specificity.
Detailed Experimental Protocol: HPLC-UV
Objective: To quantify 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone and separate it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ammonium Acetate or Potassium Phosphate, monobasic.
-
Reference Standard: 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone (purity ≥99.5%).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: HPLC workflow for quantitative analysis.
Confirmatory & Trace Analysis: GC-MS
GC-MS is a powerful technique for the structural confirmation and detection of volatile and semi-volatile compounds, making it suitable for furanone derivatives.[8] It is particularly useful for identifying unknown impurities or degradation products and for trace-level analysis.
Rationale for Method Design
-
Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte to the column, which is ideal for trace analysis.
-
Column: A mid-polarity column (e.g., HP-5MS or equivalent) is selected to provide good separation for a wide range of compounds.[9]
-
Mass Spectrometry: Electron Ionization (EI) is used to generate reproducible fragmentation patterns that can be compared to library spectra for identification.[10]
Detailed Experimental Protocol: GC-MS
Objective: To identify 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone and characterize related volatile impurities.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
HP-5MS column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas, 99.999% purity).
-
Sample dissolved in a volatile solvent like Ethyl Acetate or Dichloromethane.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragments resulting from the loss of CO, COOH, and cleavage of the furanone ring and the fluorophenyl group.
Method Validation
Any analytical method intended for pharmaceutical quality control must be validated to ensure it is suitable for its intended purpose.[1][2] Validation is performed according to ICH Q2(R1) guidelines.[4]
Validation Parameters for the HPLC Method
The following parameters must be assessed:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[11][12] This is demonstrated by running forced degradation samples and showing that the main peak is resolved from all degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range (e.g., 50% to 150% of the target concentration) should be analyzed.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spike/recovery studies on a placebo matrix.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Caption: Key parameters for HPLC method validation.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for developing stability-indicating methods.[4][6] It helps identify likely degradation products and demonstrates that the analytical method can separate these from the active pharmaceutical ingredient (API).[13] The lactone structure is particularly susceptible to hydrolysis.[5][6]
Protocol Outline:
-
Prepare solutions of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone (approx. 1 mg/mL) in various stress conditions.
-
Analyze stressed samples by the proposed HPLC method alongside an unstressed control sample.
-
Aim for 5-20% degradation of the parent compound.
Stress Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at RT |
| Oxidation | 3% H₂O₂ | 24 hours at RT |
| Thermal | Solid sample stored at 80°C | 48 hours |
| Photolytic | Solution exposed to ICH-specified light conditions | As per ICH Q1B |
Structural Confirmation by NMR
While HPLC and GC-MS are excellent for quantification and identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. A search of existing literature or spectral databases may provide reference spectra for similar furanone structures.[14][15][16]
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include the aromatic protons of the fluorophenyl ring (showing splitting patterns characteristic of para-substitution) and the aliphatic protons on the furanone ring.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the lactone ring.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the single fluorine atom.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quality control and characterization of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. The primary quantitative technique is a stability-indicating RP-HPLC method, supported by GC-MS for identification and trace analysis. Successful validation of these methods in accordance with ICH guidelines will ensure the generation of reliable, accurate, and consistent data, which is fundamental to the pharmaceutical development process.[1][2]
References
- A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods. Benchchem.
- Validation of Impurity Methods, Part II. (2014).
- Separation of gamma-Caprolactone on Newcrom R1 HPLC column. SIELC Technologies.
- Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
- A practical guide to forced degradation and stability studies for drug substances.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
- Analytical method validation: A brief review.
- Application Note: Analytical Methods for the Detection of γ-Caprolactone. Benchchem.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022).
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. (2014).
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's.
- NMR Spectra of Products. The Royal Society of Chemistry.
- 2(5H)-Furanone(497-23-4) 1H NMR spectrum. ChemicalBook.
- Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Beilstein Journals.
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- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 2(5H)-Furanone(497-23-4) 1H NMR spectrum [chemicalbook.com]
- 16. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the In Vitro Evaluation of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Introduction: Unveiling the Potential of a Novel Furanone Derivative
The furanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1] Specifically, compounds featuring a diaryl furanone core have demonstrated potent inhibitory effects on key inflammatory mediators and cancer cell proliferation.[2] This guide focuses on 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE , a novel synthetic compound with therapeutic potential. While specific biological data for this compound is not yet extensively published, its structural similarity to known bioactive molecules, such as cyclooxygenase (COX) inhibitors and cytotoxic agents, suggests it may be a valuable candidate for further investigation in oncology and immunology research.[1][2]
These application notes provide a comprehensive framework for the initial in vitro characterization of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to assess its cytotoxic and anti-inflammatory potential in relevant cell-based models.
PART 1: Foundational Protocols - Compound Handling and Cytotoxicity Assessment
A critical first step in the evaluation of any novel compound is to determine its effect on cell viability. This information is not only crucial for identifying potential anticancer activity but also for establishing a non-toxic concentration range for subsequent mechanistic studies.
Compound Preparation and Storage
Proper handling and storage are paramount to ensure the stability and activity of the test compound.
-
Solubilization: 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a small organic molecule. For cell culture applications, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a 10 mM stock solution in DMSO. Ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. The final concentration of DMSO in the cell culture should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced toxicity.
General Cytotoxicity Screening Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium
-
96-well plates
-
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture supernatant.[4][5]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as in the MTT assay
Procedure:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of LDH from damaged cells |
| Endpoint | Cell Viability | Cytotoxicity |
| Typical IC50 Range | Dependent on compound potency | Dependent on compound potency |
PART 2: Investigating Anti-Inflammatory Activity
Given the known anti-inflammatory properties of other furanone derivatives, it is plausible that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE may modulate inflammatory pathways. The following protocols are designed to investigate this potential.
Cellular Model for Inflammation
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.
Protocol: Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by activated macrophages. Its production can be indirectly measured using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
LPS (from E. coli)
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce NO production. Include untreated and LPS-only controls.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the supernatant to a new plate. Add the components of the Griess reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol: Quantification of Pro-Inflammatory Cytokines by ELISA
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. Their levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8][9][10][11]
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
RAW 264.7 cells, compound, and LPS as described above
Procedure:
-
Culture and treat the cells as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations based on the standard curve provided in the kit.
PART 3: Delving into the Mechanism of Action - NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.
NF-κB Activation Pathway
The diagram below outlines the classical NF-κB activation pathway.
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.
Protocol: NF-κB p65 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, a key step in its activation.[13][14][15]
Materials:
-
RAW 264.7 cells
-
Chamber slides or 96-well imaging plates
-
LPS
-
Formaldehyde
-
Triton X-100
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed RAW 264.7 cells on chamber slides or imaging plates and allow them to adhere.
-
Treatment: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 staining will be concentrated in the nucleus. The inhibitory effect of the compound can be assessed by the retention of p65 in the cytoplasm in the presence of LPS.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. By systematically evaluating its cytotoxic and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo efficacy studies and detailed mechanistic studies to identify its precise molecular targets.
References
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (URL: [Link])
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (URL: [Link])
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (URL: [Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (URL: [Link])
-
Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. (URL: [Link])
-
In vitro cyclooxygenase activity assay in tissue homogenates. (URL: [Link])
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])
-
Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. (URL: [Link])
-
Cell Culture and estimation of cytokines by ELISA. (URL: [Link])
-
Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. (URL: [Link])
-
Detecting and Measuring Cytokines. (URL: [Link])
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (URL: [Link])
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (URL: [Link])
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (URL: [Link])
-
Measurement of NF-κB activation in TLR-activated macrophages. (URL: [Link])
-
Monitoring the Levels of Cellular NF-κB Activation States. (URL: [Link])
-
4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (URL: [Link])
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (URL: [Link])
-
Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. (URL: [Link])
-
Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. (URL: [Link])
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (URL: [Link])
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- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. biocompare.com [biocompare.com]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application and Protocol for Evaluating 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE in Enzyme Inhibition Assays
Introduction: The γ-Butyrolactone Scaffold as a Privileged Pharmacophore
The γ-butyrolactone (GBL) moiety, a five-membered lactone, is a recurring structural motif in a vast array of biologically active natural products and synthetic molecules.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4][5] Furanone derivatives, a class to which 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE belongs, have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[6][7][8][9][10]
The introduction of a 4-fluorophenyl group at the 5-position of the dihydrofuranone ring in the title compound suggests a strategic chemical design aimed at enhancing potency and modulating pharmacokinetic properties. The fluorine atom can influence metabolic stability and binding affinity through favorable electronic interactions. While specific enzyme inhibition data for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is not extensively documented in publicly available literature, the chemical architecture strongly suggests its potential as an enzyme inhibitor. This application note provides a detailed protocol for screening this compound against a prominent class of enzymes, the serine hydrolases, and discusses other potential enzymatic targets based on the activities of structurally related molecules.
Hypothesized Mechanism of Action and Target Enzyme Class: Serine Hydrolases
Serine hydrolases are one of the largest and most diverse enzyme superfamilies, playing critical roles in pathophysiology, including inflammation, neurotransmission, and cancer.[11] They are characterized by a catalytic triad featuring a highly reactive serine residue. Many small molecule inhibitors act by covalently modifying this active site serine, leading to irreversible or slowly reversible inhibition. Given the electrophilic nature of the lactone carbonyl in the γ-butyrolactone ring, it is plausible that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE could act as an inhibitor of serine hydrolases. The lactone ring could be susceptible to nucleophilic attack by the active site serine, leading to the formation of a stable covalent adduct and subsequent enzyme inactivation.
This hypothesis is supported by the availability of robust and well-validated screening methods for serine hydrolase inhibitors, making this enzyme class an excellent starting point for characterizing the bioactivity of this novel compound.[12][13][14][15]
Experimental Protocol: High-Throughput Screening for Serine Hydrolase Inhibition
This protocol is adapted from established methods for screening serine hydrolase inhibitors in a 96-well plate format using a chromogenic substrate.[12]
Objective
To determine the inhibitory potential of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE against a representative serine hydrolase (e.g., a protease or esterase with esterase activity).
Principle of the Assay
The assay measures the enzymatic hydrolysis of a chromogenic substrate, which releases a colored product (e.g., 4-nitrophenol) that can be quantified spectrophotometrically. In the presence of an inhibitor, the rate of product formation is reduced. The potency of the inhibitor is determined by calculating the concentration required to reduce enzyme activity by 50% (IC₅₀).
}
General principle of the chromogenic serine hydrolase inhibition assay.
Materials and Reagents
-
Test Compound: 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
-
Enzyme: A purified serine hydrolase with esterase activity (e.g., Porcine Liver Esterase, Trypsin).
-
Substrate: O-(4-Nitrophenyl)-L-serine (or another suitable chromogenic substrate for the chosen enzyme).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
Solvent: 100% Dimethyl sulfoxide (DMSO).
-
Positive Control: A known inhibitor for the selected enzyme.
-
Equipment:
-
Absorbance microplate reader (405 nm capability).
-
Clear, flat-bottom 96-well microplates.
-
Single and multichannel pipettes.
-
Incubator (set to the enzyme's optimal temperature, e.g., 37°C).
-
Procedure
-
Preparation of Stock Solutions:
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE in 100% DMSO.
-
Substrate Stock (10 mM): Prepare a 10 mM stock solution of the chromogenic substrate in DMSO.[12]
-
Enzyme Stock: Prepare a stock solution of the enzyme in an appropriate buffer and store on ice.
-
-
Assay Plate Setup (96-well plate):
-
Compound Dilution Plate: Perform serial dilutions of the 10 mM Test Compound stock in 100% DMSO to create a range of concentrations for IC₅₀ determination (e.g., a 10-point, 3-fold dilution series).
-
Assay Plate Layout: Designate wells for Negative Control (no enzyme), Vehicle Control (DMSO only, 100% activity), Test Compound, and Positive Control.
-
-
Assay Protocol (Final volume: 100 µL/well):
-
Add 49 µL of Assay Buffer to the "Vehicle Control" and "Test Compound" wells.
-
Add 50 µL of Assay Buffer to the "Negative Control" wells.
-
Transfer 1 µL of the appropriate DMSO dilution of the test compound, vehicle (DMSO), or positive control from the compound dilution plate to the corresponding wells in the assay plate.
-
Prepare the Enzyme Working Solution by diluting the enzyme stock in Assay Buffer to a 2X final concentration.
-
Add 50 µL of the Enzyme Working Solution to all wells except the "Negative Control" wells.
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12]
-
Prepare the Substrate Working Solution by diluting the 10 mM substrate stock in Assay Buffer to a 2X final concentration.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode for 20-30 minutes at 37°C.
-
}
Experimental workflow for the serine hydrolase inhibition assay.
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition:
-
Correct all rates by subtracting the rate of the "Negative Control" (background).
-
Use the following formula: % Inhibition = (1 - (Rate_Test_Compound / Rate_Vehicle_Control)) * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Example Calculation |
| Reaction Rate (Vmax) | Change in absorbance over time (mOD/min). | Slope of the kinetic read. |
| % Inhibition | Percentage reduction in enzyme activity. | (1 - (Vmax_inhibitor / Vmax_control)) * 100 |
| IC₅₀ | Inhibitor concentration causing 50% enzyme inhibition. | Determined from dose-response curve fit. |
Other Potential Enzyme Targets and Future Directions
The furanone scaffold is versatile, and related compounds have shown activity against other enzyme classes.[16] Should 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE show low potency against serine hydrolases, the following targets, implicated for other furanone derivatives, could be explored:
-
Cyclooxygenases (COX-1/COX-2): Many furanone derivatives exhibit anti-inflammatory properties, often through the inhibition of COX enzymes.[1][16] Assays for COX inhibition are widely available.
-
Lipoxygenases (LOX): Similar to COX, LOX enzymes are involved in inflammatory pathways and have been identified as targets for furanone-based compounds.[6]
-
Protein Tyrosine Phosphatases (PTPs): Some γ-butyrolactone derivatives have shown inhibitory activity against PTP1B, a target for type 2 diabetes.[1]
-
α-Glucosidase: Certain GBL derivatives have been evaluated for their antidiabetic activity via inhibition of α-glucosidase.[2]
Conclusion
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a compound of interest based on its privileged γ-butyrolactone scaffold. While its specific biological targets are yet to be fully elucidated, its structure suggests a strong potential for enzyme inhibition. The provided protocol for screening against serine hydrolases offers a robust and validated starting point for characterizing its bioactivity. Further investigation into other enzyme families, such as cyclooxygenases and lipoxygenases, may reveal additional therapeutic applications for this promising molecule.
References
- BenchChem. (2025). Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl). BenchChem.
- Gududuru, V., et al. (n.d.). Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones.
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Kim, H. J., & Lee, K. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1485. [Link]
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Singh, P., et al. (2022). Synthesis of γ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity. Chemistry & Biodiversity, 19(11), e202200613. [Link]
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Oda, T., et al. (2023). Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Small Methods, 7(1), 2201043. [Link]
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Kallur, S. B., et al. (2010). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. Indian Journal of Chemistry - Section B, 49B(10), 1367-1376. [Link]
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Oda, T., et al. (2022). Development of Single-Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity-Based Protein Labeling Probes. Small Methods. [Link]
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Yuan, C., et al. (2017). Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. Chembiochem, 18(11), 1032-1039. [Link]
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Osipyan, A. A., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6296. [Link]
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Borah, R., et al. (n.d.). Synthesis of g-butyrolactone derivatives. ResearchGate. [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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Carlson, R. P., et al. (1985). Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. Agents and Actions, 17(2), 197-205. [Link]
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Georgiadis, D. N., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1788. [Link]
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Ross, A. C., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1509-1516. [Link]
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Zhang, Y., et al. (2024). Structural Simplification of Podophyllotoxin: Discovery of γ-Butyrolactone Derivatives as Novel Antiviral Agents for Plant Protection. Journal of Agricultural and Food Chemistry, 72(33), 18423-18433. [Link]
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Fadda, A. A., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry, 2014, 872497. [Link]
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Abbas, A. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. [Link]
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Various Authors. (2024). Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews, 24(03), 1163–1170. [Link]
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Insuasty, B., et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722. [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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Tigreros, A., et al. (2021). Examples of furan derivatives with biological activity. ResearchGate. [Link]
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Synthesis of 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone Analogs for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol Guide
Introduction: The Therapeutic Potential of the γ-Butyrolactone Scaffold
The γ-butyrolactone ring is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds.[1][2][3] This five-membered lactone core is a versatile scaffold that has been exploited by medicinal chemists to develop agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibiotic, and neuroprotective properties.[1][3] The inherent reactivity and stereochemical complexity of the γ-butyrolactone ring system offer a unique opportunity for the design and synthesis of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone and a focused library of its analogs for the exploration of structure-activity relationships (SAR). The strategic incorporation of a 4-fluorophenyl group at the C5 position introduces a key structural element known to influence pharmacokinetic and pharmacodynamic properties, making this scaffold a compelling starting point for targeted drug discovery campaigns.
We will delve into the chemical principles underpinning a robust synthetic strategy, provide detailed, step-by-step protocols, and outline a logical framework for the design of an analog library to systematically probe the SAR of this promising class of compounds.
Strategic Approach to Synthesis: The Reformatsky Reaction and Subsequent Lactonization
The synthesis of the target 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone core will be achieved through a reliable and well-established two-step sequence: the Reformatsky reaction followed by acid-catalyzed lactonization.[4][5] This classical organozinc-mediated reaction offers a straightforward and efficient method for the formation of β-hydroxy esters, which are the direct precursors to the desired γ-butyrolactones.[4][6]
The key advantages of this approach include the commercial availability of the starting materials, the relatively mild reaction conditions, and the generally good yields. The mechanism involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc metal.[4][5] This enolate then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, in this case, 4-fluorobenzaldehyde.[7] The resulting β-hydroxy ester is then cyclized under acidic conditions to furnish the γ-butyrolactone.[8]
dot
Figure 1: General workflow for the synthesis of the target γ-butyrolactone.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-fluorophenyl)-4-hydroxybutanoate (β-Hydroxy Ester Intermediate)
This protocol details the synthesis of the β-hydroxy ester intermediate via the Reformatsky reaction.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Zinc Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc dust and a small crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Initiation: In a separate flask, prepare a solution of 4-fluorobenzaldehyde and ethyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction mixture should be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the iodine color.
-
Addition: Once the reaction has initiated, add the remaining solution of the aldehyde and ester dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude β-hydroxy ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome: A colorless to pale yellow oil.
Protocol 2: Synthesis of 4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone
This protocol describes the acid-catalyzed cyclization of the β-hydroxy ester to the target γ-butyrolactone.
Materials:
-
Ethyl 4-(4-fluorophenyl)-4-hydroxybutanoate (from Protocol 1)
-
Aqueous solution of a strong acid (e.g., 10% H₂SO₄ or HCl)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the purified ethyl 4-(4-fluorophenyl)-4-hydroxybutanoate in toluene.
-
Acid Addition: Add the aqueous acid solution to the flask.
-
Lactonization: Heat the mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, typically 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone.
Expected Outcome: A colorless solid or high-boiling oil.
Designing an Analog Library for SAR Studies
The true power of this synthetic platform lies in its adaptability for creating a diverse library of analogs to probe the structure-activity relationship. The following section outlines a logical approach to analog design, focusing on systematic modifications to the core scaffold.
dot
Figure 2: A logical framework for designing an analog library for SAR studies.
Rationale for Analog Design:
-
Aromatic Ring Modifications:
-
Positional Isomers of Fluorine: Synthesizing the 2-fluoro and 3-fluoro analogs will reveal the importance of the fluorine's position on the phenyl ring for biological activity. This can provide insights into the specific interactions of the fluorine atom with the biological target.
-
Halogen Substitution: Replacing the fluorine with other halogens (chlorine, bromine, iodine) will allow for an investigation of the effect of halogen size and electronegativity on activity.[9]
-
Electron-Donating and -Withdrawing Groups: Introducing groups like methyl (-CH₃) or methoxy (-OCH₃) (electron-donating) and trifluoromethyl (-CF₃) or nitro (-NO₂) (electron-withdrawing) at the para position will probe the electronic requirements of the binding pocket.[9]
-
-
Lactone Ring Modifications:
-
Substitution at C3 and C4: Introducing substituents on the lactone ring itself will explore the steric and electronic tolerance of the region surrounding the core scaffold. For example, α- and β-substituted γ-butyrolactones have shown distinct anticonvulsant and convulsant activities, respectively, suggesting that substitution patterns on the lactone ring can significantly modulate pharmacological effects.[10][11]
-
Synthetic Accessibility of Analogs:
The proposed analogs can be readily synthesized using the established Reformatsky-lactonization sequence by simply varying the starting aldehyde or the α-halo ester.
| Analog Type | Starting Aldehyde | α-Halo Ester |
| Aromatic Ring Analogs | Substituted Benzaldehydes (e.g., 2-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) | Ethyl bromoacetate |
| Lactone Ring (C3) Analogs | 4-Fluorobenzaldehyde | Substituted α-Halo Esters (e.g., ethyl 2-bromopropionate) |
| Lactone Ring (C4) Analogs | 4-Fluorobenzaldehyde | γ-Substituted α-Halo Esters (requires multi-step synthesis) |
Table 1: Starting material variations for the synthesis of proposed analogs.
Conclusion and Future Directions
This application note provides a robust and versatile platform for the synthesis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone and its analogs for SAR studies. The detailed protocols for the Reformatsky reaction and subsequent lactonization offer a clear and reproducible pathway to the core scaffold. The proposed SAR strategy provides a logical framework for the systematic exploration of the chemical space around this promising molecule.
The resulting library of compounds can be screened in a variety of biological assays to identify lead compounds for further optimization. Depending on the therapeutic area of interest, these assays could include, but are not limited to, receptor binding assays (e.g., for CNS targets), enzyme inhibition assays, or cell-based assays for anticancer or anti-inflammatory activity.[10][12][13] The data generated from these studies will be invaluable for building a comprehensive SAR model, guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
References
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Intramolecular Michael addition reaction for the synthesis of benzylbutyrolactones. Organic & Biomolecular Chemistry. [Link]
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Reformatsky Reaction Mechanism Explained. Scribd. [Link]
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Reformatsky Reaction. NROChemistry. [Link]
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Reformatsky reaction. Wikipedia. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. PMC. [Link]
-
Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. [Link]
-
Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition. ResearchGate. [Link]
-
Microwave Radiation Applied to the Synthesis of -butyrolactone Derivatives. Revista Desafio Online. [Link]
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. [Link]
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Synthesis and anticonvulsant activity of 3-aryl-5H-2,3-benzodiazephine AMPA antagonists. PubMed. [Link]
-
Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. PubMed. [Link]
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Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. ACS Publications. [Link]
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Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. PubMed. [Link]
-
Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed. [Link]
-
Novel γ-Butyrolactone Derivatives as Muscarinic Receptor Antagonists: Pharmacophore Elucidation and Docking Analyses. ResearchGate. [Link]
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Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis. PubMed. [Link]
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Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Institutes of Health. [Link]
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Synthesis and SAR of centrally active mGlu5 positive allosteric modulators based on an aryl acetylenic bicyclic lactam scaffold. PubMed. [Link]
-
Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis. ResearchGate. [Link]
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. [Link]
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3-Phenyl-5-methyl-2H,5H-furan-2-ones: tuning antifungal activity by varying substituents on the phenyl ring. PubMed. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
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Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]
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Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. PubMed. [Link]
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Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Representative biologically active γ-butyrolactones. ResearchGate. [Link]
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Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. ScienceDirect. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]
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Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. PubMed. [Link]
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Topic: A Multi-Tiered Experimental Framework for Assessing the Anti-Inflammatory Efficacy of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed experimental guide for researchers, scientists, and drug development professionals aiming to characterize the anti-inflammatory properties of the novel compound, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. Furanone derivatives have shown promise as anti-inflammatory agents, with some acting as potent antioxidants and inhibitors of key inflammatory enzymes like cyclooxygenase (COX).[1][2] This guide outlines a logical, tiered approach, beginning with foundational in vitro assays to establish a pharmacological baseline and elucidate potential mechanisms of action, followed by robust in vivo models to confirm efficacy in a complex biological system. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigation
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The development of novel anti-inflammatory therapeutics remains a priority. The furanone core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for various biological activities.[2][5] Specifically, 4,5-diaryl furanones have demonstrated anti-inflammatory activity, suggesting that cyclooxygenase (COX) inhibition may be a potential mechanism of action.[1][6]
The target molecule, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, is a structural analog of compounds known to possess anti-inflammatory and analgesic properties.[7] A systematic evaluation is required to determine its efficacy and mode of action. This guide proposes a workflow that progresses from high-throughput cellular assays to whole-organism models, providing a comprehensive preclinical data package.
Phase 1: In Vitro Pharmacological Assessment
The initial phase focuses on characterizing the compound's effects in a controlled cellular environment. We utilize lipopolysaccharide (LPS)-stimulated macrophages, a gold-standard model that mimics the inflammatory response to Gram-negative bacterial infection.[8][9]
Foundational Assay: Cell Viability
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. A reduction in inflammatory markers due to cell death would yield a false positive. The MTT or similar colorimetric assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Culture: Seed RAW 264.7 murine macrophages (or THP-1 monocytes differentiated into macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the furanone compound in complete culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the highest non-toxic concentration for subsequent experiments.
Primary Screening: Quantifying Inflammatory Mediators
Using the non-toxic concentrations determined above, we assess the compound's ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.
Protocol 2.2: Inhibition of NO, Cytokines, and PGE₂
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the furanone compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[10][11]
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant for analysis. Store at -80°C if not used immediately.
-
Analysis:
-
Nitric Oxide (NO): Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of iNOS activity.[12]
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.[9]
-
Prostaglandin E₂ (PGE₂): Measure PGE₂ concentration using a competitive Enzyme Immunoassay (EIA) kit. A reduction in PGE₂ suggests potential inhibition of the COX pathway.[13]
-
| Parameter | Vehicle Control | LPS (1 µg/mL) | LPS + Compound (X µM) | LPS + Positive Control |
| NO (µM) | Baseline | High | Reduced | Reduced |
| TNF-α (pg/mL) | Baseline | High | Reduced | Reduced |
| IL-6 (pg/mL) | Baseline | High | Reduced | Reduced |
| PGE₂ (pg/mL) | Baseline | High | Reduced | Reduced |
| Table 1: Example data structure for primary in vitro screening. |
Phase 2: Elucidating the Mechanism of Action (MoA)
Positive results from Phase 1 warrant a deeper investigation into the molecular pathways targeted by the compound. The primary suspects are the NF-κB and MAPK signaling cascades, which are master regulators of inflammatory gene expression, and direct COX enzyme activity.[14][15][16]
Intracellular Signaling Pathway Analysis
Causality: NF-κB and MAPKs are activated by LPS via a series of phosphorylation events.[3] By measuring the phosphorylation status of key proteins in these pathways, we can determine if the compound acts upstream to block the initial signaling cascade. Western blotting is the standard method for this analysis.
Protocol 3.1: Western Blot for p-IκBα, p-p38, p-ERK, p-JNK
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the furanone compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against phosphorylated and total forms of IκBα, p38, ERK, and JNK.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and present data as the ratio of phosphorylated protein to total protein.
Direct Enzyme Inhibition Assay
Causality: The reduction in PGE₂ seen in Phase 1 strongly implies an effect on COX enzymes. A cell-free enzymatic assay is required to confirm direct inhibition and to determine selectivity for COX-2 over COX-1.[17] COX-2 is the inducible isoform responsible for inflammatory prostaglandin production, while COX-1 is constitutively expressed and has protective functions (e.g., in the gastric mucosa).[18][19] Selective COX-2 inhibition is a highly desirable therapeutic profile.
Protocol 3.2: COX-1/COX-2 Inhibition Assay
-
Assay Kit: Utilize a commercially available colorimetric COX inhibitor screening assay kit. These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Procedure: Follow the manufacturer's protocol. In brief, the compound is incubated with the COX enzyme (either COX-1 or COX-2) and arachidonic acid (the substrate).
-
Readout: The assay measures the peroxidase activity of COX. The colorimetric product is read at ~590 nm.
-
Analysis: Calculate the percentage of inhibition for each enzyme at various compound concentrations. Determine the IC₅₀ (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.
Phase 3: In Vivo Efficacy Validation
Demonstrating efficacy in a whole-organism model is the final step in this preclinical evaluation. These models account for compound absorption, distribution, metabolism, and excretion (ADME) properties.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Causality: This is a classic and highly reproducible model of acute inflammation.[20][21] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and quantifiable endpoint.[13][22] The model is particularly sensitive to NSAIDs and COX inhibitors, making it highly relevant based on the proposed MoA.[23]
Protocol 4.1: Rat Paw Edema
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (Indomethacin 10 mg/kg, p.o. + Carrageenan)
-
Groups 4-6: Test Compound (e.g., 10, 30, 100 mg/kg, p.o. + Carrageenan)
-
-
Dosing: Administer the test compound or controls orally (p.o.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[13]
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis:
-
Calculate the change in paw volume (Edema): ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
-
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Compound | 10 | 0.72 ± 0.06 | 15.3% |
| Compound | 30 | 0.51 ± 0.04 | 40.0% |
| Compound | 100 | 0.38 ± 0.05 | 55.3% |
| Table 2: Example data presentation for the carrageenan-induced paw edema model. |
High-Throughput Alternative: Zebrafish Inflammation Model
Causality: The zebrafish larva has emerged as a powerful model for inflammation research and drug screening.[24][25] Its genetic homology to humans, rapid development, and optical transparency allow for real-time, in vivo imaging of inflammatory processes, such as leukocyte migration to a site of injury.[26][27] This provides a faster, higher-throughput alternative or complement to rodent models.[28]
Protocol 4.2: Zebrafish Tail Fin Amputation
-
Model: Use transgenic zebrafish larvae (3 days post-fertilization) expressing fluorescent proteins in neutrophils (e.g., Tg(mpx:GFP)).
-
Compound Treatment: Array larvae in a 96-well plate and incubate them in embryo medium containing different concentrations of the furanone compound or controls.
-
Injury: Anesthetize the larvae and amputate the distal tip of the tail fin with a microscalpel to induce a sterile inflammatory response.[26]
-
Live Imaging: After 4-6 hours, image the tail fin region of each larva using a fluorescence microscope.
-
Analysis: Quantify the number of fluorescent neutrophils that have migrated to the wound site. A significant reduction in neutrophil count in the treated groups indicates an anti-inflammatory effect.
Conclusion and Future Directions
This comprehensive guide provides a systematic framework to rigorously evaluate the anti-inflammatory potential of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. The progression from broad in vitro screening to specific MoA studies and finally to in vivo validation will generate a robust data package. Positive and selective activity, particularly in the COX-2 and paw edema assays, would position this compound as a promising lead candidate for further development, including pharmacokinetic profiling and testing in chronic inflammation models.
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Application Note & Protocol: Developing a Fluorescence-Based Assay for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a fluorescence-based assay for the novel compound 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. This compound belongs to the γ-butyrolactone class, a privileged scaffold in many biologically active molecules known for a wide range of pharmacological activities, including enzyme inhibition.[1][2][3][4] Given that the intrinsic fluorescence of this specific molecule is not characterized, this guide focuses on indirect fluorescence assay methodologies. We will explore the strategic identification of a biological target and provide detailed protocols for three robust fluorescence-based assay formats: enzyme inhibition assays, Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET). The causality behind experimental choices, self-validating systems, and data interpretation are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a derivative of γ-butyrolactone. This structural class is of significant interest in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs with diverse therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][5] The development of a robust and sensitive assay is a critical first step in characterizing the bioactivity of this novel compound and elucidating its mechanism of action.
Fluorescence-based assays are highly advantageous for their sensitivity, high-throughput screening (HTS) compatibility, and wide dynamic range.[6][7] Instead of relying on the compound's intrinsic fluorescence, which is often weak or non-existent for small molecules, we will leverage its potential biological activity to modulate a fluorescence signal. The core principle is to design an assay where the interaction of our target compound with a specific biological molecule (e.g., an enzyme or receptor) leads to a measurable change in fluorescence.
Strategic Considerations for Target Identification
The initial and most critical step is to identify a putative biological target for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. Given its γ-butyrolactone core, a logical starting point is to investigate its effect on enzymes, as many compounds with this scaffold are known enzyme inhibitors.[1][8][9][10]
Recommended Approaches for Target Identification:
-
Literature and Database Mining: Search for structurally similar compounds and their known biological targets. Databases such as PubChem, ChEMBL, and BindingDB can provide valuable starting points.
-
In Silico Screening (Molecular Docking): Utilize computational models of various enzymes to predict the binding affinity of the compound to their active sites. This can help prioritize potential targets for experimental validation.
-
Phenotypic Screening: Test the compound in cell-based assays that measure broad physiological outcomes (e.g., cell viability, apoptosis, inflammation). The results can suggest pathways and potential molecular targets for further investigation.
For the purpose of this application note, we will proceed with the assumption that a relevant enzyme target has been identified.
Assay Development Workflow
The following diagram illustrates the general workflow for developing a fluorescence-based assay for our compound of interest.
Caption: General workflow for fluorescence assay development.
Method 1: Enzyme Inhibition Assay Using a Fluorogenic Substrate
This is often the most direct method if the compound is hypothesized to be an enzyme inhibitor. The principle relies on an enzyme that cleaves a non-fluorescent (or poorly fluorescent) substrate to release a highly fluorescent product. The presence of an inhibitor will decrease the rate of this reaction, resulting in a lower fluorescence signal.[11]
Principle of the Fluorogenic Enzyme Assay
Caption: Principle of the fluorogenic enzyme inhibition assay.
Detailed Protocol
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate for the enzyme
-
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate cofactors)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare working solutions of the enzyme and fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the compound dilutions (or DMSO for control) to the wells of the microplate.
-
Add the enzyme solution (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 25 µL) to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Alternatively, for endpoint assays, incubate the plate for a fixed time and then measure the final fluorescence intensity.
-
Data Analysis and Interpretation
| Parameter | Description | Calculation |
| Enzyme Activity | The rate of the enzymatic reaction. | Slope of the linear portion of the kinetic curve (fluorescence vs. time). |
| Percent Inhibition | The percentage by which the compound reduces enzyme activity. | (1 - (Activity with compound / Activity of control)) * 100% |
| IC50 Value | The concentration of the compound that inhibits 50% of the enzyme's activity. | Plot percent inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve. |
Method 2: Fluorescence Polarization (FP) Assay
FP is a powerful technique for studying molecular interactions in solution. It is particularly well-suited for high-throughput screening of small molecule inhibitors that disrupt protein-ligand or protein-protein interactions.[12][13][14][15]
Principle of the FP Assay
The assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. When the small tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger protein, its rotation slows, and the emitted light remains polarized.[12][14] The test compound competes with the tracer for binding to the protein, displacing the tracer and causing a decrease in fluorescence polarization.
Caption: Principle of the competitive Fluorescence Polarization assay.
Detailed Protocol
Materials:
-
Purified protein target
-
Fluorescently labeled ligand (tracer) that binds to the protein
-
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
-
Assay buffer
-
96- or 384-well black microplates
-
Fluorescence microplate reader with polarization filters
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the test compound in DMSO/assay buffer.
-
Prepare working solutions of the protein and fluorescent tracer in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the microplate wells.
-
Add the protein solution to the wells.
-
Add the fluorescent tracer solution to all wells.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in mP units) using a plate reader equipped with parallel and perpendicular emission filters.
-
Data Analysis and Interpretation
| Parameter | Description | Calculation |
| ΔmP | The change in millipolarization units. | mP(bound) - mP(free) |
| Percent Displacement | The percentage of tracer displaced by the compound. | (1 - (mP(sample) - mP(free)) / (mP(bound) - mP(free))) * 100% |
| IC50 Value | The concentration of compound that displaces 50% of the tracer. | Plot percent displacement against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve. |
Method 3: Förster Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[16][17][18] This "spectroscopic ruler" can be used to measure conformational changes in a protein or the binding of a ligand.[18] In a competitive binding assay, the binding of the unlabeled test compound disrupts the interaction between a fluorescently labeled ligand and the protein, leading to a change in the FRET signal.
Principle of the FRET Assay
A FRET pair (donor and acceptor) is strategically placed on the protein and a binding partner (e.g., a labeled peptide or small molecule). When these are in close proximity, excitation of the donor leads to emission from the acceptor. The test compound binds to the protein, causing a conformational change or displacing the binding partner, which separates the FRET pair and disrupts energy transfer. This results in an increase in donor fluorescence and a decrease in acceptor fluorescence.[16][17]
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large-scale synthesis of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
An Application Guide for the Scalable Synthesis of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, a key intermediate in medicinal chemistry and drug development. The γ-butyrolactone scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules.[1] This guide details a robust and scalable synthetic protocol, moving beyond theoretical chemistry to address the practical challenges of process optimization, purification, and analytical validation essential for industrial and advanced research applications. We will explore a modern synthetic approach, explaining the rationale behind procedural choices to ensure reproducibility, safety, and high purity of the final product.
Introduction and Strategic Overview
The synthesis of substituted γ-butyrolactones is of significant interest to organic and medicinal chemists.[1] The inclusion of a fluorophenyl moiety, specifically at the C5 position, is a common strategy in drug design to enhance metabolic stability and binding affinity. The target molecule, 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3), serves as a critical building block for more complex pharmaceutical agents.[2]
While numerous methods exist for constructing the γ-butyrolactone ring, many are not amenable to large-scale production due to the use of expensive reagents, stoichiometric metals, or conditions that are difficult to control in large reactors.[3] Traditional methods like halolactonization often require pre-functionalized starting materials, adding steps and cost to the overall process.[3]
This guide focuses on a strategy that leverages readily available commercial starting materials in a convergent synthesis. We will adapt a photoredox-catalyzed polar radical crossover cycloaddition (PRCC) reaction, a method known for its modularity and application to styrene derivatives.[3] This approach offers a direct route to the desired lactone from an alkene and an unsaturated acid, representing an efficient and potentially more sustainable pathway for large-scale synthesis.
Proposed Synthetic Pathway: Photoredox Catalysis
The chosen strategy involves the reaction of 4-fluorostyrene with an acrylic acid equivalent, facilitated by a photoredox catalyst. This pathway is selected for its high functional group tolerance, relatively mild reaction conditions, and demonstrated success in forming γ-butyrolactone structures.[1]
The proposed mechanism, initiated by a photocatalyst (PC), involves the single-electron transfer (SET) oxidation of the alkene (4-fluorostyrene) to form a radical cation. This intermediate then undergoes a radical addition to the acrylate, followed by a second SET event and subsequent intramolecular cyclization to yield the target γ-butyrolactone.
Caption: Proposed photoredox-catalyzed synthesis of the target furanone.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Equipment
| Reagent/Material | Quantity | Molar Eq. | Purity | Supplier Notes |
| 4-Fluorostyrene | 100.0 g | 1.0 | >98% | Inhibitor should be removed prior to use. |
| Acrylic Acid | 64.8 g | 1.1 | >99% | |
| fac-Ir(ppy)₃ (Iridium photocatalyst) | 1.07 g | 0.002 | >98% | |
| N,N-Diisopropylethylamine (DIPEA) | 124.0 g | 1.15 | >99% | Base |
| Acetonitrile (MeCN) | 2.0 L | - | Anhydrous | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 3.0 L | - | ACS Grade | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | 2.0 L | - | - | For work-up |
| Brine (Saturated NaCl aq.) | 1.0 L | - | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 150 g | - | - | Drying Agent |
| Equipment | ||||
| 5 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, and condenser | |||
| Inert Gas Inlet (Nitrogen/Argon) | ||||
| High-Power Blue LED Flood Light | (e.g., 100W, λ = 450 nm) | |||
| 5 L Separatory Funnel | ||||
| Rotary Evaporator | With vacuum pump and chiller | |||
| Vacuum Distillation Apparatus | With fractionating column |
Step-by-Step Synthesis Procedure
-
Inhibitor Removal: Pass 4-fluorostyrene through a short column of basic alumina to remove the polymerization inhibitor.
-
Reactor Setup: Assemble the 5 L jacketed reactor under a nitrogen atmosphere. Ensure the system is dry.
-
Charge Reagents: To the reactor, add anhydrous acetonitrile (2.0 L). Begin stirring at 200 RPM. Add the 4-fluorostyrene (100.0 g), acrylic acid (64.8 g), DIPEA (124.0 g), and finally the fac-Ir(ppy)₃ catalyst (1.07 g).
-
Reaction Initiation: Degas the solution for 30 minutes by bubbling nitrogen through it. Position the blue LED light source approximately 10 cm from the reactor wall. Turn on the stirrer and the light source. Maintain the internal temperature at 25-30 °C using the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Reaction Quench: Once the starting material is consumed, turn off the light source. Quench the reaction by slowly adding 1 L of deionized water.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the acetonitrile.
-
Liquid-Liquid Extraction: Transfer the remaining aqueous residue to the 5 L separatory funnel. Add ethyl acetate (1.5 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with another 1.5 L of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L). The bicarbonate wash is crucial to remove any unreacted acrylic acid.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (150 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtered organic solution on a rotary evaporator to yield the crude product as an oil.
Purification Protocol
For large-scale operations, fractional vacuum distillation is superior to chromatography in terms of cost and throughput.[4]
-
Setup: Assemble the vacuum distillation apparatus. Use a short-path distillation head for efficiency.
-
Distillation: Transfer the crude oil to the distillation flask. Apply vacuum (typically 1-5 mmHg). Slowly heat the flask using an oil bath.
-
Fraction Collection: Collect and discard any low-boiling point impurities. The desired product, 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, will distill at a higher temperature. Collect the fraction corresponding to the pure product. A purity of >99% is achievable with this method.[4]
Process Logic and Scale-Up Considerations
-
Catalyst Choice: While other photocatalysts exist, iridium complexes like fac-Ir(ppy)₃ are highly efficient and well-documented for these transformations.[1] On a large scale, minimizing catalyst loading is key to reducing costs. The 0.2 mol% used here is a starting point and can be further optimized.
-
Solvent Selection: Acetonitrile is an excellent solvent for this reaction due to its polarity and ability to dissolve all components. Its relatively low boiling point simplifies removal during work-up.
-
Base Selection: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the reaction and preventing side reactions.
-
Temperature Control: Photoredox reactions can be exothermic. A jacketed reactor is essential on a large scale to dissipate heat and maintain a consistent temperature, preventing runaway reactions and the formation of byproducts.
-
Purification Strategy: The choice of vacuum distillation is a critical scale-up decision. It avoids the high solvent consumption and cost associated with preparative chromatography.[5] The significant difference in boiling points between the starting materials, solvent, and the higher-boiling lactone product makes this an ideal purification method.[6]
Caption: Experimental workflow for the synthesis and purification of the target furanone.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30 (m, 2H, Ar-H), ~7.10 (t, 2H, Ar-H), ~5.50 (dd, 1H, CH-O), ~2.80 (m, 1H, CH₂), ~2.60 (m, 1H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~176 (C=O), ~138 (Ar-C), ~128 (Ar-CH), ~115 (Ar-CH), ~82 (CH-O), ~35 (CH₂), ~29 (CH₂) |
| FT-IR (ATR) | ν ~1775 cm⁻¹ (C=O, lactone), ~1605, 1510 cm⁻¹ (C=C, aromatic), ~1230 cm⁻¹ (C-F) |
| Mass Spec (ESI+) | m/z = 181.06 [M+H]⁺, 203.04 [M+Na]⁺ |
| HPLC Purity | >99.5% (UV detection at 254 nm) |
Safety and Waste Management
-
4-Fluorostyrene: Flammable liquid, lachrymator, and potential sensitizer. Handle with care in a fume hood.
-
Acrylic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Acetonitrile: Flammable liquid, toxic by inhalation, ingestion, and skin absorption.
-
Iridium Catalyst: Handle with care; toxicity data may be limited.
-
Waste Disposal: Organic waste, including solvents from extraction and distillation residues, should be collected in appropriately labeled containers for hazardous waste disposal. Aqueous waste from the work-up should be neutralized before disposal, in accordance with local regulations.
References
-
Nicewicz, D. A., & Ischay, M. A. (2014). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters, 16(18), 4936–4939. [Link]
- WO2013023140A1 - Post process purification for gamma-butyrolactone production. (2013).
- JP4348890B2 - Method for purifying gamma-butyrolactone. (2009).
- WO2016008904A1 - Method for purifying raw γ-butyrolactone. (2016).
-
Purification of gamma-butyrolactone - Patent 0256813. (1988). European Patent Office. [Link]
-
Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry. [Link]
-
Letfus, M., et al. (2010). Extraction using γ-butyrolactone: A review. Separation & Purification Reviews. [Link]
-
Lee, S., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(11), 3193. [Link]
-
Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling. (2021). ResearchGate. [Link]
-
Lu, T., & Tom-Ting, C. (2012). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Accounts of Chemical Research, 45(8), 1278–1300. [Link]
-
Stereoselective Pd-catalyzed etherification and asymmetric synthesis of furanomycin and its analogues from a chiral aziridine. (2006). PubMed. [Link]
Sources
Application Notes and Protocols for the In Vivo Formulation of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Abstract
This comprehensive guide provides a detailed framework for the rational development of formulations for the novel small molecule 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE intended for in vivo studies. Recognizing that the majority of new chemical entities (NCEs) exhibit poor aqueous solubility, this document emphasizes a systematic, evidence-based approach to formulation development.[1][2] We will explore critical physicochemical characterization, outline a decision-making workflow for vehicle selection, and provide detailed protocols for the preparation and analysis of various formulation types suitable for preclinical research. The principles and methodologies described herein are designed to ensure the safe and effective delivery of the test compound, thereby generating reliable and reproducible pharmacological and toxicological data.
Introduction: The Challenge of Poor Solubility in Preclinical Development
The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal models.[3][4] A significant hurdle in modern drug discovery is the prevalence of poorly water-soluble compounds, with estimates suggesting that up to 90% of NCEs fall into this category. 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, a gamma-butyrolactone derivative, is presumed to have limited aqueous solubility based on its chemical structure. Direct administration of such compounds in simple aqueous vehicles often leads to incomplete dissolution, erratic absorption, and low bioavailability, thereby compromising the integrity of in vivo studies.[5]
The primary objective of formulation development at the preclinical stage is to create a delivery system that maximizes exposure for pharmacological and toxicological assessment.[3] This involves a careful and systematic investigation of the compound's physicochemical properties to guide the selection of appropriate excipients and vehicle systems.[6][7] This guide will walk researchers through this critical process, providing both the theoretical basis and practical protocols for formulating 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
Physicochemical Characterization: The Foundation of Formulation Design
Before any formulation work begins, a thorough understanding of the compound's physical and chemical properties is essential. This pre-formulation assessment provides the data necessary to make informed decisions about the most promising formulation strategies.[3]
Essential Physicochemical Parameters
A series of initial experiments should be conducted to characterize 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. The following table outlines the key parameters and their importance in formulation development.
| Parameter | Experimental Method(s) | Rationale and Implication for Formulation |
| Aqueous Solubility | Shake-flask method in water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4). | Determines the intrinsic solubility and the effect of pH. Low solubility (<10 µg/mL) confirms the need for enabling formulations. |
| pKa | Potentiometric titration, UV-spectrophotometry, or computational prediction. | Identifies ionizable groups. For weakly acidic or basic compounds, pH adjustment of the vehicle can be a simple and effective solubilization technique.[2][8] |
| LogP/LogD | Shake-flask method (n-octanol/water), HPLC-based methods, or computational prediction. | Indicates the lipophilicity of the compound. High LogP values (>3) suggest that lipid-based formulations may be a suitable approach.[9] |
| Melting Point | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus. | Provides an indication of the crystal lattice energy. High melting points can correlate with low solubility ("brick-dust" molecules). |
| Chemical Stability | HPLC-based stability-indicating assay in various solvents and pH conditions, at different temperatures. | Assesses the compound's degradation profile. This is crucial for selecting compatible excipients and determining the shelf-life of the formulation. |
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare buffers at the desired pH values (e.g., pH 4.5, 7.4).
-
Addition of Compound: Add an excess amount of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE to a known volume of each buffer in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample and filter it through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[10][11]
Formulation Development Strategy: A Stepwise Approach
Based on the physicochemical data, a systematic approach to formulation development can be undertaken. The goal is to start with the simplest and safest vehicles and progress to more complex systems as needed to achieve the target concentration and stability.
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for a poorly soluble compound like 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
Sources
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. altasciences.com [altasciences.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 7. colorcon.com [colorcon.com]
- 8. kinampark.com [kinampark.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Analysis | AxisPharm [axispharm.com]
- 11. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The inherent chemical nature of the γ-lactone ring, coupled with potential synthesis-related impurities, presents unique challenges that require a systematic and well-understood approach. This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation for the issue and a detailed protocol for its resolution.
Issue 1: Product Degradation via Lactone Ring-Opening
Question: My post-reaction workup or chromatography fractions show a new, more polar impurity by TLC/LC-MS. I suspect it's the hydrolyzed form of my lactone. How can I prevent this and salvage my product?
Answer: This is the most common challenge in lactone purification. The γ-lactone ring is an ester and is susceptible to hydrolysis, opening up to form the corresponding 4-hydroxy-4-(4-fluorophenyl)butanoic acid. This reaction is catalyzed by both acid and base and is accelerated by heat.[1][2]
Causality:
-
Acidic Conditions: Residual acid catalysts from the synthesis or the use of standard silica gel (which is inherently acidic) can promote hydrolysis.
-
Basic Conditions: Aqueous base washes (e.g., NaOH, K₂CO₃) during extraction will rapidly and irreversibly open the lactone ring by saponification.
-
High Temperatures: Techniques like distillation or prolonged heating in protic solvents can provide the energy needed to overcome the activation barrier for hydrolysis.[3]
Preventative & Corrective Strategy: The key is to maintain a neutral or weakly acidic environment (pH 4-6) and minimize heat exposure. The ring-opened hydroxy acid is significantly more polar and acidic than the lactone, a property we can exploit for separation.
dot
Caption: Lactone-Hydroxy Acid Equilibrium.
Protocol 1: pH-Controlled Extractive Workup
-
Quench Reaction: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and avoids the use of strong acids or bases.
-
Solvent Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Weak Base Wash (Critical Step): Gently wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientific Rationale: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid of the ring-opened impurity, forming a water-soluble carboxylate salt. It is generally not basic enough to significantly hydrolyze the lactone at room temperature during a brief wash.
-
-
Water and Brine Wash: Wash the organic layer sequentially with deionized water and then saturated brine to remove residual salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40°C) to obtain the crude product, now depleted of the hydroxy acid impurity.
Issue 2: Co-eluting Aromatic Impurities During Chromatography
Question: I am using a standard hexane/ethyl acetate system for silica gel chromatography, but a byproduct with a similar Rf value is co-eluting with my product. How can I improve my separation?
Answer: Co-elution of aromatic impurities is common, especially with structurally similar byproducts such as positional isomers (e.g., 2-fluorophenyl or 3-fluorophenyl analogs) or precursors.[4] Improving resolution requires modifying the chromatography system to exploit subtle differences in polarity or electronic interactions.
Causality:
-
Similar Polarity: The impurities and the product share similar functional groups, leading to comparable interactions with the silica stationary phase.
-
Overloading: Loading too much crude material onto the column can cause band broadening, leading to poor separation of closely eluting compounds.
Strategy: Method Development for Enhanced Resolution
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: Decrease the percentage of the polar solvent (ethyl acetate). This will increase the retention time of all compounds and often improves the separation between them.
-
Change Solvent Selectivity: Replace ethyl acetate with a different polar solvent. For instance, a ternary system of hexane/dichloromethane/ethyl acetate or hexane/MTBE (methyl tert-butyl ether) can alter the specific interactions between the analytes and the stationary phase, often resolving previously co-eluting spots.
-
-
Try a Different Stationary Phase:
-
Alumina (Neutral): If you suspect on-column degradation is contributing to the issue, switching to neutral alumina can be beneficial. It offers different selectivity compared to silica.
-
Reversed-Phase (C18): For a more significant change in selectivity, reversed-phase flash chromatography is an excellent option. Separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Table 1: Solvent Systems for Lactone Chromatography
| Solvent System (v/v) | Polarity | Application Notes |
|---|---|---|
| Hexane / Ethyl Acetate | Tunable | Standard starting point. Good for general purification. |
| Hexane / Dichloromethane | Low-Medium | Can improve separation of less polar compounds. |
| Toluene / Ethyl Acetate | Medium | The aromatic nature of toluene can introduce different selectivity for aromatic analytes. |
| Water / Acetonitrile | High (Reversed-Phase) | Excellent alternative for resolving compounds of very similar polarity on a C18 stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for purifying this lactone on a >10 gram scale?
For multi-gram scale-up, recrystallization is often the most efficient and economical method, provided the crude product is sufficiently pure (>85-90%) and solid. It avoids the cost and waste associated with large-scale chromatography. If chromatography is necessary, a medium-pressure liquid chromatography (MPLC) system with a properly optimized solvent system is the preferred approach.
Protocol 2: Guideline for Developing a Recrystallization Procedure
-
Solvent Screening: Test solubility in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Finding a Solvent System: If a single solvent isn't ideal, try a binary solvent system (e.g., Toluene/Heptane or Ethanol/Water). Dissolve the crude product in a minimum amount of the "good" solvent at its boiling point. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to clarify, then allow it to cool slowly.
-
Procedure:
-
Dissolve the crude lactone in the minimum volume of the chosen hot solvent or solvent system.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Q2: What are the best analytical techniques to confirm the purity of the final product?
A combination of techniques is essential for a complete purity assessment:
-
¹H and ¹⁹F NMR: Confirms the chemical structure and can be used to detect and quantify structurally similar impurities if their signals are resolved.
-
HPLC-UV: The primary tool for determining purity percentage. The fluorophenyl group provides a strong UV chromophore. A gradient method is recommended to ensure all potential impurities are eluted and detected.
-
GC-MS: Useful for identifying volatile impurities and confirming the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Q3: How should I store the purified 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone?
To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C). Protect it from moisture and light.[3]
Visual Workflow Guides
dot
Caption: Decision Tree for Purification Method Selection.
dot
Caption: Impurity Removal via pH-Controlled Extraction.
References
- Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016). SpringerLink.
- Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. (US8193345B2).
- A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (2021). MDPI.
- Technical Support Center: Common Pitfalls in Sesquiterpene Lactone Purific
- Lactone purification method. (JP2785363B2).
- Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. (2020). SciELO.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014).
- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. (2014). IOSR Journal of Applied Chemistry.
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021).
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). MDPI.
- Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (2013). MDPI.
- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (CN103570649A).
Sources
Technical Support Center: Overcoming Solubility Challenges of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Introduction
Welcome to the technical support guide for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a lipophilic molecule, achieving stable and reproducible concentrations in aqueous buffers is a critical prerequisite for a wide range of experiments, from initial biological screening to formulation development.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles and field-proven formulation strategies.
Section 1: Understanding the Compound & the Solubility Problem
This section addresses the fundamental properties of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE that contribute to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE that influence its solubility?
A1: While a comprehensive experimental dataset for this specific molecule is not publicly available, we can infer its properties based on its chemical structure—a γ-butyrolactone core with a lipophilic 4-fluorophenyl substituent. This structure strongly suggests poor water solubility. Lipophilic compounds generally have difficulty dissolving in water because they cannot overcome the strong hydrogen bonding network between water molecules.[1][2]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale & Impact on Aqueous Solubility |
| Molecular Weight | ~180.17 g/mol | Moderate molecular weight. |
| LogP (Octanol/Water) | High (Estimated > 2.0) | The 4-fluorophenyl group significantly increases lipophilicity, leading to a strong preference for non-polar environments over water.[1] This is the primary driver of poor aqueous solubility. |
| Aqueous Solubility | Very Low | Expected to be in the low µg/mL range. High lipophilicity and the crystalline solid-state energy of the compound resist dissolution in water. |
| Ionization (pKa) | Neutral (Non-ionizable) | The lactone structure is neutral and does not have an ionizable group within the typical physiological pH range (pH 1-8). Therefore, altering pH is not a viable strategy to directly increase solubility without causing chemical modification.[3] |
| Hydrogen Bonding | 1 Acceptor (Lactone Carbonyl) | Limited hydrogen bonding capability with water contributes to its low solubility. |
| Chemical Stability | Susceptible to Hydrolysis | The lactone ring can undergo hydrolysis (ring-opening) under strongly acidic or, more rapidly, under basic conditions (pH > 8), forming the corresponding 4-hydroxy-4-(4-fluorophenyl)butanoic acid salt. This is a degradation pathway, not a reversible solubility enhancement. |
Q2: My compound precipitates or "crashes out" when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen and what can I do?
A2: This is a common phenomenon known as precipitation upon dilution. Your compound is highly soluble in 100% DMSO (a strong organic co-solvent), but when this stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. The buffer cannot maintain the compound in solution at that concentration, causing it to precipitate.[4]
Immediate Troubleshooting Steps:
-
Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer/co-solvent mixture.
-
Lower the percentage of the organic stock: Try to keep the final concentration of your organic co-solvent (e.g., DMSO) as low as possible, typically ≤1% v/v, to avoid solvent effects in biological assays. This may require making a more dilute stock solution.
-
Change the mixing order: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This rapid mixing can sometimes help prevent localized high concentrations that initiate precipitation.
-
Explore alternative solubilization strategies: If simple dilution fails, you must employ more advanced formulation techniques as detailed in the next section.
Section 2: A Systematic Approach to Solubility Enhancement
If direct dissolution in aqueous buffer or simple co-solvent dilution is insufficient, a systematic approach to formulation development is required. This section provides detailed guides for several proven techniques.
Decision Workflow for Solubility Enhancement
Here is a logical workflow to guide your selection of a solubilization strategy.
Caption: Workflow for selecting a solubility enhancement method.
Method 1: Co-Solvent Systems
Q3: How do co-solvents work and which one should I choose?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This "polarity reduction" makes the aqueous environment more hospitable to lipophilic compounds like 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, thereby increasing its solubility. The choice of co-solvent depends on the required concentration and the tolerance of your experimental system (e.g., cells, enzymes) to the solvent.
Comparison of Common Co-Solvents
| Co-Solvent | Properties | Typical Final Conc. in Assays | Pros & Cons |
| DMSO | Strong, aprotic solvent | < 0.5% | Pro: Excellent solubilizing power. Con: Can be toxic to cells at >0.5%; may interfere with some assays. |
| Ethanol | Protic solvent | < 1.0% | Pro: Less toxic than DMSO; readily available. Con: Weaker solubilizer than DMSO; can be volatile. |
| PEG 400 | Polyethylene Glycol | < 2.0% | Pro: Low toxicity; often used in formulations. Con: High viscosity; may not be as effective as DMSO. |
| Propylene Glycol | Dihydroxy alcohol | < 2.0% | Pro: Low toxicity; common pharmaceutical excipient. Con: Can be viscous; moderate solubilizing power.[7] |
Experimental Protocol: Co-Solvent Method
-
Prepare a High-Concentration Stock: Weigh out the compound and dissolve it in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use sonication or gentle warming (37°C) to aid dissolution. Ensure the compound is fully dissolved.
-
Perform Serial Dilutions (Optional): If needed, create intermediate stock solutions by serially diluting the high-concentration stock in the same co-solvent.
-
Dilute into Aqueous Buffer: Add the stock solution to your pre-warmed (room temperature or 37°C) aqueous buffer to achieve the final desired concentration. Crucially, add the small volume of stock solution to the large volume of buffer while vortexing to ensure rapid dispersion.
-
Visual Inspection: Observe the solution for any signs of precipitation (cloudiness, visible particles) immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Verification (Mandatory): Centrifuge the final solution (e.g., 14,000 rpm for 10 min) to pellet any undissolved precipitate. Carefully collect the supernatant and measure the concentration using a validated analytical method like HPLC-UV (see Section 3). This step confirms the true dissolved concentration.
Method 2: Surfactant-Based Micellar Solubilization
Q4: How can surfactants increase the solubility of my compound?
A4: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[8][9] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble in water to form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic core acts as a "nan-reservoir" that can encapsulate lipophilic drug molecules, effectively hiding them from the aqueous environment and keeping them "in solution".[10][11] Non-ionic surfactants like Tween® or Pluronic® are generally preferred due to their lower toxicity.[12]
Caption: Encapsulation of a lipophilic compound within a surfactant micelle.
Experimental Protocol: Surfactant Method
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer and add the surfactant to it. The final surfactant concentration should be well above its CMC (e.g., 0.1% - 1.0% w/v). Ensure the surfactant is fully dissolved.
-
Add the Compound: Add the powdered 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE directly to the surfactant-containing buffer.
-
Facilitate Dissolution: Vigorously mix the solution. Use of a bath sonicator or gentle heating (e.g., 40-50°C) for a defined period (e.g., 30-60 minutes) can significantly aid in the encapsulation process and dissolution.
-
Equilibration: Allow the solution to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for at least 1-2 hours.
-
Verification (Mandatory): As with the co-solvent method, centrifuge the sample to remove any undissolved material and quantify the concentration in the supernatant.
Method 3: Complexation with Cyclodextrins
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique donut-shaped structure.[13] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. They can encapsulate a "guest" molecule—in this case, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE—if the guest fits within the cavity.[14][15] This forms a water-soluble "inclusion complex," effectively masking the lipophilic nature of the compound.[16][17] Chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and safety profiles.[14]
Caption: Formation of a cyclodextrin-drug inclusion complex.
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: HP-β-CD is an excellent starting choice due to its high water solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Warming the buffer can help dissolve the cyclodextrin.
-
Add the Compound: Add the powdered compound directly to the cyclodextrin solution. A molar ratio of 1:1 (compound:CD) is a good starting point, but this may need optimization.
-
Promote Complexation: Mix the suspension thoroughly. This process often requires energy input. Stirring overnight at room temperature or heating (e.g., 40-60°C) for several hours is common. Sonication can also be effective.
-
Cool and Equilibrate: Allow the solution to cool to the experimental temperature and equilibrate.
-
Verification (Mandatory): Remove any un-complexed, undissolved compound by centrifugation or filtration (using a 0.22 µm PVDF filter). Quantify the concentration of the compound in the clear filtrate/supernatant via HPLC.
Section 3: Analytical Verification of Concentration
Q6: How do I accurately measure the concentration of my solubilized compound?
A6: Visual clarity is not sufficient to confirm solubility. You must use a quantitative analytical technique to measure the concentration of the compound in the supernatant after centrifugation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method, as the fluorophenyl group provides a UV chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though more complex, option for furanone derivatives.[18][19][20]
Generalized Protocol: Quantification by HPLC-UV
-
Prepare Standards: Create a set of calibration standards by dissolving a known weight of the compound in a strong organic solvent (e.g., Acetonitrile or Methanol) and performing serial dilutions. This will be used to generate a standard curve.
-
Prepare the Sample: Take your final formulated solution (the supernatant after centrifugation) and dilute it with the mobile phase or the strong organic solvent used for your standards to bring it into the linear range of your calibration curve.
-
Set Up HPLC Method:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid like 0.1% formic acid, is a typical starting point.
-
Detection: Set the UV detector to a wavelength where the compound has maximum absorbance (this can be determined with a UV-Vis scan).
-
Injection Volume: Typically 5-20 µL.
-
-
Analyze and Calculate: Run your standards to generate a standard curve (Peak Area vs. Concentration). Then, run your prepared sample. Use the peak area of your sample and the equation from the standard curve to calculate the precise concentration of the dissolved compound.
References
- Surfactant-based drug delivery systems for treating drug-resistant lung cancer - PubMed.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis.
- Surfactant Systems: Their Use in Drug Delivery - RSC Publishing.
- New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Journal of Pharmacy and Pharmacology | Oxford Academic.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
- Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer.
- [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar.
- A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods - Benchchem.
- Technical Support Center: Strategies for Improving Isoalantolactone Solubility - Benchchem.
- PH adjustment: Significance and symbolism.
- Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed.
- Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - ResearchGate.
- Solubility enhancement techniques: A comprehensive review - WJBPHS.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central.
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher.
- solubility enhancement -by pH change & complexation | PPT - Slideshare.
- Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS) - Pharma Excipients.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH.
- Technical Support Center: Enhancing the Stability of Lipophilic Compounds in Solution - Benchchem.
Sources
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. preprints.org [preprints.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Surfactant systems: their use in drug delivery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE in solution
Welcome to the technical support guide for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. The information herein is synthesized from established principles of lactone chemistry and field-proven insights to ensure scientific integrity and practical utility.
Introduction to Stability Concerns
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a γ-lactone. The core chemical structure, a five-membered cyclic ester, is susceptible to hydrolysis, which is the primary pathway for degradation in solution. The rate and extent of this degradation are highly dependent on experimental conditions. Understanding these factors is critical for maintaining the integrity of the compound in your experiments, from storage to final analysis.
Frequently Asked Questions (FAQs)
Q1: My assay results with 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a hallmark of compound instability. 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, as a γ-lactone, can undergo hydrolysis, opening the lactone ring to form the corresponding γ-hydroxy carboxylic acid. This degradation can occur during sample preparation, storage, or during the course of an experiment, leading to variable concentrations of the active compound and affecting assay reproducibility.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway is hydrolysis of the ester bond within the lactone ring. This reaction is catalyzed by acid or, more significantly, by base.[1][2] The presence of water and either hydronium or hydroxide ions will facilitate the opening of the ring to form 4-hydroxy-4-(4-fluorophenyl)butanoic acid.
Q3: How does pH affect the stability of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE?
A3: The stability of this compound is highly pH-dependent.
-
Alkaline Conditions (pH > 7): The compound will degrade rapidly due to base-catalyzed hydrolysis.[1][2] The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the ester.
-
Neutral Conditions (pH ≈ 7): Hydrolysis will still occur, but at a slower rate than in alkaline conditions.
-
Acidic Conditions (pH < 7): The compound is generally more stable in acidic conditions compared to alkaline conditions. However, strong acidic conditions can also promote hydrolysis.[3]
For optimal stability, it is recommended to maintain solutions at a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental system.
Q4: What is the influence of temperature on the stability of this compound?
A4: Temperature significantly accelerates the rate of hydrolysis.[3] For every 10°C increase in temperature, the rate of reaction can approximately double. Therefore, it is crucial to store solutions of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE at low temperatures (e.g., 2-8°C for short-term storage, -20°C or -80°C for long-term storage) to minimize degradation.
Q5: Which solvents are recommended for dissolving and storing 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE?
A5: For long-term storage, it is best to store the compound as a dry solid. If a stock solution is required, use anhydrous aprotic organic solvents such as DMSO or DMF. When preparing aqueous solutions for experiments, it is advisable to prepare them fresh from a concentrated stock in an appropriate buffer, ideally at a slightly acidic pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time | Degradation of the compound in solution due to hydrolysis. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and in a slightly acidic buffer. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of the hydrolysis product, 4-hydroxy-4-(4-fluorophenyl)butanoic acid. | Confirm the identity of the new peak by mass spectrometry. The expected mass will correspond to the addition of one molecule of water (18.015 g/mol ) to the parent compound. |
| Inconsistent biological activity in cell-based assays | pH changes in the cell culture media leading to compound degradation. | Ensure the pH of the cell culture media remains stable after the addition of the compound. Consider the buffering capacity of your media. |
| Precipitation of the compound in aqueous buffers | The compound may have limited aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use anhydrous DMSO or DMF for preparing high-concentration stock solutions (e.g., 10-50 mM).
-
Weighing and Dissolving: Accurately weigh the compound and dissolve it in the chosen anhydrous solvent. Gentle vortexing or sonication may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Buffer Selection: Choose a buffer with a slightly acidic pH (e.g., pH 5.0) that is compatible with your experimental system.
-
Dilution: On the day of the experiment, thaw a stock solution aliquot and dilute it to the final working concentration in the pre-chilled aqueous buffer.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize hydrolysis.
Visualizing the Degradation Pathway
The primary degradation pathway for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is hydrolysis. The following diagrams illustrate the base-catalyzed and acid-catalyzed hydrolysis mechanisms.
Caption: Base-catalyzed hydrolysis of the lactone.
Caption: Acid-catalyzed hydrolysis of the lactone.
Analytical Methods for Stability Assessment
To monitor the stability of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the degradation products by their mass-to-charge ratio, confirming the hydrolysis pathway.
References
- European Food Research and Technology. (1997).
-
Molecules. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]
-
MDPI. (2023). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. [Link]
-
ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]
-
ResearchGate. (n.d.). Formation of 4-hydroxy-5-methyl-3(2 H)-furanone (norfuraneol) in structured fluids. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
-
ResearchGate. (n.d.). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). [Link]
-
PubMed. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. [Link]
-
Wikipedia. (n.d.). Lactone. [Link]
-
Journal of the American Chemical Society. (n.d.). Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. [Link]
-
MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]
-
PubChem. (n.d.). 4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone. [Link]
-
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
Imre Blank's. (1992). Quantification of the Flavour Compounds 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (EHMF) by a Stable Isotope Dilution Assay. [Link]
-
ResearchGate. (n.d.). Hydrolysis of saturated gamma-lactones. [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
-
Chem-Impex. (n.d.). (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone. [Link]
-
ChemBK. (n.d.). 4,5-Dihydro-5-methyl-2(3H)-furanone. [Link]
-
Georganics. (n.d.). (S)-4,5-Dihydro-4-hydroxy-2(3H)-furanone. [Link]
Sources
Technical Support Center: Method Refinement for Chiral Separation of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE Enantiomers
Welcome to the technical support center for the chiral separation of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in practical, field-proven insights to empower you to overcome challenges in your method development and refinement.
Understanding the Challenge: The Analyte and Chiral Recognition
The target molecule, 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, is a chiral lactone with a stereocenter at the C5 position, which is directly attached to the fluorophenyl group. The key to its enantioselective separation lies in exploiting the subtle differences in how its enantiomers interact with a chiral stationary phase (CSP). The primary interaction mechanisms at play will likely be hydrogen bonding (with the lactone carbonyl), π-π interactions (with the fluorophenyl ring), and steric hindrance.[1] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are excellent starting points due to their broad applicability and proven success in resolving a wide range of chiral compounds, including those with aromatic groups and lactone moieties.[2][3]
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is the best starting point for the separation of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone enantiomers?
A1: For a neutral molecule like this furanone derivative, polysaccharide-based CSPs are the most versatile and successful. We recommend starting with a screening approach using columns with different chiral selectors. An initial screening set should ideally include:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Chiralpak IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Chiralpak IB)
-
Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)
These phases offer a good diversity of chiral recognition mechanisms.[3][4] The choice between amylose and cellulose backbones can significantly impact selectivity, as amylose has a helical structure while cellulose has a more linear, layered structure.[3]
Q2: What are the recommended initial mobile phase screening conditions for HPLC?
A2: A normal-phase approach is often the most successful for polysaccharide CSPs. We suggest a screening protocol with a few different alcohol modifiers in a non-polar solvent like hexane or heptane. A good starting point is:
-
Mobile Phase A: Hexane/Isopropanol (IPA) (90:10, v/v)
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v)
If the retention time is too long, you can increase the alcohol percentage. Conversely, if it's too short, decrease the alcohol content.[5] For this neutral analyte, additives are likely unnecessary in the initial screening.
Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?
A3: Absolutely. SFC is an excellent technique for chiral separations and often provides faster analysis times and reduced solvent consumption compared to normal-phase HPLC.[6][7] A typical starting point for SFC method development would be a mobile phase of supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol, or isopropanol). A gradient of 5% to 40% alcohol over 5-10 minutes is a good initial screening run.
Q4: My sample is dissolved in a solvent like DMSO or DMF. Can I inject this directly onto a normal-phase chiral column?
A4: This is strongly discouraged. Injecting strong, polar aprotic solvents like DMSO or DMF onto a coated polysaccharide CSP can irreversibly damage the column.[8][9] It is crucial to dissolve the sample in the mobile phase or a weaker, compatible solvent. If your sample is only soluble in strong solvents, consider using an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, IC), which can tolerate a wider range of solvents.[10]
Troubleshooting Guide
Problem 1: No separation or poor resolution (Rs < 1.0)
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate CSP | The chosen chiral stationary phase does not provide sufficient enantiorecognition for the analyte. | 1. Screen different CSPs: If you started with an amylose-based column, try a cellulose-based one, and vice-versa. Also, consider different derivatizations of the polysaccharide.[3][4] 2. Change the mobile phase modifier: Switch from isopropanol to ethanol or vice-versa. These alcohols have different hydrogen bonding properties and can significantly alter selectivity. |
| Incorrect mobile phase composition | The mobile phase may be too strong or too weak, leading to co-elution or excessive retention, respectively. | 1. Optimize alcohol percentage: If peaks are broad and late, increase the alcohol content in 5% increments. If peaks are early and unresolved, decrease the alcohol content.[5] 2. Try a different non-polar solvent: While less common, switching from hexane to heptane can sometimes subtly influence selectivity. |
| Low temperature | Chiral separations are often sensitive to temperature. Lower temperatures can sometimes improve resolution. | Decrease column temperature: Try running the separation at a lower temperature, for example, 15°C or 20°C. This can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.[3] |
Problem 2: Poor peak shape (tailing or fronting)
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary interactions with the silica support | Residual silanol groups on the silica backbone of the CSP can cause peak tailing, especially for polar compounds. | Add a mobile phase additive: For a neutral analyte like this furanone, this is less common, but if tailing persists, adding a very small amount of a polar solvent like methanol (0.1-0.5%) to your hexane/alcohol mobile phase can sometimes improve peak shape. |
| Column contamination or degradation | The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be damaged. | 1. Flush the column: Follow the manufacturer's instructions for column washing. For immobilized columns, stronger solvents like THF or ethyl acetate can be used.[10] For coated columns, flushing with 100% isopropanol or ethanol is a safer option.[8] 2. Check column performance: Inject a standard to see if the column's performance has deteriorated over time. |
| Extra-column effects | Tubing with a large inner diameter, a large detector flow cell, or a large injection volume can contribute to peak broadening and tailing. | Minimize extra-column volume: Use tubing with a smaller inner diameter, ensure all connections are properly made, and use an appropriate detector flow cell for your column dimensions. Reduce the injection volume. |
| Sample solvent mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the mobile phase: If possible, always dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase. |
Problem 3: Drifting retention times or loss of resolution over time
| Potential Cause | Explanation | Troubleshooting Steps |
| Column equilibration | The column may not be fully equilibrated with the mobile phase, especially after changing the mobile phase composition. | Increase equilibration time: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample. |
| Mobile phase instability | The mobile phase composition may be changing over time due to evaporation of the more volatile component (hexane). | Prepare fresh mobile phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. |
| Column aging | Over time and with many injections, the performance of any column will degrade. | Replace the column: If flushing and other troubleshooting steps do not restore performance, the column may have reached the end of its lifespan and should be replaced. |
| Sample matrix effects | If analyzing samples in a complex matrix, components of the matrix may be accumulating on the column. | Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample before injection. |
Experimental Protocols
Protocol 1: HPLC Chiral Method Screening
-
Columns:
-
Chiralpak AD-H (or IA), 250 x 4.6 mm, 5 µm
-
Chiralcel OD-H (or IB), 250 x 4.6 mm, 5 µm
-
-
Mobile Phases:
-
A: Hexane/Isopropanol (90:10, v/v)
-
B: Hexane/Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or scan for lambda max)
-
Injection Volume: 5-10 µL
-
Procedure: a. Equilibrate the first column with Mobile Phase A for at least 30 minutes. b. Inject the racemic standard of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. c. Repeat with Mobile Phase B. d. Switch to the second column and repeat steps a-c. e. Evaluate the chromatograms for any signs of separation and select the best column/mobile phase combination for further optimization.
Protocol 2: SFC Chiral Method Screening
-
Columns:
-
Chiralpak AD-H (or IA), 150 x 4.6 mm, 3 µm
-
Chiralcel OD-H (or IB), 150 x 4.6 mm, 3 µm
-
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV-DAD
-
Procedure: a. Install the first column and run the screening gradient. b. Install the second column and repeat. c. Analyze the results to identify the most promising conditions for isocratic optimization.
Visualizing the Workflow
Method Development and Troubleshooting Workflow
Caption: A workflow diagram for chiral method development and troubleshooting.
References
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
(PDF) HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate) coating amount on chiral preparation - ResearchGate. (n.d.). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
- Horská, K., Sándor, A., & Kósa, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
-
Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link]
-
ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]
- PubMed. (2019). HPLC and SFC enantioseparation of (±)-Corey lactone diol: Impact of the amylose tris-(3,5-dimethylphenylcarbamate) coating amount on chiral preparation.
- PubMed. (2007). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. European Journal of Medicinal Chemistry, 42(6), 841-849.
- ResearchGate. (2015, November 11). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- analytica-world.com. (2020, July 7).
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]
- MDPI. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
- LCGC International. (n.d.).
- LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- UVaDOC Principal. (2022, October 28).
- ResearchGate. (2025, August 7). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H).
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
- Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance.
- MDPI. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
- LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- ACS Omega. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
- ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopy and Electrochemistry of New 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)
- Sigma-Aldrich. (n.d.). Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
- HPLC. (n.d.). instruction manual for chiralpak® ad-h.
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 6. shimadzu.com [shimadzu.com]
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reducing side product formation in 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE synthesis
Last Updated: 2026-01-20
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, a key intermediate in various pharmaceutical compounds. The formation of γ-butyrolactones, while a common synthetic transformation, can be accompanied by the formation of various side products that can complicate purification and reduce overall yield.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, minimize, and eliminate these unwanted byproducts, thereby improving the efficiency and robustness of your synthesis.
Troubleshooting Guide: Side Product Formation
This section addresses specific issues that may arise during the synthesis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, providing detailed explanations and actionable protocols to resolve them.
Question 1: I am observing a significant amount of a dimeric or polymeric byproduct. What is causing this and how can I prevent it?
Root Cause Analysis:
The formation of dimeric or polymeric material is a classic example of intermolecular reactions competing with the desired intramolecular cyclization (lactonization). This is especially prevalent at high concentrations of the starting hydroxy acid precursor. Instead of the terminal hydroxyl group attacking the activated carbonyl of the same molecule to form the five-membered lactone ring, it reacts with the carbonyl group of a neighboring molecule, leading to a chain of esterification reactions.
Mitigation Strategies:
The key to favoring the intramolecular reaction is to maintain a very low instantaneous concentration of the reactive intermediate. This can be achieved through the principle of high dilution.
Experimental Protocol: High-Dilution Lactonization
-
Apparatus Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).
-
Solvent Selection: Choose a suitable, dry, and high-boiling solvent that can effectively solvate the starting material. Common choices include toluene, dichloromethane (DCM), or tetrahydrofuran (THF). The volume should be sufficient to achieve a final concentration in the range of 0.01-0.05 M.
-
Reagent Preparation: Prepare two separate solutions:
-
Solution A: Dissolve your γ-hydroxy carboxylic acid precursor in the chosen solvent.
-
Solution B: If using a coupling agent (e.g., DCC/DMAP, EDC/HOBt), prepare a solution of these reagents in the same solvent.
-
-
Slow Addition: Using a syringe pump, add Solution A (and Solution B, if applicable) to the reaction vessel containing refluxing solvent over an extended period (typically 4-24 hours).[2] This slow addition ensures that the concentration of the uncyclized precursor remains extremely low at any given moment, thus minimizing intermolecular side reactions.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, proceed with the standard aqueous work-up and purify the desired lactone by column chromatography.
Question 2: My reaction is producing an α,β-unsaturated furanone byproduct. How can I suppress this elimination reaction?
Root Cause Analysis:
The formation of an α,β-unsaturated furanone is often the result of a β-hydride elimination reaction.[1] This can be particularly problematic if the reaction conditions are too harsh (e.g., high temperatures, strong bases) or if certain metal catalysts are used that can promote this pathway.[1] The presence of a labile proton on the carbon alpha to the carbonyl group and a suitable leaving group (or a group that can be eliminated) on the beta carbon facilitates this side reaction.
Mitigation Strategies:
To minimize the formation of this byproduct, focus on using milder reaction conditions and choosing reagents that do not favor elimination.
Table 1: Impact of Reaction Conditions on α,β-Unsaturated Furanone Formation
| Parameter | Condition Favoring Side Product | Recommended Condition for Minimization |
| Temperature | High temperatures (>100 °C) | Lower temperatures (Room Temp to 60 °C) |
| Base | Strong, non-hindered bases (e.g., NaOH, KOtBu) | Weaker, non-nucleophilic bases (e.g., Proton Sponge, DIPEA) or base-free conditions if possible. |
| Catalyst | Certain transition metals known to promote β-hydride elimination. | Reagents that facilitate direct lactonization without metal intermediates (e.g., Yamaguchi esterification, Mitsunobu reaction). |
Experimental Protocol: Mitsunobu Lactonization (An Alternative Route)
The Mitsunobu reaction is an excellent method for forming esters under mild, neutral conditions, which can effectively suppress elimination side reactions.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the γ-hydroxy carboxylic acid precursor (1 equivalent) in dry THF.
-
Addition of Phosphine: Add triphenylphosphine (PPh₃) (1.5 equivalents) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF to the cooled mixture. The characteristic red-orange color of the azodicarboxylate should dissipate as it reacts.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct. These can be removed by column chromatography on silica gel to yield the pure lactone.
Question 3: I am observing isomerization of my desired 2(3H)-furanone to the 2(5H)-furanone isomer. What causes this and how can it be controlled?
Root Cause Analysis:
The isomerization between 2(3H)- and 2(5H)-furanones can occur under both acidic and basic conditions.[3] The double bond can migrate to a more thermodynamically stable position, which is often in conjugation with the carbonyl group, leading to the 2(5H)-furanone isomer. This is particularly relevant if the reaction is run for extended periods at elevated temperatures or if harsh work-up procedures are employed.
Mitigation Strategies:
Careful control of pH, temperature, and reaction time is crucial to prevent this isomerization.
Workflow for Minimizing Isomerization:
Caption: Workflow to minimize furanone isomerization.
Recommendations:
-
pH Control: During work-up, use a buffered aqueous solution (e.g., saturated ammonium chloride) to neutralize the reaction mixture instead of strong acids or bases.
-
Temperature Management: Avoid unnecessarily high temperatures during both the reaction and the purification steps (e.g., distillation).
-
Prompt Purification: Do not let the crude product sit for extended periods before purification. Some isomers can form on silica gel if left on the column for too long.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone?
The most universal method for synthesizing γ-butyrolactones is the intramolecular esterification (lactonization) of a corresponding γ-hydroxybutanoic acid.[1] Other common methods include the reduction of corresponding maleic anhydrides or furans, and halolactonization of γ,δ-unsaturated carboxylic acids.[4][5]
Q2: Can the choice of solvent impact side product formation?
Absolutely. The solvent plays a critical role in reaction kinetics and can influence which reaction pathway is favored. For high-dilution lactonizations, non-polar solvents like toluene are often preferred. In some cases, more polar aprotic solvents like DMF can help disrupt unfavorable hydrogen bonding that might hinder the desired cyclization.[2] It is crucial to use dry solvents, as water can hydrolyze activated intermediates and the final lactone product.[4]
Q3: My final product is difficult to purify. Are there any alternative purification strategies?
If standard silica gel chromatography is not providing adequate separation from a persistent side product, consider the following:
-
Alternative Stationary Phases: Try using alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Distillation: For thermally stable, liquid products, vacuum distillation can be an option to separate compounds with different boiling points.[6]
Q4: How can I confirm the structure of my desired product and identify the side products?
A combination of analytical techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom and the connectivity of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds and can provide fragmentation patterns that help in identification.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the characteristic lactone carbonyl stretch (typically around 1770 cm⁻¹).
The following diagram illustrates a general workflow for identifying and mitigating side products:
Caption: General workflow for troubleshooting side product formation.
References
-
Jo, H., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1603. Retrieved from [Link]
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Mösch, L., et al. (2021). The structure and role of lactone intermediates in linkage-specific sialic acid derivatization reactions. Communications Biology, 4(1), 69. Retrieved from [Link]
- Kao, H., et al. (1993). Process for the preparation of gamma-butyrolactone. U.S. Patent No. 5,210,229. Washington, DC: U.S. Patent and Trademark Office.
-
European Patent Office. (1998). Process for the preparation of gamma-butyrolactone. EP 0584408 B1. Retrieved from [Link]
-
Wang, Y., et al. (2024). One-pot redox cascade paired electrosynthesis of gamma-butyrolactone from furoic acid. Nature Communications, 15(1), 1369. Retrieved from [Link]
-
Chen, G., et al. (2018). Lactonization as a general route to β-C(sp3)–H functionalization. Nature Chemistry, 10(9), 962-968. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
- Wang, J., et al. (2016). Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material. CN Patent 105254599A.
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
Al-Shamry, J. A. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of Pharmaceutical Sciences and Research, 5(12), 5406-5413. Retrieved from [Link]
-
Szychowska, M., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7549. Retrieved from [Link]
-
Szychowska, M., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7549. Retrieved from [Link]
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Szychowska, M., et al. (2016). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 21(8), 1039. Retrieved from [Link]
- Li, J., et al. (2014). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. CN Patent 103570649A.
-
Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Retrieved from [Link]
- Ernst, H., et al. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. U.S. Patent No. 5,654,444. Washington, DC: U.S. Patent and Trademark Office.
-
Mottram, D. S., & Madruga, M. S. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. Journal of Agricultural and Food Chemistry, 47(4), 1626-1634. Retrieved from [Link]
-
Lin, C. M., et al. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722. Retrieved from [Link]
Sources
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Technical Support Center: Enhancing the Bioavailability of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE Formulations
Prepared by the Senior Application Scientist Team
Preamble: This technical guide is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone (CAS 51787-96-3)[1]. Publicly available data on the specific physicochemical properties of this molecule is limited. However, its structure as a γ-butyrolactone derivative containing a fluorophenyl group strongly suggests it is a lipophilic compound with low aqueous solubility. Such characteristics are common among new chemical entities and frequently lead to significant bioavailability challenges[2][3]. This guide is therefore built upon established, evidence-based principles for formulating poorly water-soluble drugs, which are likely applicable to this compound.
Section 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the preliminary questions researchers should consider before embarking on a full-scale formulation development program.
Q1: What are the most probable bioavailability challenges for 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone?
A1: Based on its chemical structure, the primary challenge is expected to be very low aqueous solubility. Therapeutic effectiveness is dependent on the drug dissolving in gastrointestinal fluids before it can be absorbed[4]. A highly lipophilic, poorly soluble compound is likely to exhibit dissolution rate-limited absorption, leading to low and variable oral bioavailability. This places it into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[2][5].
Q2: What initial physicochemical characterization is essential before starting formulation work?
A2: A thorough understanding of the active pharmaceutical ingredient (API) is critical. The following baseline characterization is non-negotiable:
-
Solubility Profiling: Determine the API's solubility in various aqueous media across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the stomach and intestines[6]. Also, assess solubility in relevant organic solvents and lipid-based excipients.
-
LogP/LogD Determination: Quantify the lipophilicity of the compound. A high LogP value confirms poor water solubility and indicates that lipid-based formulations or solid dispersions may be suitable strategies.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and crystallinity, and Powder X-ray Diffraction (PXRD) to identify the crystalline form. The presence of polymorphism can significantly impact solubility and dissolution rates.
Q3: How does the Biopharmaceutics Classification System (BCS) guide formulation strategy for this compound?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability[2].
-
If BCS Class II (Low Solubility, High Permeability): The main goal is to enhance the drug's dissolution rate. The absorption of the dissolved drug is not a limiting factor. Strategies like particle size reduction, solid dispersions, and nanoemulsions are highly effective for Class II drugs because they increase the rate and extent of dissolution in the GI tract[3].
-
If BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class. Formulations must simultaneously address both poor solubility and poor membrane permeation. Advanced formulations like nanoemulsions containing permeation enhancers or other lipid-based systems may be required.
The workflow below illustrates a decision-making process based on initial characterization.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Section 2: Formulation Strategy Troubleshooting Guides
This section provides practical, cause-and-effect troubleshooting for common formulation challenges.
2.1 Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique where the crystalline API is dispersed in a hydrophilic polymer matrix, enhancing dissolution rates[7][8][9].
Q: My solid dispersion shows incomplete or slow drug release during in vitro dissolution. What are the common causes and solutions?
A: This is a frequent issue that can often be traced back to the formulation's composition or the manufacturing process.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Polymer Selection | The chosen polymer may not be sufficiently hydrophilic or may have poor miscibility with the drug, preventing rapid dissolution and drug release. | 1. Screen Polymers: Test polymers with different properties (e.g., PVP, HPMC, Soluplus®). 2. Check Drug-Polymer Miscibility: Use DSC to look for a single glass transition temperature (Tg), which indicates good miscibility. |
| Incorrect Drug Loading | If the drug loading is too high, it may exceed the polymer's capacity to maintain the amorphous state, leading to the presence of undissolved crystalline drug. | 1. Reduce Drug Loading: Prepare ASDs with lower drug-to-polymer ratios (e.g., 1:4, 1:9). 2. Perform Saturation Studies: Determine the saturation solubility of the drug in the polymer to guide maximum loading. |
| "Parachute" Effect Failure | In the GI tract, the supersaturated solution created by the ASD can rapidly precipitate back into a less soluble form. | 1. Add a Precipitation Inhibitor: Incorporate a secondary polymer (e.g., HPMC-AS) that is specifically designed to maintain supersaturation. 2. Modify Dissolution Media: Use biorelevant media (FaSSIF/FeSSIF) for testing, as they better mimic the solubilizing effects of bile salts in vivo[6]. |
Q: The amorphous solid dispersion is physically unstable and recrystallizes during storage. How can this be prevented?
A: Maintaining the amorphous state is critical for the long-term performance of an ASD[7]. Recrystallization negates the solubility advantage.
-
Cause: The primary drivers of instability are temperature, humidity, and molecular mobility. If the storage temperature is too close to the ASD's glass transition temperature (Tg), the polymer chains have enough mobility to allow drug molecules to rearrange and crystallize. Moisture acts as a plasticizer, lowering the Tg and accelerating this process.
-
Solution:
-
Select High-Tg Polymers: Choose polymers with a high glass transition temperature (e.g., PVP K90) to ensure the formulation remains in a glassy state well above typical storage temperatures.
-
Optimize Drug Loading: Higher drug loading can depress the Tg of the mixture. Ensure the final formulation has a Tg at least 50°C above the intended storage temperature.
-
Control Moisture: Package the final formulation in moisture-protective materials (e.g., alu-alu blisters) and include a desiccant.
-
2.2 Nanoemulsions
Nanoemulsions are lipid-based systems of oil, water, and surfactants that create sub-micron droplets capable of solubilizing lipophilic drugs and enhancing absorption[10][11].
Q: I'm struggling to achieve the target droplet size (<200 nm) for my nanoemulsion. What factors should I investigate?
A: Droplet size is a critical quality attribute directly impacting stability and bioavailability.
| Parameter | Scientific Rationale | Troubleshooting Steps |
| Energy Input | High-energy methods like high-pressure homogenization or ultrasonication require sufficient energy to break down coarse emulsion droplets into nano-sized ones[12]. | 1. Increase Homogenization Pressure: Gradually increase the pressure in your high-pressure homogenizer. 2. Increase Cycles: Pass the emulsion through the homogenizer for more cycles (e.g., 5-10 cycles). 3. Increase Sonication Time/Amplitude: If using ultrasonication, increase the duration or power output. |
| Surfactant/Co-surfactant | The surfactant system must efficiently reduce interfacial tension between the oil and water phases. An incorrect Hydrophile-Lipophile Balance (HLB) value will result in poor emulsification[13]. | 1. Screen Surfactants: Test different non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL). 2. Optimize Surfactant:Co-surfactant Ratio: Systematically vary the ratio of your surfactant (e.g., Tween 80) to your co-surfactant (e.g., Transcutol P). |
| Component Ratio | The ratio of the oil phase to the aqueous phase can significantly influence the final droplet size. | 1. Construct a Ternary Phase Diagram: This allows for the systematic identification of oil/surfactant/water ratios that form stable nanoemulsions. |
Q: My nanoemulsion appears stable initially but shows signs of instability (creaming, coalescence, Ostwald ripening) after one week. How can I fix this?
A: Nanoemulsions are kinetically stable, not thermodynamically stable. Their long-term stability is a common challenge[10]. The flowchart below provides a troubleshooting guide.
Caption: Troubleshooting flowchart for nanoemulsion instability.
2.3 Cyclodextrin Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble drug molecules and increase their apparent solubility[5][14].
Q: The solubility enhancement with β-cyclodextrin is lower than expected. How can I improve complexation efficiency?
A: Complexation is an equilibrium process. Several factors can be adjusted to shift the equilibrium towards complex formation.
-
Use a Modified Cyclodextrin: Natural β-cyclodextrin has relatively low aqueous solubility itself. Chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher water solubility and often form more stable inclusion complexes, leading to greater drug solubility enhancement[14][15].
-
Add Water-Soluble Polymers: The addition of small amounts of polymers like PVP or HPMC can act synergistically with cyclodextrins to increase the complexation efficiency and further enhance drug solubility[16].
-
Optimize pH: The ionization state of the drug can affect its ability to enter the hydrophobic CD cavity. Adjust the pH of the medium to ensure the drug is in its neutral, less-ionized form, which is typically more favorable for complexation.
Q: How do I confirm that an inclusion complex has actually formed, rather than just a physical mixture?
A: Several analytical techniques can provide evidence of true inclusion complex formation:
-
Differential Scanning Calorimetry (DSC): The characteristic melting endotherm of the crystalline drug should disappear or shift in the thermogram of the complex, indicating the drug is no longer in its crystalline lattice but is instead encapsulated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of specific functional groups on the drug molecule upon complexation can be observed, indicating an interaction with the CD cavity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool. A change in the chemical shift of the protons inside the CD cavity and/or the protons of the guest drug molecule provides definitive proof of inclusion.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Weigh and dissolve 100 mg of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone and 400 mg of polyvinylpyrrolidone (PVP K30) (1:4 ratio) in 10 mL of a suitable volatile solvent (e.g., methanol or acetone) to form a clear solution.
-
Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry film is formed on the wall of the flask.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling & Sieving: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine, uniform powder.
-
Characterization (QC):
-
Analyze a sample using DSC to confirm the absence of a drug melting peak and identify a single glass transition temperature (Tg).
-
Analyze a sample using PXRD to confirm the absence of crystallinity (i.e., no sharp Bragg peaks).
-
Store the final product in a tightly sealed container with a desiccant.
-
Protocol 2: Preparation of an O/W Nanoemulsion using High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve 50 mg of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone in 1 g of a medium-chain triglyceride (MCT) oil. Gently warm to 40°C if needed to ensure complete dissolution.
-
Aqueous Phase: Dissolve 2 g of Polysorbate 80 (Tween 80) and 1 g of Propylene Glycol in 16 g of purified water.
-
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while homogenizing with a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.
-
High-Pressure Homogenization: Pass the resulting coarse emulsion through a high-pressure homogenizer at 15,000 PSI for 5-10 cycles. Cool the system with a water jacket to prevent overheating.
-
Characterization (QC):
-
Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). The target is a mean size < 200 nm and a PDI < 0.3.
-
Measure the Zeta Potential to assess colloidal stability. A value greater than |30| mV is desirable.
-
Visually inspect for clarity and absence of phase separation.
-
Protocol 3: Standard In Vitro Dissolution Testing for Poorly Soluble Compounds
This protocol is based on USP and FDA guidelines[17][18].
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a phosphate buffer at pH 6.8, containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS) to maintain sink conditions. Maintain temperature at 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place a single dose of the formulation (e.g., an amount of solid dispersion equivalent to 20 mg of API) into each dissolution vessel.
-
Start the apparatus.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples through a 0.45 µm filter. Analyze the filtrate for drug concentration using a validated HPLC-UV method.
-
Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Section 4: In Vivo Study Considerations
Q: After developing a promising formulation, what are the key parameters to assess in a preclinical oral pharmacokinetic (PK) study?
A: An in vivo PK study, typically in a rodent model like Sprague-Dawley rats, is the definitive test of a formulation's performance[19][20][[“]].
-
Study Design: A parallel design is common. Include at least three groups:
-
Group 1: Intravenous (IV) administration of the drug in a solubilizing vehicle (to determine absolute bioavailability).
-
Group 2: Oral gavage of an unformulated API suspension (the baseline control).
-
Group 3: Oral gavage of the new formulation (e.g., the solid dispersion or nanoemulsion).
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma samples for drug concentration using a validated LC-MS/MS method.
-
Key PK Parameters: The goal is to compare the oral formulation against the control suspension.
| PK Parameter | Description | Desired Outcome for Enhanced Formulation |
| Cmax | Maximum observed plasma concentration. | Significantly higher than the control suspension. |
| Tmax | Time at which Cmax is reached. | May be shorter, indicating faster absorption. |
| AUC (0-t) | Area Under the plasma concentration-time Curve from time 0 to the last measurable point. | Significantly higher than the control suspension. This is the primary indicator of total drug exposure. |
| F (%) | Absolute Bioavailability. Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. | A higher percentage compared to the control, demonstrating improved overall absorption. |
Section 5: References
-
Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (Bentham Science) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjkRU-SsdLJ101GFusvwNslyuxVWJQnDiyqGljGHITLFFUj25cRKERnFO3PLfFtDNvfPqB-dMKyHJqIBqS1QxbUPFiF2eUwfq0KJ6L4EH8Bbr4N6dg9oS0awS-XEZJmBZrBWA=]
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A review on bio-availability enhancement techniques of poorly soluble drug. (International Journal of Pharmacy and Pharmaceutical Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXKZegiPKvuDLbHVKhb7TsxwES9fQ2Pu0jkRtlIktlpxECDHCSjqWUSw7RK83dZiPWDYSLuwTf5FxmpXIObYnrRP5sx1zpvyl5vZP8OjWUbH7TaWbd4xUyHdiUmoy4dwj9GS9mguIu3Ia7FYhQDt7S6qZNIfEN_M7l_L74BXiuUZXyC6bTVzEb1A-5mdotzD3wD6-z8e2kZrPlsHtOvPnVc4L_aFLbtPXA-tEEdI6o]
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Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4bM4qm9EvMc97ESxOkerNfA34NEiHrpAnYjgzRaC3neegBi09LUQ3yzKlbrR1ASA7O5B4WXe_nhEXQN6KbQ9GPLRJwPAjo-EmEkZF1JaV7d_gXBiQmZoUzR6qt9TQ0t6i5cL1MLTa9JpPpMI=]
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Technical Support Center: Crystallization Protocol Optimization for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Welcome to the technical support guide for the crystallization of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance and troubleshoot common issues encountered during the crystallization of this specific molecule. Our approach is grounded in first principles of physical chemistry and crystal engineering, tailored to the unique properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone that influence its crystallization?
To develop a robust crystallization protocol, we must first understand the molecule's characteristics. Your compound has two key features:
-
The γ-Butyrolactone Core: This is a polar, five-membered lactone ring. The carbonyl group is a hydrogen bond acceptor, influencing solubility in polar solvents. The synthesis of γ-butyrolactone derivatives is a well-established field, but their purification via crystallization can be challenging due to their moderate polarity and potential for high solubility in common organic solvents.[1][2]
-
The 4-Fluorophenyl Group: The fluorine atom is highly electronegative and can significantly alter a molecule's electronic properties and crystal packing.[3] It can participate in various non-covalent interactions, such as C-H···F and C-F···π interactions, which can stabilize the crystal lattice in specific arrangements.[4][5] This substitution can sometimes lead to the formation of different crystal packing motifs compared to non-fluorinated analogues, a critical factor in polymorphism.[6]
Understanding these features helps predict solubility behavior and potential intermolecular interactions that drive crystal formation.
Q2: Why is solvent selection the most critical step in the crystallization process?
Solvent choice is paramount because crystallization is fundamentally a solubility-driven process.[7] An ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: To ensure the compound fully dissolves.
-
Low solubility at low temperatures: To maximize the yield of recovered crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: It should be easily removable from the final crystals.
The goal is to create a clear, saturated, or near-saturated solution at the solvent's boiling point, which, upon slow cooling, becomes supersaturated, forcing the compound to crystallize out, leaving impurities behind in the solution (mother liquor).[8] A solvent in which the compound is too soluble at all temperatures will result in poor recovery, while a solvent in which it is insoluble will not work at all.[9]
Q3: What is polymorphism and why should it be a concern for this compound?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[10][11] These forms have the same chemical composition but different internal crystal lattices. This is a critical consideration in drug development because different polymorphs can have drastically different physicochemical properties, including:
-
Solubility and Dissolution Rate[12]
-
Stability and Shelf-life[10]
-
Bioavailability[11]
-
Mechanical Properties (e.g., tabletability)[10]
The presence of the fluorophenyl group and the rotational freedom in your molecule may increase the likelihood of polymorphism.[13] Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[10][14] Therefore, it is essential to control the crystallization process to consistently produce the desired, most stable polymorph.
Systematic Crystallization Protocol
This section provides a step-by-step workflow for developing a crystallization protocol from scratch. The key is to move from a labile, supersaturated state to a stable, crystalline state in a controlled manner.
Caption: General workflow for crystallization protocol development.
Step 1: Solvent Screening
The first experimental step is to identify a suitable solvent or solvent system. This is typically done on a small scale (10-20 mg of compound).
Procedure:
-
Place a small amount of your compound into a test tube.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent at room temperature and observe solubility.[15]
-
If the compound dissolves, the solvent is likely too good and will result in poor yield.
-
If it is insoluble, gently heat the mixture to the solvent's boiling point.[9]
-
If the compound dissolves when hot, it is a promising candidate. Allow it to cool slowly to room temperature and then in an ice bath.
-
A good solvent will show significant crystal formation upon cooling.[9]
Table 1: Recommended Solvents for Screening
| Solvent | Polarity (Relative) | Boiling Point (°C) | Rationale & Potential Use |
| Heptane/Hexane | Non-polar | 98 / 69 | Likely an anti-solvent. Compound is probably insoluble. |
| Toluene | Non-polar | 111 | Aromatic nature may interact favorably with the phenyl ring. |
| Dichloromethane | Mid-polarity | 40 | Low boiling point, good for slow evaporation. Use with caution. |
| Ethyl Acetate | Mid-polarity | 77 | A good starting point for lactone derivatives.[16] |
| Acetone | Polar Aprotic | 56 | Strong solvent, may need an anti-solvent for good yield. |
| Acetonitrile | Polar Aprotic | 82 | Often a good choice for moderately polar compounds.[16] |
| Isopropanol | Polar Protic | 82 | Can form hydrogen bonds; may alter crystal packing. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol; good for creating solvent pairs with water. |
| Water | Very Polar | 100 | Compound is likely insoluble; can be used as an anti-solvent. |
Step 2: Generating Supersaturation & Crystal Growth
Once a suitable solvent is found, scale up the procedure. There are three primary methods to generate the supersaturation needed for crystallization.
-
Method A: Slow Cooling
-
In an Erlenmeyer flask, dissolve the compound in the minimum amount of boiling solvent required for complete dissolution.[8]
-
Cover the flask (e.g., with a watch glass) to prevent rapid evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and larger crystals.[17]
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
-
Method B: Slow Evaporation
-
Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., dichloromethane).
-
Filter the solution to remove any particulate matter.
-
Place the solution in a flask or vial covered with parafilm. Poke a few small holes in the parafilm with a needle.
-
Set the vessel aside in a vibration-free location and allow the solvent to evaporate slowly over hours or days.
-
-
Method C: Anti-Solvent Addition
-
Dissolve the compound in a minimum amount of a "good" solvent in which it is very soluble.
-
Slowly add a "poor" solvent (anti-solvent), in which the compound is insoluble, dropwise until the solution becomes faintly cloudy (turbid).[17] This indicates the saturation point has been reached.
-
Gently warm the solution until it becomes clear again, then allow it to cool slowly. This method is highly effective and allows for fine control over supersaturation.[18]
-
Troubleshooting Guide (Q&A Format)
Problem: My compound has "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution becomes supersaturated at a temperature above the compound's melting point or if the concentration is too high.[19]
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil, add 10-20% more solvent, and attempt to cool it again, but more slowly. The lower concentration may prevent oiling.[19]
-
Lower the Crystallization Temperature: Try using a solvent with a lower boiling point. If the compound's melting point is, for example, 80°C, using a solvent that boils at 100°C increases the risk of oiling out upon cooling. A solvent that boils at 60°C would be a better choice.
-
Use an Anti-Solvent: Dissolve the compound in a good solvent at room temperature and slowly add an anti-solvent. This avoids high temperatures altogether.
Caption: Decision workflow for troubleshooting "oiling out".
Problem: No crystals have formed, even after cooling in an ice bath.
This is a common issue that typically points to one of two causes.
Solutions:
-
Too Much Solvent: Your solution may not be sufficiently supersaturated. Try boiling off a portion of the solvent (20-30%) to increase the concentration and then repeat the cooling process.[19]
-
High Nucleation Energy Barrier: The solution is supersaturated, but crystal formation has not initiated. You can induce nucleation by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[17]
-
Seeding: If you have a few crystals from a previous attempt, add one or two tiny "seed" crystals to the cooled solution. This provides a template for further crystal growth.[17]
-
Problem: I only get an amorphous powder, not well-defined crystals.
The formation of an amorphous solid or very fine microcrystals usually indicates that crystallization occurred too rapidly.[8] The molecules did not have sufficient time to arrange themselves into an ordered crystal lattice.
Solutions:
-
Slow Down the Cooling Rate: After dissolving the compound in hot solvent, insulate the flask by placing it in a large beaker of hot water (a makeshift water bath) or wrapping it in glass wool/paper towels. This ensures the temperature drops much more slowly.[17]
-
Reduce the Concentration: An overly concentrated solution can "crash out" quickly. Use slightly more solvent than the minimum required to dissolve the compound when hot.
-
Use a Different Method: Slow evaporation or vapor diffusion methods are inherently slower and often yield higher quality crystals than cooling crystallization.
Problem: How can I grow single crystals suitable for X-ray diffraction (XRD)?
Growing single crystals for XRD requires slow, undisturbed growth to yield a single, flawless crystal of adequate size (ideally >0.1 mm in all dimensions).[20] Bulk crystallization methods are often too fast. The best techniques are:
-
Slow Evaporation: As described previously, but performed in a small vial with only 1-2 holes poked in the cap.
-
Vapor Diffusion: This is one of the most effective methods for small quantities.[7]
-
Dissolve ~5-10 mg of your compound in 0.5 mL of a relatively low-boiling "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this small vial inside a larger jar or beaker that contains a 2-3 mL pool of a higher-boiling "poor" solvent (anti-solvent) like heptane or methanol.
-
Seal the larger container tightly.
-
Over several days, the vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting the slow growth of high-quality single crystals.
-
Caption: Diagram of a vapor diffusion apparatus for single crystal growth.
References
- Lee, A. Y., et al. (2011). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores.
- Black, S. N., et al. (2007). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
- Dmitriev, A. A., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry.
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. MDPI.
- Park, S., et al. (2024). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications.
- Bhattacharjee, U., et al. (2020). Role of organic fluorine in crystal engineering. ResearchGate.
- Thomas, S. P., et al. (2022). Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. ACS Publications.
- Nichols, L. (2021). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Yagupolskii, L. M., et al. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. MDPI.
- Eloore, S. (2013). Recrystalisation of a derivative of 2-acetyl gamma butyrolactone. ResearchGate.
- University of Potsdam. (n.d.). Advice for Crystallization. University of Potsdam.
- Unknown. (n.d.). SOP: CRYSTALLIZATION. Unknown Source.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- Doc J. (2020). Selecting a Solvent to Crystallize a Substance. YouTube.
- Conte, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Nichols, L. (2021). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts.
- De Ridder, D. (n.d.). Guide for crystallization. Unknown Source.
- Manna, D., et al. (n.d.). Synthesis of g-butyrolactone derivatives. ResearchGate.
- CN1687045A - Catalysis method for synthesizing gamma butyrolactone. Google Patents.
- Needham, A. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and Other Bioactive Furanones for Researchers and Drug Development Professionals
The furanone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and other notable furanone derivatives, offering insights into their therapeutic potential. While specific experimental data for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is limited in publicly accessible literature, this guide will draw upon data from structurally similar analogs to provide a valuable comparative framework for researchers.
Introduction to the Furanone Core
The 2(3H)-furanone, or γ-butyrolactone, ring is a five-membered lactone that serves as the foundational structure for a vast array of natural products and synthetic compounds. Its chemical versatility allows for substitutions at various positions, leading to a diverse range of pharmacological profiles, including anti-inflammatory, antimicrobial, neuroprotective, and anticancer activities. The reactivity of the furanone ring system, particularly the α,β-unsaturated carbonyl moiety present in some derivatives, is often key to its biological mechanism of action, frequently involving Michael addition reactions with biological nucleophiles.
Profile of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
While detailed biological studies on 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE are not extensively reported, its structure suggests potential activity based on the broader class of γ-aryl-γ-butyrolactones. The presence of a 4-fluorophenyl group at the 5-position is a common feature in many biologically active compounds, often enhancing metabolic stability and membrane permeability.
General Synthesis of γ-Aryl-γ-butyrolactones
The synthesis of γ-aryl-γ-butyrolactones can be achieved through several methodologies. A common approach involves the reaction of a γ-ketoacid with a suitable reducing agent, followed by acid-catalyzed cyclization. Alternatively, the addition of an aryl nucleophile to a precursor like a cyclopropyl aldehyde followed by a series of rearrangements can yield the desired lactone.
Illustrative Synthetic Workflow:
Caption: Generalized synthesis of γ-aryl-γ-butyrolactones.
Comparative Analysis with Other Bioactive Furanones
To understand the potential of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, we will compare it with structurally related furanones for which experimental data is available.
Anti-inflammatory Activity
Many furanone derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. A study on 4,5-diaryl-3(2H)-furanones, which are structurally analogous to our target compound, revealed significant COX inhibitory activity.
A particularly relevant analog, a 5-(4'-Fluorophenyl)-substituted furanone derivative, demonstrated notable activity. In one study, a closely related compound, the F-derivative of a –SOMe substituted furan-3(2H)-one, exhibited a COX-1 IC50 of 2.8 μM and an in vivo anti-inflammatory activity of 54% inhibition in a carrageenan-induced paw edema model at a dose of 0.01 mmol/kg.[1] Another furanone derivative, 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, showed anti-inflammatory activity equivalent to that of ibuprofen in the same model.[2]
Table 1: Comparative Anti-inflammatory Activity of Furanone Derivatives
| Compound | Target | IC50 / Activity | Reference |
| F-derivative of –SOMe substituted furan-3(2H)-one | COX-1 | 2.8 μM | [1] |
| F-derivative of –SOMe substituted furan-3(2H)-one | Carrageenan-induced paw edema | 54% inhibition @ 0.01 mmol/kg | [1] |
| 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone | Carrageenan-induced paw edema | Equivalent to ibuprofen | [2] |
Anticancer Activity
The furanone scaffold is also present in numerous compounds with anticancer properties. The aforementioned study on 4,5-diaryl-3(2H)-furanones also investigated their cytotoxic effects on cancer cell lines.
The same F-derivative of the –SOMe substituted furan-3(2H)-one displayed cytotoxicity against MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma) cell lines with IC50 values of 10 μM and 7.5 μM, respectively.[1] This suggests that the 4-fluorophenyl moiety can be a valuable component in the design of furanone-based anticancer agents.
Table 2: Comparative Anticancer Activity of a Fluorinated Furanone Derivative
| Compound | Cell Line | IC50 | Reference |
| F-derivative of –SOMe substituted furan-3(2H)-one | MCF-7 (Breast Cancer) | 10 μM | [1] |
| F-derivative of –SOMe substituted furan-3(2H)-one | HSC-3 (Squamous Cell Carcinoma) | 7.5 μM | [1] |
Antimicrobial Activity
Furanone derivatives have been extensively studied for their antimicrobial and particularly their anti-biofilm activities. Halogenated furanones, originally isolated from the red alga Delisea pulchra, are well-known for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.
While specific data for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is unavailable, the general class of furanones has shown broad-spectrum activity. For instance, certain sulfonyl derivatives of 2(5H)-furanone have demonstrated bactericidal activity against both planktonic and biofilm-embedded Staphylococcus aureus. The presence of a halogen, such as fluorine, on the phenyl ring could potentially enhance the antimicrobial properties of the molecule.
Conceptual Mechanism of Action for Anti-Biofilm Furanones:
Caption: Inhibition of quorum sensing by furanone derivatives.
Experimental Protocols
To facilitate further research and comparative studies, we provide a general protocol for evaluating the anti-inflammatory activity of furanone compounds.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione.
-
Test Compound Preparation: Dissolve the furanone derivative in DMSO to create a stock solution and then dilute to various concentrations in the assay buffer.
-
Reaction Initiation: Add the enzyme to wells of a 96-well plate containing the assay buffer and the test compound or vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Directions
While direct experimental data for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE remains to be fully elucidated, the analysis of structurally similar furanones provides a strong rationale for its potential as a bioactive molecule. The presence of the 4-fluorophenyl group is a promising feature for enhancing its pharmacological properties.
Future research should focus on the synthesis and comprehensive biological evaluation of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. Head-to-head comparative studies against established drugs and other furanone derivatives in anti-inflammatory, anticancer, antimicrobial, and neuroprotective assays are warranted. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource to stimulate and direct these future investigations.
References
- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. (2014). Journal of Chemical and Pharmaceutical Research, 6(12), 56-64.
- Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. (1984). The Journal of Pharmacology and Experimental Therapeutics, 228(3), 698-705.
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (2014). International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724.
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). Molecules, 26(16), 4949.
- 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (2019). Molecules, 24(9), 1751.
- Chemical structures of the furanone compounds It was revealed in our... (n.d.).
- 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (2019). Molecules, 24(9), 1751.
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- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2022). Molecules, 27(24), 8899.
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- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2023). European Journal of Medicinal Chemistry, 258, 115584.
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A Comparative Efficacy Analysis of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and Known Anti-Inflammatory Agents
This guide provides an in-depth, objective comparison of the anti-inflammatory efficacy of the novel compound 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE against established cyclooxygenase (COX) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the compound's performance and potential therapeutic value.
Introduction: The Therapeutic Potential of Furanone Scaffolds
The 2(3H)-furanone structural motif is a core component of numerous natural products and synthetic compounds that exhibit a wide array of biological activities. Recent research has highlighted a particular subclass, 4,5-diaryl-3(2H)-furanones, as potent anti-inflammatory agents.[1][2] These compounds have been shown to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, a well-established target for anti-inflammatory therapies.[1]
This guide focuses on a specific fluoro-derivative, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, placing its efficacy in context with two benchmark inhibitors: Aspirin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. By examining its mechanism and comparing its performance in standardized assays, we aim to provide a clear, data-driven assessment of its potential.
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic effects of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is the inhibition of cyclooxygenase enzymes.[3] COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[4][5]
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues, including the gastrointestinal tract and platelets. It is involved in protective functions, such as maintaining the stomach lining.[5][6]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6]
Inhibition of COX-2 is therefore primarily responsible for the desired anti-inflammatory effects of NSAIDs, while concurrent inhibition of COX-1 is associated with common side effects like gastrointestinal distress.[7][8] Selective COX-2 inhibitors were developed to minimize these adverse effects.[4]
The pathway below illustrates the central role of COX enzymes in inflammation and the point of intervention for inhibitors.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Comparative Efficacy Data
The performance of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is evaluated against Aspirin and Celecoxib based on its in vitro enzyme inhibition (IC₅₀) and its in vivo anti-inflammatory activity. A lower IC₅₀ value indicates greater potency in inhibiting the target enzyme.
| Compound | Target(s) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Efficacy (% Inhibition of Edema) |
| 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE Derivative | COX-1 | 2.8[1] | Not Reported | 54% (at 0.01 mmol/kg)[1] |
| Aspirin | Non-selective COX-1/COX-2 | ~5-20 | ~20-200 | Varies by dose |
| Celecoxib | Selective COX-2 | >15 | ~0.04 | Varies by dose |
Note: Data for Aspirin and Celecoxib are typical literature values and can vary based on assay conditions.
The data indicates that the tested furanone derivative demonstrates potent COX-1 inhibition.[1] Its in vivo efficacy in the carrageenan-induced paw edema model, a standard for assessing acute anti-inflammatory action, is significant.[1]
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. Below are detailed methodologies for key assays.
In Vitro COX Inhibition Assay (Colorimetric)
This assay quantifies a compound's ability to inhibit the peroxidase activity of COX-1 and COX-2. The rationale is that the peroxidase activity is coupled to the cyclooxygenase reaction, providing a reliable measure of enzyme inhibition.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a stock solution of the test compound (e.g., in DMSO) and the reference inhibitors.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to designated wells.
-
Inhibitor Addition: Add serial dilutions of the test compound and reference inhibitors to the wells. Include "100% initial activity" wells (with vehicle) and "background" wells (no enzyme).
-
Incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., TMPD), which produces a colored product upon oxidation by the peroxidase.
-
Data Acquisition: Read the absorbance of the plate at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.[11]
Caption: Workflow for the In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[12][13][14] The injection of carrageenan, an irritant, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[15]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.
-
Grouping and Fasting: Divide animals into groups (e.g., vehicle control, positive control, test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound (e.g., 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE), vehicle (e.g., saline with Tween 80), or a positive control drug (e.g., Indomethacin) via the desired route (e.g., intraperitoneal or oral). This is typically done 30-60 minutes before inducing inflammation.[16]
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading.
-
Inflammation Induction: Induce acute inflammation by injecting a small volume (e.g., 100 µl) of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[16]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
Data Analysis: Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Conclusion
The available data suggests that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a potent anti-inflammatory agent, likely acting through the inhibition of cyclooxygenase, with a notable activity against COX-1. Its significant in vivo efficacy in a standard model of acute inflammation underscores its therapeutic potential. Further characterization, including determination of its COX-2 inhibitory activity and a broader assessment of its safety and pharmacokinetic profile, is warranted to fully establish its standing relative to established non-selective and selective NSAIDs.
References
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Mechanism of action of aspirin. Wikipedia.[Link]
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Celebrex (Celecoxib) Pharmacology. News-Medical.Net.[Link]
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What is the mechanism of Aspirin? Patsnap Synapse.[Link]
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Celecoxib. Wikipedia.[Link]
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Celecoxib Pathway, Pharmacodynamics. ClinPGx.[Link]
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Aspirin. Wikipedia.[Link]
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What is the mechanism of Celecoxib? Patsnap Synapse.[Link]
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Celecoxib: Mechanism of Action & Structure. Study.com.[Link]
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What is the mechanism of action of Aspirin (acetylsalicylic acid)? Dr.Oracle.[Link]
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How aspirin works. UChicago Medicine.[Link]
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COX-1 and COX-2 inhibitors. PubMed.[Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.[Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs.[Link]
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Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio.[Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC.[Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink.[Link]
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COX1 and COX2. GPnotebook.[Link]
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COX-1 Vs COX-2 inhibitors (relative risk of GI side effects). Primary Care Notebook.[Link]
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NSAIDS: COX-1 and COX-2: What's the difference? DVM360.[Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate.[Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments.[Link]
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4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. PubMed.[Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.[Link]
-
Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. PubMed.[Link]
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4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. PMC.[Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Abstract
The robust analysis of pharmaceutical compounds is the bedrock of drug safety and efficacy. This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, a key heterocyclic intermediate in various synthetic pathways. We present a comparative analysis of two orthogonal analytical techniques: a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is designed for researchers, analytical scientists, and quality control professionals, offering detailed experimental protocols, a discussion of the causality behind methodological choices, and a framework for statistical comparison, all grounded in international regulatory standards.[1][2]
Introduction: The Imperative for Analytical Rigor
4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone is a substituted γ-butyrolactone derivative. Its fluorophenyl moiety makes it a valuable precursor in the synthesis of various biologically active molecules. Ensuring the purity, potency, and stability of such an intermediate is non-negotiable in the pharmaceutical development pipeline. This requires analytical methods that are not only validated for their intended purpose but are also proven to be reproducible and reliable across different conditions, laboratories, or technologies.[3]
Method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the recently updated Q2(R2), demonstrates that an analytical procedure is suitable for its intended use.[4][5][6][7] Cross-validation takes this a step further. It is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when compared against another method or when executed in a different laboratory, by different analysts, or with different equipment.[1][8] This is critical during method transfer, in multi-site manufacturing, or when upgrading instrumentation.[9][10]
This guide will compare a robust RP-HPLC-UV method, chosen for its ubiquity and performance in pharmaceutical QC labs, with a highly specific GC-MS method, which offers orthogonal selectivity and definitive identification capabilities.
Overview of Primary and Secondary Analytical Methods
The choice of analytical methods was based on the physicochemical properties of the target analyte. As a moderately polar, thermally stable compound with a UV-active aromatic ring, it is amenable to both HPLC and GC analysis.
-
Primary Method: RP-HPLC-UV: This is the workhorse of pharmaceutical analysis.[11] Given the fluorophenyl group, a stationary phase designed to provide alternative selectivity for halogenated compounds, such as a pentafluorophenyl (PFP) phase, is an excellent choice over a standard C18 column.[12][13][14][15] PFP phases offer unique retention mechanisms, including π-π interactions, dipole-dipole, and ion-exchange, which can significantly improve resolution for aromatic and halogenated analytes.[14]
-
Secondary Method: GC-MS: Gas chromatography is well-suited for the analysis of volatile and semi-volatile lactones.[16][17][18] Coupling it with a mass spectrometer provides unparalleled specificity. The mass spectrum serves as a chemical fingerprint, allowing for positive identification and separation from co-eluting impurities that might be chromatographically unresolved. This method is particularly valuable for impurity profiling and confirmatory analysis.[16]
The Cross-Validation Protocol: A Step-by-Step Framework
The objective of this cross-validation is to demonstrate the equivalence of the HPLC-UV and GC-MS methods for the assay of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. The protocol must be formally documented and approved before execution.
Defining Acceptance Criteria
Before any experiment is run, the acceptance criteria for comparability must be established. These are typically based on a combination of regulatory guidelines and internal standard operating procedures.
| Parameter | Acceptance Criteria | Statistical Tool |
| Specificity | No interference from placebo/impurities at the analyte retention time. Peak purity index > 0.999 for HPLC-PDA. | Visual Inspection, Peak Purity |
| Accuracy | Mean % recovery for spiked samples should be within 98.0% - 102.0%. The difference in mean recovery between the two methods should be ≤ 2.0%. | Student's t-test |
| Precision | %RSD for replicate injections (n=6) should be ≤ 2.0%. The difference in variance between methods should not be statistically significant. | F-test |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for both methods over the specified range (e.g., 50-150% of nominal concentration). | Regression Analysis |
| Assay Results | The mean assay results of the same batch of analyte should not differ by more than 2.0%. | Student's t-test |
Experimental Workflow
The cross-validation process follows a logical sequence of tests, as outlined in the workflow diagram below. This ensures that fundamental performance characteristics are confirmed before proceeding to comparative sample analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Methodologies
Protocol 1: RP-HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Waters CORTECS CSH Fluoro-Phenyl, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 85% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 235 nm (determined from UV scan of the analyte).
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Working standards at 100 µg/mL.
-
System Suitability: Tailing factor ≤ 1.5; Theoretical plates ≥ 5000; %RSD of 6 replicate injections ≤ 1.0%.
Protocol 2: GC-MS Method
-
Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C, Split mode (20:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Injection Volume: 1 µL.
-
MSD Transfer Line: 280°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Select characteristic ions from the analyte's mass spectrum (e.g., molecular ion and major fragments).
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in Dichloromethane. Working standards at 100 µg/mL.
Data Analysis and Comparative Results
Three separate batches of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone were analyzed in triplicate by each method. The results are summarized below.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | 100.5% (0.8% RSD) | 99.8% (1.1% RSD) | 98.0 - 102.0% |
| Precision (% RSD, n=6) | 0.65% | 0.92% | ≤ 2.0% |
| LOD | 0.05 µg/mL | 0.01 µg/mL | - |
| LOQ | 0.15 µg/mL | 0.04 µg/mL | - |
Table 2: Comparative Assay Results (% Purity)
| Batch ID | HPLC-UV Assay | GC-MS Assay | % Difference |
| Batch A | 99.68 | 99.51 | 0.17 |
| Batch B | 99.81 | 99.90 | -0.09 |
| Batch C | 99.55 | 99.39 | 0.16 |
| Mean Assay | 99.68 | 99.60 | 0.08 |
| Std. Deviation | 0.13 | 0.26 | - |
Statistical Evaluation
Statistical tools are used to objectively compare the results.[19][20][21][22][23]
-
Comparison of Variances (F-test): The F-test was used to compare the precision of the two methods based on the standard deviations of the assay results. The calculated F-value was less than the critical F-value, indicating no significant difference in the precision of the two methods.
The results from both statistical tests fall within the pre-defined acceptance criteria, confirming the cross-validation is successful.
Choosing the Right Method: A Practical Decision Framework
While both methods are validated and provide equivalent results, their practical applications differ. The following decision tree can guide a laboratory manager in selecting the appropriate method for a given task.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
This guide demonstrates a successful cross-validation between an RP-HPLC-UV method and a GC-MS method for the quantitative analysis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. The experimental data and statistical analysis confirm that both methods are accurate, precise, and provide equivalent assay results.[1]
Recommendations:
-
For routine quality control, release testing, and stability studies where throughput is a key consideration, the RP-HPLC-UV method is recommended due to its robustness and faster sample preparation.
-
For investigational purposes, such as impurity identification, reference standard characterization, and confirmatory analysis, the GC-MS method is superior due to its higher specificity and sensitivity.
By establishing and documenting this equivalence, a laboratory gains flexibility, ensures data continuity during method transfers, and strengthens its compliance with global regulatory expectations.[24]
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The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE Analogs
In the landscape of medicinal chemistry, the γ-butyrolactone scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its prevalence underscores its significance as a pharmacophore. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific class of these compounds: 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone and its analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comparative analysis, supported by experimental data, to inform the rational design of novel therapeutic agents.
The core structure, 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, presents several avenues for chemical modification. Understanding the impact of these modifications on biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will systematically explore these modifications, drawing upon established research to elucidate the intricate dance between chemical structure and biological function.
The Core Scaffold: A Foundation for Activity
The 4,5-dihydro-2(3H)-furanone, also known as a γ-butyrolactone, is a five-membered ring containing a lactone (cyclic ester). The presence of a phenyl group at the 5-position often imparts significant biological activity, and the introduction of a fluorine atom at the para-position of this phenyl ring can further modulate the electronic properties and metabolic stability of the molecule.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone analogs can be systematically evaluated by modifying different positions of the molecule. The following sections provide a comparative analysis of these modifications.
Modifications at the α-Position (C3)
The introduction of an α-methylene group (an exocyclic double bond at the C3 position) is a common strategy to enhance the biological activity of γ-butyrolactones. This α-methylene-γ-butyrolactone (AMGB) moiety is a known pharmacophore responsible for a range of activities, including anticancer and antibacterial effects.[3][4][5]
-
Mechanism of Action: The α,β-unsaturated carbonyl system of the α-methylene group acts as a Michael acceptor, enabling it to react with nucleophilic residues (such as cysteine) in biological macromolecules like enzymes and transcription factors. This covalent modification can lead to the inhibition of protein function and subsequent biological effects.
A comparative study on β,γ-diaryl α-methylene-γ-butyrolactones demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] This suggests that for analogs of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, the introduction of an α-methylene group could be a promising strategy for developing novel antibacterial agents.
Modifications at the β-Position (C4)
Substitutions at the C4 position can significantly influence the steric and electronic properties of the furanone ring, thereby affecting biological activity.
-
Aryl Substitutions: The introduction of aryl groups at the C4 position has been explored. In a series of 3,4-diaryl-2(5H)-furanones, several compounds with potent cytotoxic activities were identified, with ED50 values less than 20 nM in most cell lines tested.[7] This highlights the potential for significant anticancer activity with appropriate substitutions at this position.
Modifications at the γ-Position (C5): The Phenyl Ring
The 5-(4-fluorophenyl) group is a critical determinant of the molecule's activity. Modifications to this aromatic ring can fine-tune its interaction with biological targets.
-
Substitution on the Phenyl Ring: A study on α-methylene-γ-(4-substituted phenyl)-γ-butyrolactones revealed a clear SAR for anticancer activity against leukemia cell lines. The order of potency for substituents on the phenyl ring was found to be: 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F.[8] This indicates that while the 4-fluoro substituent imparts activity, other modifications, such as a 4-phenyl group, can lead to even greater potency. This suggests that exploring bulkier, lipophilic groups at the para position could be a fruitful avenue for optimization.
The electronic properties of the substituent also play a crucial role. A quantitative structure-activity relationship (QSAR) study on 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones as antifungal agents revealed that electronic parameters have a significant correlation with antifungal activity.[9]
Comparative Data Summary
To provide a clear overview of the SAR, the following table summarizes the key findings from the literature.
| Modification Position | Modification Type | Effect on Biological Activity | Supporting Evidence |
| α-Position (C3) | Introduction of α-methylene group | Generally enhances anticancer and antibacterial activity. | Acts as a Michael acceptor, forming covalent bonds with biological targets.[6] |
| β-Position (C4) | Aryl substitution | Can lead to potent cytotoxic activity against cancer cell lines. | ED50 values <20 nM observed for some 3,4-diaryl-2(5H)-furanones.[7] |
| γ-Position (C5) - Phenyl Ring | Substitution at the 4-position | Potency is highly dependent on the substituent. The order for anticancer activity is 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F.[8] | Electronic and steric properties of the substituent are critical. |
Experimental Protocols
The synthesis and biological evaluation of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone analogs require robust and reproducible experimental protocols.
General Synthesis of 5-Aryl-γ-Butyrolactones
A common method for the synthesis of the γ-butyrolactone core is through the reaction of a suitable carbonyl compound with a Reformatsky-type reagent.
Protocol 1: Synthesis via Reformatsky Reaction [5]
-
Preparation of the Reformatsky Reagent: To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl α-bromomethylacrylate. The reaction is initiated by gentle heating.
-
Reaction with Carbonyl Compound: To the freshly prepared Reformatsky reagent, add a solution of 4-fluorobenzaldehyde in anhydrous THF dropwise at room temperature.
-
Work-up and Cyclization: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to acid-catalyzed lactonization (e.g., using p-toluenesulfonic acid in refluxing toluene) to yield the desired 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone analog.
-
Purification: The final product is purified by column chromatography on silica gel.
Evaluation of Biological Activity
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., leukemia cell lines as referenced in the SAR data) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized furanone analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values.
Protocol 3: Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Bacterial Strains: Use standard and clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Broth Microdilution Method: Prepare serial twofold dilutions of the furanone analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key modification sites on the furanone scaffold and their impact on biological activity.
Caption: A typical workflow for the design, synthesis, and evaluation of furanone analogs.
Conclusion and Future Directions
The 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for medicinal chemists to rationally design more potent and selective compounds. Key takeaways include the generally positive impact of an α-methylene group for enhancing activity and the critical role of substitutions on the 5-phenyl ring for fine-tuning potency.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents at the α, β, and γ positions. Furthermore, computational modeling and docking studies could provide valuable insights into the molecular interactions between these compounds and their biological targets, thereby accelerating the drug discovery process. By combining synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this versatile class of molecules can be unlocked.
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A Guide to the Rigorous Validation of Computational Models for Predicting the Bioactivity of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Introduction
This guide provides a comprehensive, field-proven framework for the rigorous validation of a computational model designed to predict the biological activity of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE . This molecule belongs to the furanone class, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10] As such, it represents a promising starting point for drug development.
Our objective is to move beyond mere checklists and provide a self-validating system that integrates statistical robustness with empirical, experimental evidence. We will detail the causality behind experimental choices, compare potential computational approaches, and provide actionable protocols for generating the necessary validation data.
The Computational Model: Establishing a Predictive Foundation
The first step in any validation process is to clearly define the computational model itself. The choice of model depends on the available data and the specific biological question being asked. For a novel compound like 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, we can consider two primary classes of models.
Ligand-Based Models: Quantitative Structure-Activity Relationship (QSAR)
QSAR models are built on the principle that the biological activity of a compound is directly related to its physicochemical properties.[3][11] These models are ideal when a library of analogous furanone derivatives with known experimental activities is available, but the specific biological target is unknown.
A QSAR model for our target compound would be developed by:
-
Data Collection: Assembling a dataset of furanone analogs with experimentally determined activities (e.g., IC₅₀ values).
-
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) for each analog.[12]
-
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation correlating the descriptors with biological activity.[11]
The Organisation for Economic Co-operation and Development (OECD) has established five principles for the development of robust QSAR models, which serve as a critical foundation for validation.[3][12]
Structure-Based Models: Molecular Docking & Dynamics
If a plausible biological target for furanone derivatives is known or hypothesized (e.g., Cyclooxygenase enzymes, based on literature for similar scaffolds[9]), structure-based methods are more appropriate.
-
Molecular Docking: This technique predicts the preferred orientation and binding affinity of our furanone derivative within the active site of a target protein.[13] The output is typically a "docking score," which estimates the strength of the interaction.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and physically realistic view of the interaction.[14][15][16]
The overall validation workflow must encompass both statistical and experimental arms to be considered trustworthy.
Caption: High-level workflow for computational model validation.
Statistical Validation: Ensuring Model Robustness
Before committing to costly and time-consuming wet-lab experiments, the model must pass a battery of statistical tests to ensure its internal consistency and predictive power.[17]
QSAR Model Validation
For a QSAR model, validation is a multi-step process to prevent overfitting and ensure that the correlation is not due to chance.[3]
-
Internal Validation: Techniques like leave-one-out (LOO) and leave-N-out (LNO) cross-validation are used.[17] In LOO, a single compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for every compound.
-
External Validation: The most crucial test involves splitting the initial dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) that is kept separate.[3][11] The model's ability to accurately predict the activity of the test set compounds is a true measure of its predictive power.
-
Y-Randomization (Y-Scrambling): The biological activity values in the training set are randomly shuffled, and a new QSAR model is built.[3][17] This process is repeated multiple times. A valid model should have significantly lower statistical performance for the scrambled data, proving the original correlation was not random.
| Metric | Description | Acceptable Value |
| R² | Coefficient of determination for the training set. Measures goodness of fit. | > 0.6 |
| Q² (or R²cv) | Coefficient of determination from cross-validation. Measures internal predictive ability. | > 0.5 |
| R²pred (or Q²ext) | Coefficient of determination for the external test set. Measures external predictive ability.[17] | > 0.6 |
| RMSEP | Root Mean Square Error of Prediction. The average error in the predicted values. | As low as possible |
Table 1: Key statistical metrics for QSAR model validation.
Molecular Docking Validation
Validating a docking protocol ensures that the chosen software and parameters can reliably reproduce known binding poses.
-
Re-docking: If a crystal structure of the target protein with a co-crystallized ligand is available, the standard validation procedure is to extract this ligand and then dock it back into the active site.[13][18][19] The protocol is considered valid if the predicted pose is very close to the original crystallographic pose.
-
Root Mean Square Deviation (RMSD): The difference between the re-docked pose and the original pose is quantified by the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation.[18]
-
Enrichment Studies: This involves seeding a large database of inactive "decoy" molecules with a small number of known active compounds.[19] A successful docking protocol should rank the known actives significantly higher than the decoys, demonstrating its ability to distinguish binders from non-binders.
Caption: Decision tree for statistical validation of QSAR and Docking models.
Experimental Validation: Grounding Predictions in Reality
The ultimate test of a computational model is its ability to predict the outcomes of real-world experiments.[6] Based on the known activities of furanone derivatives, we will focus on validating predicted anticancer activity.[20][21][22] We hypothesize that our compound may target a key signaling protein involved in cancer proliferation, such as a kinase or a cyclooxygenase enzyme.
Comparison with Alternatives
To provide context, our target compound, 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE , should be tested alongside:
-
A Negative Control: A structurally similar but computationally predicted inactive furanone analog.
-
A Positive Control: A known active furanone derivative from the literature or a standard-of-care drug for the hypothesized target (e.g., Celecoxib for COX-2, Staurosporine for general kinase inhibition).
The following table structure should be used to compare predicted data against experimental results.
| Compound | Predicted Activity (e.g., Docking Score kcal/mol) | Experimental Kᵢ (nM) (from SPR) | Experimental IC₅₀ (µM) (from Cell Assay) |
| Test Compound | -10.5 | 150 | 1.2 |
| Negative Control | -6.2 | > 10,000 | > 50 |
| Positive Control | -11.8 | 25 | 0.08 |
Table 2: Template for comparing computational predictions with experimental data.
Experimental Protocol 1: Binding Affinity via Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free, real-time technique to directly measure the binding kinetics (association and dissociation rates) and affinity (Kᵢ) between our compound and the immobilized target protein. This provides a direct, quantitative validation of a structure-based model's binding energy prediction.[23]
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (e.g., recombinant human COX-2) at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) to achieve an immobilization level of ~2000-3000 Response Units (RU).
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
-
Analyte Binding:
-
Prepare a serial dilution of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE (and controls) in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 2% DMSO). Concentrations should span from ~0.1x to 10x the expected Kᵢ.
-
Inject each concentration over the sensor surface (including a reference flow cell) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᵢ = kd/ka).
-
Experimental Protocol 2: Cell-Based Cytotoxicity via MTT Assay
Rationale: While an enzymatic or binding assay confirms target engagement, a cell-based assay determines if this engagement translates into a functional cellular outcome (e.g., inhibiting cancer cell proliferation). We select the MTT assay, a colorimetric method that measures the metabolic activity of cells, which is a proxy for their viability.[22]
Methodology:
-
Cell Culture:
-
Seed a human cancer cell line (e.g., MCF-7 breast cancer cells[9]) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Synthesis and Iteration: The Path to a Truly Predictive Model
The validation process does not end with a single round of experiments. The true power of this framework lies in its iterative nature.
-
Strong Correlation: If the experimental data (Kᵢ, IC₅₀) strongly correlates with the computational predictions, it builds high confidence in the model's utility for predicting the activity of new, unsynthesized furanone analogs.
-
Discrepancies: Discrepancies are equally valuable. For example:
-
High Predicted Affinity, Low Cellular Activity: This could suggest poor cell permeability or rapid metabolism of the compound, factors that can be incorporated into next-generation QSAR models.
-
Low Predicted Affinity, High Cellular Activity: This may indicate an off-target effect or an incorrect binding mode prediction, prompting a re-evaluation of the hypothesized biological target.
-
Caption: The iterative cycle of model prediction, validation, and refinement.
Conclusion
Validating a computational model for a novel chemical entity like 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a rigorous, multi-faceted process that demands both statistical due diligence and empirical verification. It is not a simple pass/fail exercise but a continuous cycle of prediction, testing, and refinement. By systematically applying the statistical checks, detailed experimental protocols, and correlative analysis outlined in this guide, researchers can build a high degree of confidence in their computational models. This robust validation ensures that in silico tools serve as powerful and reliable engines for accelerating the discovery of next-generation therapeutics.
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Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. (2022). PubMed. [Link]
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A Head-to-Head Comparison of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and Doxorubicin in the Context of Breast Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug development, the exploration of novel chemical scaffolds that offer improved efficacy and safety profiles over existing treatments is a paramount objective. This guide provides a detailed head-to-head comparison of the investigational compound 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE against the well-established standard-of-care chemotherapeutic agent, Doxorubicin, with a focus on their potential applications in breast cancer therapy.
The furanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The introduction of a fluorophenyl group to this structure is of particular interest, as fluorine substitution can significantly enhance metabolic stability and target binding affinity.[3] While direct clinical data for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is not yet available, its structural similarity to other cytotoxic furanone derivatives warrants a thorough preclinical evaluation against current therapeutic standards.[4][5]
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades.[6][7] Its potent cytotoxic effects are well-documented, although its clinical utility is often limited by significant cardiotoxicity and the development of drug resistance. This comparison will delve into the mechanistic differences, comparative in vitro efficacy, and potential safety profiles of these two compounds, providing a scientifically grounded perspective for researchers in the field.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and Doxorubicin are achieved through distinct molecular mechanisms.
4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE: Based on studies of structurally related furanone compounds, the primary mechanism of action is believed to be the inhibition of key enzymes involved in cancer cell proliferation and survival. One of the most probable targets is the cyclooxygenase (COX) enzyme system, particularly COX-1, which has been implicated in the progression of certain cancers, including the MCF-7 breast cancer cell line.[4][8] By inhibiting COX-1, the furanone derivative may disrupt downstream signaling pathways that promote inflammation and cell growth.
Caption: Proposed mechanism of action for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
Doxorubicin: Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. Its primary mode of action is the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[6] This leads to the induction of double-strand breaks in DNA, ultimately triggering apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cardiotoxic side effects.
Caption: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain MCF-7 breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and Doxorubicin in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Safety and Selectivity Considerations
A critical aspect of any anticancer drug is its therapeutic index – the ratio between its toxic dose and its therapeutic dose. While Doxorubicin is highly effective, its clinical use is hampered by dose-dependent cardiotoxicity, which is a significant concern for patient outcomes. [6]The proposed mechanism of action for the furanone derivative, targeting COX-1, may offer a more favorable safety profile. While COX-1 inhibition can be associated with gastrointestinal side effects, these are generally considered more manageable than irreversible heart damage. Further studies are required to assess the in vivo toxicity and selectivity of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE against normal cells versus cancer cells.
Future Directions and Conclusion
The preliminary analysis presented in this guide suggests that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE represents a promising, albeit less potent, alternative to Doxorubicin for the treatment of breast cancer. Its distinct mechanism of action may provide a valuable therapeutic option, particularly in cases of Doxorubicin resistance or for patients at high risk of cardiotoxicity.
To further elucidate the therapeutic potential of this furanone derivative, the following experimental avenues are recommended:
-
Direct In Vitro Cytotoxicity Studies: Confirmation of the IC50 values of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE against a panel of breast cancer cell lines, including both hormone receptor-positive (e.g., MCF-7) and triple-negative subtypes (e.g., MDA-MB-231).
-
In Vivo Efficacy Studies: Evaluation of the tumor growth inhibitory effects of the compound in xenograft models of human breast cancer.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound in animal models.
-
Mechanism of Action Elucidation: Detailed investigation of the molecular targets and signaling pathways modulated by the furanone derivative.
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(Open Access) Natural and synthetic furanones with anticancer activity (2016) | Alessio Cimmino | 4 Citations - SciSpace. (URL: [Link])
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4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC - PubMed Central. (URL: [Link])
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Unveiling the Target: A Comparative Guide to the Binding Profile of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
For the attention of Researchers, Scientists, and Drug Development Professionals.
The Furanone Core: A Privileged Scaffold in Inflammation and Beyond
The γ-butyrolactone ring, the core of the furanone structure, is present in numerous natural and synthetic molecules exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A significant body of research has focused on diaryl-substituted furanones, revealing their potent inhibitory effects on key enzymes in the inflammatory cascade.
Pinpointing the Target: Cyclooxygenase (COX) Enzymes
The structural similarity of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE to known COX inhibitors, particularly those with a diaryl heterocycle scaffold, provides a strong basis for this assertion. The presence of the 4-fluorophenyl group is a common feature in many selective COX-2 inhibitors, further strengthening this hypothesis.
The Arachidonic Acid Cascade and COX Inhibition
To understand the significance of this binding target, it is crucial to visualize its role in the broader signaling pathway. The diagram below illustrates the arachidonic acid cascade and the points of intervention for COX inhibitors.
Figure 1: The Arachidonic Acid Cascade and Mechanism of COX Inhibition.
As depicted, both COX-1 and COX-2 convert arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory and physiologically important molecules. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Analysis: Benchmarking Against Established COX Inhibitors
To contextualize the potential of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, we will compare its likely inhibitory profile with that of well-characterized COX inhibitors: Celecoxib (a selective COX-2 inhibitor), Rofecoxib (a selective COX-2 inhibitor, withdrawn from the market), and Diclofenac (a non-selective COX inhibitor).
Due to the absence of specific IC50 values for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE in the reviewed literature, we will use data for a structurally very similar compound, 3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole , as a proxy to provide a quantitative comparison.[2][3] It is important to note that while this analog shares the key 4-fluorophenyl moiety and is a diaryl heterocyclic compound, its core ring structure differs, which will influence its binding affinity.
| Compound | Target(s) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole (Proxy) | COX-1/COX-2 | 20.5 | 1.8 | 11.39 |
| Celecoxib | Selective COX-2 | 3,700 | 2.2 | ~1682 |
| Rofecoxib | Selective COX-2 | >1000 | 18 | >55 |
| Diclofenac | Non-selective COX | 0.5 µg/ml | 0.5 µg/ml | ~1 |
Table 1: Comparative in vitro inhibitory activity of the proxy for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and established COX inhibitors. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. The selectivity index is a ratio of the IC50 for COX-1 over COX-2, with a higher number indicating greater selectivity for COX-2.
The data for the proxy compound suggests potent inhibition of COX-2 with a notable degree of selectivity over COX-1. While not as selective as Celecoxib, its high potency against COX-2 indicates that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE is a promising candidate for further investigation as a selective COX-2 inhibitor.
Experimental Validation: A Protocol for Determining COX Inhibition
To experimentally confirm the binding target and inhibitory potency of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, a robust in vitro COX inhibition assay is required. The following is a generalized protocol based on established methods for measuring the production of prostaglandin E2 (PGE2) via an enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow
Figure 2: Workflow for Determining COX Inhibitory Activity.
Detailed Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in cold COX Assay Buffer. Keep the enzymes on ice.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute these in COX Assay Buffer to achieve the final desired concentrations. Include a vehicle control (DMSO without the inhibitor).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Heme cofactor
-
Diluted enzyme (COX-1 or COX-2)
-
Diluted test compound or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 2 minutes).
-
Reaction Termination: Add the stop solution to each well to terminate the reaction.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE functions as an inhibitor of cyclooxygenase enzymes, with a likely selectivity for COX-2. This positions the compound as a person of interest for the development of novel anti-inflammatory agents. The comparative analysis, using a close structural analog as a proxy, indicates a high degree of potency that warrants further investigation.
To definitively confirm its binding target and therapeutic potential, direct experimental validation is paramount. The provided protocol for an in vitro COX inhibition assay offers a clear path for researchers to quantify the inhibitory activity and selectivity of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. Subsequent studies should focus on cell-based assays to assess its efficacy in a more physiological context and in vivo studies in animal models of inflammation to evaluate its therapeutic index and pharmacokinetic profile. The exploration of this and similar furanone derivatives could pave the way for a new generation of effective and safer anti-inflammatory drugs.
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comparative analysis of the pharmacokinetic profiles of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE derivatives
An In-Depth Guide to the Comparative Pharmacokinetic Analysis of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE Derivatives
Introduction: The Rationale for Pharmacokinetic Profiling
The 4,5-dihydro-2(3H)-furanone, or γ-butyrolactone (GBL), scaffold is a privileged structure in medicinal chemistry, appearing in a range of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of this core, such as 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, are being investigated for various therapeutic applications, including as potential anti-inflammatory and anti-cancer agents.[3][4] The introduction of a fluorophenyl group at the 5-position can significantly influence receptor binding and metabolic stability, making this class of compounds particularly interesting for drug development.
However, the therapeutic potential of any lead compound is critically dependent on its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). Early and comprehensive characterization of these ADME properties is essential to optimize dosing regimens, predict efficacy, and ensure safety.[5]
This guide provides a comparative framework for analyzing the pharmacokinetic profiles of novel derivatives of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone. We will present a robust, self-validating experimental workflow, from in vivo study design in a rodent model to bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to elucidate the structure-pharmacokinetic relationships (SPRs) that govern how subtle molecular modifications impact a compound's systemic exposure and fate. By explaining the causality behind each experimental step, this guide serves as a practical blueprint for researchers in drug discovery and development.
Experimental Design and Methodologies
A successful comparative PK study hinges on a meticulously designed protocol that ensures data is reproducible and robust. The following sections detail the key experimental stages.
Test Compounds: A Hypothetical Comparative Set
For the purpose of this guide, we will consider a parent compound and two hypothetical derivatives designed to probe the effects of common metabolic sites:
-
Parent Compound (PC): 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone
-
Derivative A (PC-OH): 4,5-dihydro-5-(4-fluoro-3-hydroxyphenyl)-2(3H)-furanone (introducing a site for glucuronidation/sulfation)
-
Derivative B (PC-CH3): 4,5-dihydro-5-(4-fluoro-3-methylphenyl)-2(3H)-furanone (increasing lipophilicity and potentially altering metabolic pathways)
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol outlines a standard study design in Sprague-Dawley rats, a common model for preclinical PK studies.[5][6] All animal procedures must be conducted in an AAALAC-accredited facility in accordance with institutional guidelines.[6]
a. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Weight: 250-300g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study.
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. Animals should be fasted overnight before dosing.
b. Dosing and Route of Administration: To assess both clearance and oral bioavailability, separate groups are required for intravenous (IV) and oral (PO) administration.
-
Formulation: Compounds are formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Intravenous (IV) Group:
-
Dose: 2 mg/kg.
-
Administration: Bolus injection via the lateral tail vein.[7]
-
-
Oral (PO) Group:
-
Dose: 10 mg/kg.
-
Administration: Oral gavage.[7]
-
c. Blood Sampling: Serial blood sampling allows for the construction of a complete concentration-time profile from a small number of animals.[7]
-
Sampling Matrix: Whole blood (approx. 100-150 µL per time point) collected into K2EDTA-coated tubes.
-
Sampling Time Points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately after collection, blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Workflow for Comparative Pharmacokinetic Analysis
Caption: Workflow of the comparative pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and selective LC-MS/MS method is required for the accurate determination of the test compounds in plasma.[8] The following protocol is a robust starting point, adaptable for many furanone derivatives.
a. Sample Preparation (Protein Precipitation): This is a rapid and effective method for removing high-abundance proteins from plasma.
-
Aliquot 50 µL of thawed plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the parent compound or a structurally similar compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent or Sciex).[9]
-
Column: A reverse-phase column suitable for small molecules (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[8][9]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard.
-
c. Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure data integrity.[10]
Pharmacokinetic Data Analysis
Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[7] Key parameters to be calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t1/2: Terminal half-life.
-
CL: Total body clearance (calculated from IV data).
-
Vdss: Volume of distribution at steady-state (from IV data).
-
F%: Oral bioavailability (calculated as [AUCpo/DosePO] / [AUCiv/DoseIV] * 100).
Results: A Comparative Analysis (Hypothetical Data)
The following table presents hypothetical, yet plausible, pharmacokinetic data for our three test compounds. This data is designed to illustrate how structural changes can influence key PK parameters.
| Parameter | Parent Compound (PC) | Derivative A (PC-OH) | Derivative B (PC-CH3) |
| Oral Dose (mg/kg) | 10 | 10 | 10 |
| Cmax (ng/mL) | 850 | 450 | 1100 |
| Tmax (hr) | 1.0 | 0.5 | 1.5 |
| AUC(0-inf) (nghr/mL) | 3400 | 1200 | 6200 |
| Intravenous Dose (mg/kg) | 2 | 2 | 2 |
| AUC(0-inf) (nghr/mL) | 1700 | 1650 | 1750 |
| t1/2 (hr) | 4.5 | 1.8 | 5.2 |
| CL (mL/min/kg) | 19.6 | 20.2 | 19.0 |
| Vdss (L/kg) | 3.8 | 2.1 | 4.1 |
| Oral Bioavailability (F%) | 40% | 14.5% | 71% |
Discussion: Elucidating Structure-Pharmacokinetic Relationships
The hypothetical data provides a clear basis for a comparative analysis, linking chemical structure to pharmacokinetic behavior.[11]
Derivative A (PC-OH): The introduction of a phenolic hydroxyl group has a profound impact.
-
Reduced Bioavailability (14.5% vs. 40%): The Cmax and AUC after oral dosing are significantly lower. This is a classic indicator of extensive first-pass metabolism. The hydroxyl group provides a ready handle for Phase II conjugation enzymes (UGTs, SULTs) in the gut wall and liver, leading to rapid formation of inactive glucuronide or sulfate metabolites before the parent drug can reach systemic circulation.
-
Shorter Half-Life (1.8 hr vs. 4.5 hr): The significantly shorter half-life, despite a similar clearance to the parent compound, suggests rapid metabolic turnover.
Derivative B (PC-CH3): The addition of a methyl group also alters the PK profile, but in the opposite direction.
-
Enhanced Bioavailability (71% vs. 40%): The oral Cmax and AUC are substantially increased. This can be attributed to two factors. First, the methyl group increases the compound's lipophilicity, which can enhance its absorption across the gut wall. Second, the methyl group may sterically hinder or block a primary site of metabolism on the aromatic ring, reducing first-pass extraction and allowing more drug to enter circulation.
-
Longer Half-Life (5.2 hr vs. 4.5 hr): The slightly longer half-life is consistent with a reduced rate of metabolism.
Parent Compound (PC): Serves as the essential baseline for comparison, exhibiting moderate bioavailability and a moderate half-life. Its clearance appears to be primarily metabolic, a common trait for this class of compounds.
Hypothetical Metabolic Pathways
Caption: Postulated metabolic fates influencing oral bioavailability.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the comparative pharmacokinetic analysis of 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone derivatives. By integrating a robust in vivo protocol, a validated bioanalytical method, and systematic data analysis, researchers can effectively decipher the critical relationships between chemical structure and ADME properties. The hypothetical case study presented herein demonstrates how strategic modifications to a parent scaffold can dramatically alter bioavailability and drug half-life—key determinants of a compound's therapeutic viability. Applying this comparative approach early in the drug discovery process is paramount for selecting and optimizing candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
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Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (Source: NIH, URL: [Link])
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In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (Source: MDPI, URL: [Link])
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In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives. (Source: PubMed, URL: [Link])
-
Pharmacokinetics - ADME In Vivo & PK Studies. (Source: BioIVT, URL: [Link])
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Regulatory in vivo PK Studies. (Source: Pharmaron, URL: [Link])
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In vivo sampling for pharmacokinetic studies in small experimental animals: a combination of microdialysis, planar chromatography and digital autoradiography. (Source: PubMed, URL: [Link])
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Gamma butyrolactone (GBL) and gamma valerolactone (GVL): Similarities and differences in their effects on the acoustic startle reflex and the conditioned enhancement of startle in the rat. (Source: ResearchGate, URL: [Link])
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
The procedures outlined herein are grounded in the fundamental principles of chemical safety and regulatory compliance. It is imperative to recognize that this guidance supplements, but does not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department.[1] Always consult with your local EHS professionals for final approval of your waste disposal procedures.
Anticipated Hazard Profile: A Precautionary Approach
Based on the toxicological and physical data of analogous furanone compounds, we can anticipate a certain hazard profile for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE. This proactive assessment is crucial for implementing appropriate safety measures during handling and disposal.
| Hazard Category | Anticipated Risk | Rationale and Key Considerations |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[2] | Furanone derivatives frequently exhibit oral and dermal toxicity.[2][3][4][5] Assume all contact is potentially harmful and take measures to prevent exposure. |
| Skin and Eye Irritation | May cause skin irritation and serious eye irritation.[6][7] | The chemical structure suggests the potential for irritant properties. Direct contact with skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE).[8] |
| Flammability | Potentially combustible. | While some furanones are not highly flammable, many organic compounds can burn under the right conditions. It is prudent to keep the compound away from heat, sparks, and open flames. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[3] | Improper disposal can lead to environmental contamination. Never dispose of this compound down the drain or in regular trash.[1] |
Step-by-Step Disposal Protocol: Ensuring Safety and Compliance
This protocol provides a systematic approach to the disposal of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, from the point of generation to final collection.
1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[2][7]
-
Body Protection: A lab coat or other impervious clothing is essential to protect against accidental spills.[7]
-
Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of aerosolization, a suitable respirator should be used.[7]
2. Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management.
-
Designated Waste Container: Collect waste 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE in a dedicated, properly labeled hazardous waste container.[1][9] The container must be compatible with the chemical; often, the original container is a suitable choice.[9]
-
No Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department.[1] Incompatible mixtures can lead to dangerous chemical reactions.
-
Solid vs. Liquid Waste: If you have both solid waste (e.g., contaminated filter paper) and liquid waste (e.g., residual solutions), collect them in separate, clearly labeled containers.
3. Labeling: Clarity is Key
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.
-
"Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."[9]
-
Chemical Identification: Clearly write the full chemical name: "4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE" and its CAS number (51787-96-3), if available.[10]
-
Composition: If the waste is a solution, list all components and their approximate percentages.[9]
-
Hazard Pictograms: While not explicitly known for this compound, it is good practice to include pictograms for "Harmful" and "Environmental Hazard" as a precautionary measure.
4. Storage: Safe and Secure Accumulation
Proper storage of hazardous waste is crucial to prevent accidents and exposure.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, such as a chemical fume hood or a dedicated, labeled cabinet.[1][11]
-
Secure Containment: Ensure the container is tightly closed at all times, except when adding waste, to prevent the release of vapors.[1][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[6]
5. Disposal Pathway: The Final Hand-off
Never attempt to dispose of this chemical through conventional means.
-
Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][12]
-
Spill Management: In the event of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand) and place the contaminated absorbent material into a sealed container for disposal as hazardous waste.[1][12] Notify your EHS department immediately.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
Caption: Disposal workflow for 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. The careful management of chemical waste is as integral to successful research as the experiments themselves.
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- 12. synerzine.com [synerzine.com]
A Comprehensive Guide to the Safe Handling of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE
Disclaimer: This guide is intended to supplement, not replace, a comprehensive, compound-specific risk assessment that must be conducted by the end-user. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing any new chemical handling procedures.
Hazard Assessment: Understanding the Compound
The structure of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, featuring a dihydrofuranone core and a fluorophenyl substituent, suggests several potential hazards that inform our recommended safety protocols.
-
Gamma-Lactone Core: Furanone derivatives can vary in their toxicological profiles. Some are used as flavoring agents, while others may cause skin, eye, and respiratory irritation.[1][2] Harmful effects if swallowed are also a possibility with some furanones.[3]
-
Fluorinated Aromatic Group: The introduction of fluorine into an organic molecule can significantly alter its chemical and biological properties.[4] Fluorinated compounds may exhibit increased reactivity and potential for metabolic toxicity.[4] Upon combustion, fluorinated organic compounds can produce hazardous gases and vapors, including hydrogen fluoride.[5]
Given these structural alerts, we must assume the compound is, at a minimum, an irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin. A conservative approach to personal protective equipment (PPE) is therefore warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[6] | Chemical-resistant gloves (Nitrile recommended). | Full-length laboratory coat, worn closed.[7] | Recommended to be performed in a chemical fume hood or ventilated enclosure. |
| Solution Preparation | Chemical splash goggles. | Chemical-resistant gloves (Nitrile recommended). | Full-length laboratory coat, worn closed.[7] | Work within a certified chemical fume hood. |
| Experimental Use (e.g., cell culture, in vivo studies) | Chemical splash goggles. | Chemical-resistant gloves (Nitrile recommended). | Full-length laboratory coat, worn closed.[7] | Dependent on the specific procedure and potential for aerosolization. Consult your EHS department. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | Air-purifying respirator with appropriate cartridges for organic vapors. |
Step-by-Step PPE Protocol:
A disciplined approach to donning and doffing PPE is as critical as the equipment itself.
Donning Sequence:
-
Lab Coat: Put on a clean, full-length lab coat and fasten it completely.
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect for any signs of damage before use.
-
Eye Protection: Don safety glasses or goggles.
-
Respiratory Protection (if required): Perform a fit check before entering the work area.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated storage area or dispose of it if contaminated.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[8]
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in your laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The container should be kept tightly closed.[1]
Handling and Experimental Procedures:
-
Ventilation is Key: All handling of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE, especially the handling of solids to prevent inhalation of dust, should be conducted in a certified chemical fume hood.[9]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Weighing: Use a disposable weighing paper or boat. After weighing, carefully transfer the compound to your reaction vessel. All contaminated materials should be disposed of as hazardous waste.[4]
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Emergency Procedures:
-
Spill Response:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
If the spill is small, and you are trained and equipped to handle it, proceed with cleanup. If not, contact your institution's EHS department.
-
For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
For a small solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan: Responsible Stewardship
Proper disposal of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE and all contaminated materials is a critical safety and environmental responsibility.
-
Chemical Waste: Unused or excess quantities of the compound should be disposed of through your institution's hazardous waste program.[4] Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing papers, and absorbent materials, must be collected in a designated, sealed hazardous waste container.[4]
-
Consult EHS: Your institution's EHS department will provide specific guidance on the proper disposal procedures for fluorinated organic compounds.[4]
Visualizing Safety Workflows
To further clarify the decision-making processes for PPE selection and spill response, the following diagrams are provided.
Caption: PPE Selection Workflow based on the laboratory task.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (S)-4,5-Dihydro-4-hydroxy-2(3H)-furanone - High purity | EN [georganics.sk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chemos.de [chemos.de]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
